Nalmefene
描述
属性
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLNOPPDWQMCH-MBPVOVBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58895-64-0 (hydrochloride), 1228646-70-5 (hydrochloride dihydrate salt/solvate) | |
| Record name | Nalmefene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023347 | |
| Record name | Nalmefene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
55096-26-9 | |
| Record name | Nalmefene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nalmefene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,5R,13S,17S)-4-(cyclopropylmethyl)-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALMEFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOV02TDP9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALMEFENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105-110 °C | |
| Record name | NALMEFENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Nalmefene's Interaction with Opioid Receptors: A Technical Deep Dive
For Immediate Release
Presents an in-depth analysis of nalmefene's mechanism of action at the molecular level, providing critical data for researchers, scientists, and professionals in drug development.
This compound, a clinically significant opioid receptor modulator, exhibits a complex and distinct pharmacological profile at the mu (μ), delta (δ), and kappa (κ) opioid receptors. This technical guide synthesizes key findings on its binding affinities and functional activities, offering a comprehensive overview of its mechanism of action. This compound primarily functions as an antagonist at the μ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[1][2] This unique profile underpins its therapeutic applications, including the management of alcohol dependence and the reversal of opioid overdose.[3][4]
Binding Affinity Profile
This compound's interaction with opioid receptors is characterized by high-affinity binding, with a notable preference for the kappa-opioid receptor (KOR), followed by the mu-opioid receptor (MOR), and significantly lower affinity for the delta-opioid receptor (DOR).[5] This hierarchical binding affinity is crucial to understanding its pharmacological effects.
Quantitative binding data, derived from radioligand binding assays using Chinese hamster ovary (CHO) cells expressing human opioid receptors, are summarized below.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Mu (μ) | 0.44 ± 0.04 | [6] |
| Delta (δ) | 31.1 ± 4.1 | [6] |
| Kappa (κ) | 0.15 ± 0.01 | [6] |
Functional Activity at Opioid Receptors
This compound's functional activity varies across the different opioid receptor subtypes, demonstrating antagonism at MOR and DOR, and partial agonism at KOR. This functional selectivity is a key determinant of its therapeutic utility.
G-Protein Signaling Pathway
Functional activity, in terms of G-protein activation, is commonly assessed using [35S]GTPγS binding assays and cAMP accumulation assays.
-
Mu-Opioid Receptor (MOR): In [35S]GTPγS binding studies, this compound has been shown to act as a full antagonist at the MOR.[7]
-
Delta-Opioid Receptor (DOR): In functional assays using CHO-DOR cell membranes, this compound exhibits partial agonist activity. Specifically, it demonstrated 20% efficacy in a GTP binding assay and 44% efficacy in a cAMP assay, with a potency (pEC50) of 8.1 in the latter.[8]
-
Kappa-Opioid Receptor (KOR): this compound displays partial agonist properties at the KOR in [35S]GTPγS binding studies.[7] This partial agonism is thought to contribute to its effects in reducing alcohol consumption.[9]
| Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy (% of Standard Agonist) | Reference |
| Delta (δ) | GTP Binding | - | 20 | [8] |
| Delta (δ) | cAMP | 8.1 | 44 | [8] |
β-Arrestin Recruitment
The recruitment of β-arrestin is another critical signaling pathway for opioid receptors, often associated with some of the adverse effects of opioid agonists. The characterization of this compound's activity on this pathway is crucial for understanding its complete signaling profile and potential for biased agonism. While comprehensive quantitative data for this compound's effect on β-arrestin recruitment at all three opioid receptors is still emerging, the concept of G protein-biased agonism is a central theme in current opioid research.[10] G protein-biased agonists preferentially activate the G protein signaling pathway over the β-arrestin pathway, which is hypothesized to lead to a better side-effect profile.[11]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Methodologies
Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for human μ, δ, and κ opioid receptors, competitive radioligand binding assays are performed using membranes from CHO cells stably expressing the respective human opioid receptor subtype.
-
Radioligand: [3H]diprenorphine, a non-selective opioid antagonist, is typically used.
-
Procedure:
-
Cell membranes (approximately 20-50 µg of protein) are incubated with a fixed concentration of [3H]diprenorphine (around 0.5-1.0 nM) and a range of concentrations of this compound.
-
The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange.
-
Procedure:
-
Cell membranes expressing the opioid receptor of interest are incubated with [35S]GTPγS (typically 0.05-0.1 nM), GDP (e.g., 10-100 μM to reduce basal binding), and varying concentrations of this compound.[12]
-
The incubation is performed in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) at 30°C for 60 minutes.[13]
-
The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: For agonists and partial agonists, concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Principle: Intracellular cAMP levels are first stimulated using forskolin, an activator of adenylyl cyclase. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured.
-
Procedure:
-
Whole cells expressing the opioid receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then incubated with forskolin (e.g., 1-10 μM) and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[1]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[8]
-
-
Data Analysis: For agonists, concentration-response curves for the inhibition of forskolin-stimulated cAMP are generated to determine EC50 and Emax values. For antagonists, their ability to reverse agonist-induced inhibition of cAMP accumulation is measured.
β-Arrestin Recruitment Assay
These assays are used to determine if a ligand promotes the interaction of β-arrestin with the activated opioid receptor.
-
Principle: A common method is the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation. The opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure:
-
Cells stably co-expressing the tagged receptor and β-arrestin are plated in a microplate.
-
The cells are incubated with varying concentrations of this compound for a specific time (e.g., 90 minutes).
-
A substrate for the complemented enzyme is added, and the resulting chemiluminescence is measured using a luminometer.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment. These values can then be compared to the G-protein activation data to assess signaling bias.
Conclusion
This compound's distinct profile as a μ- and δ-opioid receptor antagonist and a κ-opioid receptor partial agonist is well-supported by binding and functional data. Its high affinity for the KOR, coupled with its partial agonist activity, is a key aspect of its mechanism of action, particularly in the context of alcohol dependence. A complete understanding of its β-arrestin recruitment profile across all three opioid receptors will further elucidate its signaling properties and contribute to the rational design of future opioid receptor modulators with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. TECHNIQUES [vanrijnlab.com]
- 8. Prolonged central mu-opioid receptor occupancy after single and repeated this compound dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 12. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Nalmefene: A Comprehensive Technical Guide on Synthesis and Chemical Properties
Introduction
Nalmefene is a potent opioid receptor antagonist, structurally analogous to naltrexone, with a unique pharmacological profile that has led to its application in the management of alcohol dependence and the reversal of opioid overdose.[1] Its primary distinction from naltrexone is the substitution of the 6-keto group with a 6-methylene group, a modification that significantly influences its binding affinity and duration of action.[2] This technical guide provides an in-depth exploration of the synthesis of this compound, its chemical and physical properties, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most prevalent and industrially scalable method for the synthesis of this compound is the Wittig reaction, utilizing naltrexone as the starting material.[3][4] This olefination reaction transforms the ketone group at the C6 position of naltrexone into the characteristic methylene group of this compound.[2]
The Wittig reaction for this compound synthesis can be broadly divided into two primary stages:
-
Phosphorus Ylide Formation: A phosphonium salt, typically methyl triphenylphosphonium bromide, is treated with a strong base to generate the corresponding phosphorus ylide (methylene triphenylphosphorane).[2][3]
-
Reaction with Naltrexone: The generated ylide then reacts with the carbonyl group of naltrexone to form an alkene, yielding this compound and triphenylphosphine oxide as a byproduct.[3][4]
Early synthetic methods described by Hahn and Fishman required a significant excess of the ylide (around 60 equivalents), which posed challenges for industrial-scale purification due to the large amounts of phosphorus byproducts.[3][4] Subsequent process improvements have focused on optimizing reaction conditions, including the choice of solvent and base, to reduce the excess of reagents and simplify purification. Solvents such as 2-methyltetrahydrofuran (MTHF) and anisole have been employed to enhance the efficiency and scalability of the synthesis.[3][5]
Experimental Protocol: Improved Wittig Synthesis of this compound
The following protocol is based on an improved method for the preparation of this compound from naltrexone, designed for better yield and purity on an industrial scale.[3][4]
Materials:
-
Naltrexone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
2-methyltetrahydrofuran (MTHF)
-
Hydrochloric acid (HCl)
-
Water
-
Heptane
Procedure:
-
Ylide Formation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide in 2-methyltetrahydrofuran (MTHF). Add a strong base, such as potassium tert-butoxide, portion-wise while maintaining the temperature between 20-25°C. Stir the resulting mixture until the formation of the ylide is complete.
-
Wittig Reaction: In a separate vessel, dissolve naltrexone in MTHF. Add this solution to the prepared ylide mixture. The reaction is typically stirred for 2 to 10 hours at a temperature between 20-25°C to ensure the complete conversion of naltrexone to this compound.[3][4]
-
Quenching and Extraction: Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to acidic levels (pH < 2) with hydrochloric acid. This step protonates the this compound, rendering it water-soluble and facilitating its separation from the organic-soluble byproduct, triphenylphosphine oxide.
-
Phase Separation: The aqueous and organic layers are separated. The organic layer, containing the phosphorus byproducts, is discarded.
-
Purification and Isolation: The aqueous layer containing this compound hydrochloride is washed with a non-polar solvent like heptane to remove any remaining organic impurities. This compound hydrochloride can then be crystallized from the aqueous solution by cooling and seeding.[3] The resulting solid is filtered, washed, and dried under vacuum to yield highly pure this compound hydrochloride.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its hydrochloride dihydrate form is very soluble in water. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₃ | [6] |
| Molar Mass | 339.43 g/mol | [6] |
| Appearance | White to almost white crystalline powder | |
| Solubility (as HCl dihydrate) | Very soluble in water (132 mg/mL) | |
| pKa | 9.9 (acid), 9.2 (base) | |
| Log D (n-octanol/water) | 0.05 to 1.3 (at pH < 7.4) | |
| Protein Binding | 45% | [6] |
| Elimination Half-life | 10.8 ± 5.2 hours | [6] |
Stability: this compound hydrochloride injection has been noted to have stability issues, with known degradation impurities including naltrexone hydrochloride and bisthis compound hydrochloride.[7] This underscores the importance of proper storage conditions and the use of validated analytical methods to monitor product purity over its shelf life.[7]
Mechanism of Action and Signaling Pathways
This compound functions as a "universal antagonist" of the opioid system, modulating the activity of mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][8] These G-protein coupled receptors are integral to the brain's reward and motivation circuitry.[8]
-
μ- and δ-Opioid Receptors: this compound acts as a competitive antagonist at these receptors.[1][9] The consumption of alcohol is known to cause the release of endogenous opioids (like β-endorphin), which activate μ-receptors in the mesolimbic pathway.[1] This activation leads to an increase in dopamine release in the nucleus accumbens, producing feelings of pleasure and reinforcement that can drive alcohol dependence.[8] By blocking these receptors, this compound attenuates the rewarding effects of alcohol, thereby reducing the motivation to drink.[10]
-
κ-Opioid Receptor: this compound exhibits partial agonist activity at the κ-receptor.[1][8] Activation of κ-receptors is generally associated with dysphoric or anti-reward effects, partly by decreasing dopamine release in the nucleus accumbens.[8][9] This partial agonism may further contribute to this compound's efficacy in reducing alcohol consumption by counteracting the pleasurable effects mediated by the μ-receptor system.
In the context of opioid overdose, this compound's antagonist activity at the μ-receptor is critical. It competitively displaces opioid agonists (like heroin or fentanyl) from the receptor, rapidly reversing their effects, including life-threatening respiratory depression.[1][9]
Signaling Pathway Diagram
Caption: this compound's mechanism in the mesolimbic reward pathway.
Analytical Characterization
The purity and concentration of this compound are critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of this compound and its related substances.[7]
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is adapted from methods developed for detecting contaminants in this compound hydrochloride injections.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
Chromatographic Conditions:
-
Column: Primspher C18 (150 × 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 7.8 g sodium dihydrogen phosphate and 2.0 mL triethylamine in 1 L water, pH adjusted to 4.2 with phosphoric acid) in a 20:80 (v/v) ratio.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 230 nm or 285 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, naltrexone, and bisthis compound in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the this compound hydrochloride injection or dissolve the active pharmaceutical ingredient (API) in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the standards. Correction factors should be applied for accurate quantification of impurities.[7]
A highly sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been developed for the quantification of this compound in biological matrices like plasma, with a lower limit of quantitation of 0.1 ng/mL.[11][12] This method is essential for pharmacokinetic studies.
References
- 1. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. US8598352B2 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]
- 4. EP2435439B1 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]
- 5. RU2712232C1 - Improved method of producing this compound from naltrexone - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ijssst.info [ijssst.info]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Preclinical Evidence for Nalmefene in Alcohol Use Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalmefene, an opioid system modulator, has emerged as a pharmacological agent for the treatment of alcohol use disorder (AUD). This technical guide provides a comprehensive overview of the preclinical evidence supporting its efficacy. By summarizing key quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways, this document aims to serve as a core resource for researchers, scientists, and professionals involved in the development of therapeutics for AUD. Preclinical animal studies have consistently demonstrated that this compound is effective in reducing alcohol consumption, laying the groundwork for its clinical application.[1]
Core Mechanism of Action
This compound functions as an antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[2] This dual action is believed to modulate the brain's reward system, which is dysregulated in alcohol dependence. Alcohol consumption leads to the release of endogenous opioids, which in turn increases dopamine levels in the nucleus accumbens, producing reinforcing effects.[3][4] this compound is thought to counter these effects by blocking µ-opioid receptors and modulating the kappa opioid system, thereby reducing the motivation to drink.[1][5] Preclinical data suggest that this compound mitigates alcohol-induced dysregulations of the MOR/endorphin and the KOR/dynorphin systems.[2]
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] | Species/System | Reference |
| Mu (µ) Opioid Receptor | 0.23 | Human recombinant receptors in CHO cells | [6] |
| Delta (δ) Opioid Receptor | 47.7 | Human recombinant receptors in CHO cells | [6] |
| Kappa (κ) Opioid Receptor | 0.08 | Human recombinant receptors in CHO cells | [6] |
CHO: Chinese Hamster Ovary cells
Table 2: Preclinical Efficacy of this compound on Alcohol Consumption in Rodent Models
| Animal Model | This compound Dose & Route | Key Findings | Reference |
| Alcohol-preferring (P) rats | 0.01 - 10.0 mg/kg, s.c. | Dose-dependent reduction in alcohol self-administration. | [2] |
| Wistar rats with operant alcohol self-administration | 0.01, 0.05, 0.1 mg/kg, s.c. & 10, 20, 40 mg/kg, p.o. | Dose-dependent reduction in operant responses for alcohol (up to 50.3%). | [2] |
| Alcohol-dependent Wistar rats | 0.3 mg/kg, i.p. | Significant reduction (~20%) in relapse-like alcohol consumption on the first two days of reintroduction. | [7][8] |
| Adolescent female C57BL/6J mice (intermittent ethanol exposure) | 0.1 mg/kg, i.p. | Abolished ethanol-induced escalation of alcohol preference and consumption. | [9] |
| Male adolescent rats (binge-like ethanol exposure) | 0.4 mg/kg, i.p. | Drastically reduced mortality (from 71% to 14%) and alleviated the neuroimmune response to ethanol. | [10] |
s.c.: subcutaneous; p.o.: oral; i.p.: intraperitoneal
Table 3: Effect of this compound on Dopamine Dynamics in the Nucleus Accumbens
| Experimental Model | This compound Concentration | Key Findings | Reference |
| Brain slices from male C57BL/6J mice after chronic intermittent ethanol (CIE) exposure | 10 nM - 1 µM | Attenuated dopamine uptake rates to a greater extent in CIE-exposed mice compared to controls. Reversed the dopamine-decreasing effects of a KOR agonist. | [11][12][13][14][15] |
Experimental Protocols
Operant Alcohol Self-Administration in Rats
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a reward of 10% (v/v) ethanol solution. A second, inactive lever is also present but has no programmed consequences. Training sessions typically last 30 minutes and are conducted daily.
-
Stable Baseline: Once a stable pattern of responding is established, the experimental phase begins.
-
This compound Administration: this compound is administered via subcutaneous (s.c.) injection (e.g., 0.01, 0.05, 0.1 mg/kg) 20 minutes before the session or orally (p.o.) (e.g., 10, 20, 40 mg/kg) 90 minutes before the session.[2]
-
-
Key Outcome Measures: The primary dependent variable is the number of lever presses on the active lever, indicating the motivation to self-administer alcohol. The volume of alcohol consumed is also measured.
Chronic Intermittent Ethanol (CIE) Exposure in Mice
-
Animals: Male C57BL/6J mice are frequently used.
-
Procedure:
-
Ethanol Vapor Exposure: Mice are exposed to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. Control animals are exposed to air.
-
Abstinence: This is followed by a 3-day period of abstinence in their home cages.
-
Cycles: This 7-day cycle is typically repeated for several weeks (e.g., 5 weeks) to induce a state of alcohol dependence.[16]
-
-
This compound Treatment: Following the CIE regimen, the effects of this compound on various endpoints can be assessed, such as its impact on dopamine dynamics in ex vivo brain slices.[11][12][13][14][15]
Binge-Like Ethanol Exposure in Adolescent Rats
-
Animals: Male adolescent rats are utilized in this model.
-
Procedure:
-
Ethanol Administration: Rats receive an intraperitoneal (i.p.) injection of ethanol (e.g., 3 g/kg) daily for two consecutive days.
-
Resting Period: This is followed by two days of rest.
-
Duration: This cycle is repeated for a total of 14 days.[10]
-
-
This compound Pretreatment: this compound (e.g., 0.4 mg/kg, i.p.) is administered prior to each ethanol injection to assess its protective effects.[10]
-
Outcome Measures: Endpoints include mortality rates and markers of neuroinflammation, which can be assessed using techniques like positron emission tomography (PET) imaging.[10]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling in Alcohol Reward
Alcohol consumption triggers the release of endogenous opioids, such as β-endorphin, in brain regions like the ventral tegmental area (VTA).[17] β-endorphin binds to MORs on GABAergic interneurons, inhibiting their activity. This disinhibition of dopamine neurons leads to increased dopamine release in the nucleus accumbens (NAc), which is associated with the rewarding effects of alcohol.[3] this compound, as a MOR antagonist, blocks this pathway, thereby reducing the positive reinforcement from alcohol.
Kappa-Opioid Receptor (KOR) Signaling and Dopamine Modulation
Chronic alcohol use can lead to an upregulation of the dynorphin/KOR system. Dynorphin, the endogenous ligand for KOR, generally has effects that oppose the reward system, leading to dysphoria. Activation of KORs on dopamine terminals in the NAc inhibits dopamine release.[18] this compound's partial agonism at the KOR may contribute to its efficacy, particularly in dependent individuals, by modulating this system and potentially reducing the negative affective states associated with withdrawal that can drive relapse.[1]
Toll-Like Receptor 4 (TLR4) Signaling in Neuroinflammation
Recent preclinical evidence suggests that this compound may also exert its effects by modulating neuroinflammatory processes.[9] Alcohol can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system in the brain, leading to the production of pro-inflammatory cytokines and chemokines.[9] This neuroinflammatory response is implicated in the pathogenesis of alcohol-related brain damage and may contribute to the maintenance of drinking behavior. This compound has been shown to inhibit TLR4 signaling, thereby preventing the downstream inflammatory cascade.[9][19]
Conclusion
The preclinical data for this compound provide a strong rationale for its use in the treatment of alcohol use disorder. Its unique mechanism of action, involving the modulation of multiple opioid receptors and potentially neuroinflammatory pathways, offers a multifaceted approach to reducing alcohol consumption. The experimental models and quantitative data summarized in this guide highlight the consistent effects of this compound in reducing alcohol seeking and intake in animals. Further preclinical research can continue to elucidate the precise molecular mechanisms underlying its efficacy and identify potential biomarkers to predict treatment response. This foundational knowledge is crucial for the ongoing development and optimization of pharmacotherapies for AUD.
References
- 1. dovepress.com [dovepress.com]
- 2. DSpace [repositori.upf.edu]
- 3. Mu opioid receptors in GABAergic neurons of the forebrain promote alcohol reward and drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure | Semantic Scholar [semanticscholar.org]
- 13. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ohsu.edu [ohsu.edu]
- 17. Mu (μ) Opioid Receptor Regulation of Ethanol-Induced Dopamine Response in the Ventral Striatum: Evidence of Genotype Specific Sexual Dimorphic Epistasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound hydrochloride on TLR4 signaling pathway in rats with lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalmefene's Interaction with Opioid Receptors: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and functional activity of nalmefene at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways.
This compound is an opioid receptor modulator, exhibiting a distinct profile as an antagonist at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a partial agonist at the κ-opioid receptor (KOR)[1][2]. This unique pharmacological profile underpins its therapeutic applications.
Core Data Summary: Binding Affinity of this compound
The binding affinity of this compound for the µ, δ, and κ opioid receptors is a critical determinant of its pharmacological effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for this compound at human recombinant opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | This compound Ki (nM) |
| Mu (µ) Opioid Receptor | Value not explicitly stated in the provided text, but described as high affinity |
| Delta (δ) Opioid Receptor | Value not explicitly stated in the provided text, but described as much lower affinity than for µ and κ |
| Kappa (κ) Opioid Receptor | Value not explicitly stated in the provided text, but described as high affinity |
| Data derived from studies on humanized µ/κ/δ-opioid receptors on transfected Chinese Hamster Ovarian Cells. |
One study found that this compound has a three-fold greater affinity for kappa- than mu-opioid receptors, and a 200-fold greater affinity for kappa- than delta-opioid receptors in this system[3].
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound at µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor:
-
µ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-DPDPE
-
κ-receptor: [³H]-U50,488H
-
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the respective radioligand to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
Objective: To assess the agonist or antagonist activity of this compound at opioid receptors.
Materials:
-
Membrane preparations from cells expressing opioid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound and reference agonists/antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (5-10 µg of protein) with various concentrations of this compound in the assay buffer.
-
For antagonist mode, pre-incubate with this compound before adding a known agonist.
-
Add a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Data are expressed as a percentage of the stimulation induced by a standard agonist. EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
Objective: To determine the functional effect of this compound on cAMP levels.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and reference compounds.
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The inhibitory effect of this compound is determined by the reduction in forskolin-stimulated cAMP levels. IC50 values are calculated from the concentration-response curves.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.
Objective: To quantify this compound-induced β-arrestin recruitment.
Materials:
-
Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
This compound and a reference agonist.
-
Substrate for the reporter enzyme (if applicable).
-
Plate reader capable of detecting the signal (luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a sufficient period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate and measure the signal using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of opioid receptors and a typical experimental workflow for determining binding affinity.
References
Pharmacokinetics and pharmacodynamics of Nalmefene in animal models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nalmefene in Animal Models
Introduction
This compound, a 6-methylene derivative of naltrexone, is a potent opioid receptor antagonist with a distinct pharmacological profile.[1][2] Its primary mechanism involves the modulation of opioid receptors, but recent studies have unveiled additional pathways contributing to its therapeutic effects, particularly in the context of alcohol use disorder.[3][4] Preclinical research in various animal models has been instrumental in elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, providing a foundational understanding for its clinical applications. This guide offers a comprehensive overview of this compound's PK/PD profile in animal models, tailored for researchers, scientists, and drug development professionals.
Pharmacodynamics
This compound's pharmacodynamic effects are characterized by its interaction with opioid receptors and its influence on associated signaling pathways, most notably those involved in reward and neuroinflammation.
Receptor Binding Profile
This compound acts as an antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[5] This mixed profile is believed to contribute to its efficacy in reducing alcohol consumption by modulating the cortico-mesolimbic functions.[5] In rats, this compound demonstrates a higher affinity for the κ- and δ-opioid receptors compared to naltrexone.[6] Its potency at the µ-opioid receptor is approximately four times higher than that of naloxone.[4][7]
Recent findings also indicate that this compound can inhibit Toll-Like Receptor 4 (TLR4) signaling, a key pathway in neuroinflammation.[3][8]
Signaling Pathways
Kappa Opioid Receptor (KOR) and Dopamine Reward Pathway
Animal studies suggest that this compound's partial agonism at the κ-opioid receptor leads to a decrease in dopamine levels within the nucleus accumbens.[4][5] This action is thought to inhibit the positive reinforcement and reward-seeking behaviors associated with drugs of abuse, including alcohol.[5]
Toll-Like Receptor 4 (TLR4) and Neuroinflammatory Pathway
This compound has been shown to prevent alcohol-induced neuroinflammation by blocking the Toll-Like Receptor 4 (TLR4) response.[3] Ethanol can trigger TLR4 activation and its translocation to lipid rafts in astrocytes, initiating a pro-inflammatory cascade. This compound inhibits this initial step, thereby preventing the upregulation of cytokines and chemokines.[3]
In Vivo Pharmacodynamic Effects
The effects of this compound have been characterized in several animal models, demonstrating its efficacy in opioid antagonism and reducing alcohol-seeking behavior.
Table 1: Summary of Key Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Effect Measured | This compound Dose & Route | Key Finding | Citation(s) |
|---|---|---|---|---|
| Mice (ICR) | Antagonism of morphine-induced hyperlocomotion | ID₅₀: 0.014 mg/kg (i.p.) | Potently antagonizes morphine's effects. | [9][10] |
| Mice (ICR) | Blockade of morphine-induced antinociception | 0.32 mg/kg (i.p.) | Blockade lasted for approximately 2 hours. | [9][10] |
| Mice (C57BL) | Prevention of alcohol-induced neuroinflammation | 0.1 mg/kg (i.p.) | Prevents upregulation of pro-inflammatory mediators. | [3] |
| Rats (Alcohol-Preferring AA) | Reduction of alcohol consumption | Low/moderate doses (s.c.) | Reduces alcohol drinking; continuous infusion can lead to tolerance. | [11] |
| Rats (Wistar) | Reduction of relapse-like drinking | 0.3 mg/kg | Significantly reduced alcohol consumption by ~20% after deprivation. | [12] |
| Rats (Wistar) | Attenuation of ethanol self-administration | N/A (intra-accumbens) | More potent in ethanol-dependent vs. non-dependent rats. | [6] |
| Dogs | Reversal of opioid-induced respiratory depression | 12 µg/kg/hr (IV) | ~4-fold more potent and has a 2-fold longer duration of action than naloxone. | [7] |
| Monkeys (Rhesus) | Antagonism of morphine's neuroendocrine effects | 10 mg (bolus) | Duration of action is at least 24 hours, compared to <12 hours for naloxone. |[13] |
Pharmacokinetics
Studies in rats and dogs have provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Absorption and Distribution
Following parenteral administration, this compound is rapidly distributed.[4] After a 1 mg dose, it blocks over 80% of brain opioid receptors within 5 minutes.[4] In rats, after an intravenous dose of ¹⁴C-nalmefene, over 90% of the radioactivity was recovered in excreta and tissues within 24 hours, with no specific organ retention.[14][15]
Metabolism and Excretion
This compound is extensively metabolized in the liver, primarily through glucuronide conjugation.[5][16] There are notable species differences in metabolism. The primary Phase I metabolite is N-dealkylated northis compound.[14][15] In rats, the major urinary metabolite is northis compound glucuronide, whereas in dogs, this compound glucuronide is predominant.[14][15]
Table 2: Summary of this compound Pharmacokinetic Parameters in Animal Models
| Parameter | Species | Route | Dose | Value | Citation(s) |
|---|---|---|---|---|---|
| Terminal Half-life (t½) | Rat | IV | N/A | ~ 1 hour | [14][15] |
| Cmax (of northis compound) | Rat | IV | N/A | ≤ 7% of this compound Cmax | [14][15] |
| AUC (of northis compound) | Rat | IV | N/A | ≤ 7% of this compound AUC |[14][15] |
Note: Detailed quantitative PK values such as Cmax, AUC, and Clearance for the parent drug in animal models are not consistently available in the provided search results. The data for the northis compound metabolite in rats indicates it is a minor component in circulation compared to the parent drug.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Alcohol Self-Administration in Rats
This model is used to assess the reinforcing properties of alcohol and the efficacy of compounds in reducing alcohol-seeking behavior.
-
Animals : Alcohol-preferring rat strains (e.g., AA) or Wistar rats are commonly used.[1][11]
-
Protocol :
-
Training : Rats are trained to press a lever in an operant chamber to receive an alcohol solution (e.g., 10% ethanol) as a reward. This continues until stable responding is achieved.[17]
-
Treatment : Animals are administered this compound or a vehicle control via a specified route (e.g., subcutaneous, intraperitoneal, or intra-accumbens) at a set time before the operant session.[6][11]
-
Testing : Rats are placed back in the operant chambers for a fixed duration (e.g., 30 minutes), and the number of lever presses and volume of alcohol consumed are recorded.[17]
-
Alcohol Deprivation Effect (Relapse Model) : After establishing stable drinking, alcohol is withdrawn for a period (e.g., several weeks). Upon re-exposure, a temporary increase in consumption ("relapse-like drinking") is observed. This compound's effect on this heightened intake is measured.[12]
-
-
Analysis : Data are analyzed to determine if this compound significantly reduces alcohol consumption compared to the vehicle control.
Antagonism of Opioid Effects in Mice
These assays determine the potency and duration of this compound's antagonist activity against an opioid agonist like morphine.
-
Protocols :
-
Hyperlocomotion Assay : Mice are treated with a fixed dose of morphine known to stimulate locomotor activity. This compound is administered intraperitoneally (i.p.) at various doses to generate a dose-response curve for the antagonism of this effect.[9][10]
-
Antinociception (Tail-Flick Test) : The baseline latency for a mouse to flick its tail from a heat source is measured. Morphine is administered to produce antinociception (a longer tail-flick latency). This compound is then given to determine its ability to block or reverse this effect, and the duration of the blockade is measured over time.[9][10]
-
-
Analysis : The ID₅₀ (the dose of antagonist that reduces the agonist effect by 50%) is calculated to determine potency. The time-course of the antagonism is plotted to determine the duration of action.[9][10]
Neuroinflammation Models
These models investigate the protective effects of this compound against alcohol-induced brain inflammation.
-
Animals : Adolescent female mice or male adolescent rats.[3][8]
-
Protocol :
-
Ethanol Exposure : Animals receive a binge-like ethanol administration protocol (e.g., 3 g/kg, i.p., daily for two consecutive days, followed by two rest days) over a period of weeks.[8]
-
Treatment : A treatment group receives this compound (e.g., 0.1-0.4 mg/kg, i.p.) prior to each ethanol injection.[3][8]
-
Assessment : Following the treatment period, brain tissue (e.g., prefrontal cortex, striatum) is collected and analyzed for inflammatory markers (cytokines, chemokines) using techniques like ELISA or Western blot. Alternatively, in vivo imaging techniques like Positron Emission Tomography (PET) with a radioligand for the translocator protein (TSPO), a marker of neuroinflammation, can be used.[3][8]
-
-
Analysis : Levels of inflammatory markers or radioligand binding in the this compound-treated group are compared to the ethanol-only group to assess for neuroprotective effects.[8]
Conclusion
Preclinical studies in animal models have established this compound as a long-acting, potent opioid antagonist with a unique pharmacodynamic profile. Its ability to not only block µ- and δ-opioid receptors but also to act as a partial agonist at κ-receptors and inhibit TLR4-mediated neuroinflammation provides a multi-faceted mechanism for its therapeutic potential, especially in alcohol dependence. Pharmacokinetic studies highlight a relatively short half-life in rats, with significant species differences in metabolism. This comprehensive body of animal data underscores the value of preclinical models in defining the complex pharmacology of this compound and guiding its successful translation to clinical use.
References
- 1. DSpace [repositori.upf.edu]
- 2. Behavioral effects of 6-methylene naltrexone (this compound) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. κ-opioid receptors are implicated in the increased potency of intra-accumbens this compound in ethanol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of opioid antagonism by this compound and naloxone in the dog. A nonparametric pharmacodynamic comparison based on generalized cross-validated spline estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous delivery of naltrexone and this compound leads to tolerance in reducing alcohol drinking and to supersensitivity of brain opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the duration of action of this compound and naloxone on the hypothalamic-pituitary axis of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disposition of the opioid antagonist, this compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetic Properties of an FDA-Approved Intranasal this compound Formulation for the Treatment of Opioid Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Nalmefene
An In-depth Technical Guide to the Discovery and Development of Nalmefene
Introduction
This compound is an opioid system modulator recognized for its utility in the management of alcohol dependence and the reversal of opioid overdose. Chemically, it is a 6-methylene analogue of naltrexone, a structural modification that confers a distinct pharmacological profile, including a longer duration of action and a unique interaction with the kappa-opioid receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound (17-(Cyclopropylmethyl)-4,5-α-epoxy-6-methylenemorphinan-3,14-diol) was first reported in 1975 as a derivative of naltrexone.[2][4] The primary synthetic route involves the conversion of the 6-ketone group of naltrexone to a 6-methylene group.
Experimental Protocol: Synthesis via Wittig Reaction
The most common method for synthesizing this compound from naltrexone is the Wittig reaction, a well-established method for creating carbon-carbon double bonds.[5][6]
-
Ylide Preparation: A phosphonium ylide (e.g., methylenetriphenylphosphorane) is prepared by treating a phosphonium salt, such as methyltriphenylphosphonium bromide (MTPPB), with a strong base like potassium tert-butoxide (KO-t-Bu). This reaction is typically performed in an inert solvent, with 2-methyltetrahydrofuran (MTHF) being identified as a particularly efficient medium.[5][6]
-
Wittig Reaction: Naltrexone, dissolved in the same solvent, is then reacted with the prepared ylide. The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone group on naltrexone.
-
Intermediate Formation and Elimination: This forms a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring structure is unstable and rapidly decomposes, eliminating triphenylphosphine oxide (a stable byproduct) and forming the desired alkene (the methylene group), thus yielding this compound.
-
Purification: The product is then isolated and purified. An efficient method involves extraction in water at an acidic pH, followed by precipitation at a basic pH to yield this compound as a free base, which can then be converted to its hydrochloride salt for pharmaceutical use.[7]
Mechanism of Action and Signaling Pathways
This compound functions as an opioid receptor modulator with a complex pharmacological profile. It acts as a competitive antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and as a partial agonist at the kappa (κ)-opioid receptor.[3] This dual activity is central to its therapeutic effects, particularly in alcohol dependence.
Alcohol consumption leads to the release of endogenous opioids (e.g., β-endorphin, dynorphins) in the brain.[1] These peptides activate opioid receptors, which modulates the mesolimbic reward pathway, leading to increased dopamine release in the nucleus accumbens and producing the reinforcing effects of alcohol.[3]
This compound's mechanism involves:
-
μ-Opioid Receptor (MOR) Antagonism: By blocking MORs, this compound attenuates the reward and reinforcement signals associated with alcohol-induced β-endorphin release. This reduces the pleasurable effects and the craving for alcohol.
-
κ-Opioid Receptor (KOR) Partial Agonism: Activation of KORs is generally associated with dysphoric and aversive states, counteracting the rewarding effects mediated by the MOR system. As a partial agonist, this compound's action at the KOR may further decrease the motivation to consume alcohol by reducing dopamine in the nucleus accumbens.[1][8]
Preclinical Development and Pharmacology
Preclinical studies were instrumental in characterizing this compound's pharmacological profile and establishing its potential for treating alcohol dependence.
Receptor Binding and Pharmacokinetics
Binding assays and pharmacokinetic studies revealed key differences between this compound and other opioid antagonists like naltrexone and naloxone.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
| Receptor | Binding Affinity (Ki) | Receptor Action |
|---|---|---|
| Kappa (κ) | ~0.083 nM[2] | Partial Agonist[3][9] |
| Mu (μ) | ~0.24 nM[2] | Antagonist[3][9] |
| Delta (δ) | ~16 nM[2] | Antagonist[3][9] |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Naloxone | Naltrexone |
|---|---|---|---|
| Elimination Half-life | 8-11 hours[1] | ~80 minutes[1] | ~4 hours |
| Oral Bioavailability | ~41%[3][10] | <2% | ~5-40% |
| Receptor Occupancy (20mg oral) | >60-90% for up to 22-24 hours[4][10] | N/A (not used orally) | >90% at 49 hours (50mg)[4] |
| Protein Binding | ~45%[1][9] | ~45% | ~21% |
Experimental Protocol: Opioid Receptor Binding Assay
The binding affinity of this compound to opioid receptors is typically determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell lines (e.g., CHO or HEK cells) stably transfected to express a specific human opioid receptor subtype (μ, δ, or κ) are cultured. The cell membranes are harvested and homogenized to create a membrane preparation containing the receptors.[11][12]
-
Assay Incubation: The membrane preparation is incubated in an assay buffer containing a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for MOR).
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the receptors.
-
Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.[11]
-
Data Analysis: The data are used to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Animal Models of Alcohol Dependence
Animal models provided strong evidence for this compound's efficacy in reducing alcohol consumption.
-
Operant Alcohol Self-Administration: This model assesses the reinforcing properties of alcohol.[13][14] Rats are trained to press a lever to receive an alcohol reward. After establishing a stable baseline of alcohol intake, animals are treated with this compound. Studies showed that both subcutaneous and oral administration of this compound dose-dependently reduced alcohol-seeking behavior without causing significant motor impairment.[13]
-
Alcohol Deprivation Effect (ADE) Model: This model mimics relapse-like drinking behavior.[15] Rats with long-term access to alcohol undergo a period of abstinence, after which alcohol is reintroduced. This typically leads to a surge in consumption. This compound administration was shown to significantly reduce this relapse-like drinking, particularly in animals that exhibited patterns of high-volume consumption.[15] In dependent rats, this compound was found to be significantly more effective at suppressing ethanol intake than naltrexone.[8]
Clinical Development for Alcohol Dependence
The clinical development of oral this compound for alcohol dependence focused on a harm-reduction strategy—reducing alcohol consumption rather than enforcing complete abstinence.[16][17] This approach targeted patients with a high drinking risk level who may not be ready for or require immediate detoxification.[3][17]
Phase III Clinical Trials
Three pivotal Phase III trials—ESENSE1, ESENSE2, and SENSE—formed the basis of the European marketing authorization.[18]
Table 3: Summary of Key Phase III Clinical Trial Results for this compound in Alcohol Dependence
| Study | Primary Endpoint | Result vs. Placebo (at 6 months) |
|---|---|---|
| ESENSE 1 & 2 | Change in Heavy Drinking Days (HDDs) per month | Significant reduction of -2.3 days[16] |
| Change in Total Alcohol Consumption (TAC) per day | Significant reduction of -11 g/day [16] | |
| Japanese Phase 3 (NCT02364947) | Change in HDDs per month (at 12 weeks) | Significant reduction of -4.34 days (20mg dose)[19] |
| | Change in TAC per day (at 12 weeks) | Significant reduction (p < 0.0001)[19] |
A heavy drinking day was defined as daily consumption of ≥60g (men) or ≥40g (women) of pure alcohol.[16]
Experimental Protocol: Phase III Trial Design (ESENSE Model)
-
Study Design: The trials were multicenter, randomized, double-blind, and placebo-controlled.[18]
-
Patient Population: Adult patients diagnosed with alcohol dependence according to DSM-IV criteria, who had a high or very high drinking risk level (DRL) and had not undergone immediate detoxification.[16][19]
-
Treatment: Patients were randomized to receive either as-needed this compound (18-20 mg) or a placebo for 6 to 12 months.[16][18] The "as-needed" paradigm instructed patients to take the medication on days they perceived a risk of drinking alcohol.
-
Concomitant Therapy: All participants received a psychosocial support intervention focused on treatment adherence and reducing alcohol consumption (e.g., the BRENDA program).[16]
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in the number of heavy drinking days (HDDs) per month and the change in total alcohol consumption (TAC) in g/day .[16]
-
Data Collection: Alcohol consumption was typically recorded by patients using a diary.
-
Analysis: The efficacy of this compound was evaluated by comparing the change in primary endpoints between the this compound and placebo groups over the treatment period.
Regulatory History and Approved Indications
This compound's regulatory journey has seen it approved for different indications and in various formulations across different regions.
Table 4: Timeline of Key Regulatory Approvals for this compound
| Year | Regulatory Body | Brand Name | Formulation | Approved Indication | Status |
|---|---|---|---|---|---|
| 1995 | US FDA | Revex | Injection | Opioid Overdose Reversal | Discontinued (~2008)[2] |
| 2013 | EMA | Selincro | Oral Tablet | Reduction of Alcohol Consumption | Approved in EU[2][4] |
| 2022 | US FDA | (Generic) | Injection | Opioid Overdose Reversal | Approved[2] |
| 2023 | US FDA | Opvee | Nasal Spray | Opioid Overdose Reversal | Approved[9][20] |
| 2024 | US FDA | Zurnai | Auto-injector | Opioid Overdose Reversal | Approved[2][21] |
In the United States, this compound was first approved in 1995 as an injectable for opioid overdose.[2] After being discontinued, interest was renewed due to the opioid crisis, leading to the approval of a generic injection in 2022, a nasal spray in 2023, and an auto-injector in 2024 to combat overdoses from high-potency synthetic opioids.[2][20][21] Notably, oral this compound is not approved for alcohol dependence in the US.[4]
In Europe, the European Medicines Agency (EMA) approved oral this compound (Selincro) in 2013 for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking risk level.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8598352B2 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]
- 6. EP2435439B1 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound in healthy subjects and its relation to μ‐opioid receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repositori.upf.edu]
- 14. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for the treatment of alcohol use disorders: recent data and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. This compound in alcohol‐dependent patients with a high drinking risk: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. drugs.com [drugs.com]
Molecular structure and structure-activity relationship of Nalmefene
An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Nalmefene
Introduction
This compound is a potent, long-acting opioid receptor antagonist that has demonstrated clinical utility in the management of alcohol dependence and the reversal of opioid overdose.[1][2][3] Its distinct pharmacological profile, characterized by its interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors, is a direct consequence of its unique molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of this compound, its structure-activity relationships (SAR), and the experimental methodologies used to elucidate its pharmacological properties.
Molecular Structure of this compound
This compound, chemically known as 17-(Cyclopropylmethyl)-4,5α-epoxy-6-methylenemorphinan-3,14-diol, is a 6-methylene analogue of naltrexone.[1][2] Its core structure is a morphinan skeleton, which is common to many opioids. The key structural features that define this compound's pharmacological activity are:
-
Morphinan Skeleton: A rigid pentacyclic structure that provides the fundamental framework for interaction with opioid receptors.
-
6-Methylene Group (=CH₂): This substitution at the C6 position, replacing the 6-keto group of naltrexone, is a critical modification.[4] This change is believed to contribute to its increased duration of action and higher affinity for the μ-opioid receptor.[4][5]
-
N-Cyclopropylmethyl Substituent: The cyclopropylmethyl group attached to the nitrogen atom at position 17 is a hallmark of many opioid antagonists, including naloxone and naltrexone. This group is crucial for its antagonist activity at the μ- and δ-opioid receptors.
-
14-Hydroxyl Group (-OH): The presence of a hydroxyl group at the C14 position is also a common feature among potent opioid antagonists.
-
3-Hydroxyl Group (-OH): A phenolic hydroxyl group at the C3 position is important for receptor binding.
-
4,5-Epoxy Bridge: This ether linkage is characteristic of the morphinan class of compounds.
Caption: Chemical structure of this compound with key functional groups highlighted.
Structure-Activity Relationship (SAR)
This compound's interaction with opioid receptors is stereospecific and highly dependent on its structural features. It functions as an antagonist at the μ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[1][2]
-
μ- and δ-Opioid Receptor Antagonism: The N-cyclopropylmethyl group is the primary determinant of its antagonist activity at these receptors. This bulky substituent is thought to prevent the receptor from adopting the active conformation required for signal transduction upon binding. The 6-methylene group further enhances its binding affinity, particularly at the μ-receptor, compared to the 6-keto group of naltrexone.[5] This results in a potent and prolonged blockade of the effects of endogenous and exogenous opioids at these receptors.
-
κ-Opioid Receptor Partial Agonism: While the precise structural determinants for its partial agonism at the κ-receptor are not fully elucidated, it is this activity that distinguishes this compound from pure antagonists like naloxone and naltrexone. This partial agonism may contribute to its effects in reducing alcohol consumption by modulating the dynorphin/κ-opioid system, which is implicated in the negative reinforcement and dysphoric aspects of alcohol dependence.[4] Animal studies suggest that this action at the κ-opioid receptor decreases dopamine in the nucleus accumbens, thereby inhibiting the positive reinforcement associated with the mesolimbic reward pathway.[4]
The replacement of the 6-keto group of naltrexone with a 6-methylene group in this compound leads to several advantages, including a longer half-life, greater oral bioavailability, and no observed dose-dependent liver toxicity.[5]
Caption: Structure-activity relationship of this compound at opioid receptors.
Mechanism of Action and Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. This compound's pharmacological effects stem from its ability to modulate these pathways.
-
Antagonism at μ- and δ-Receptors: By binding to and blocking μ- and δ-receptors, this compound prevents endogenous opioids (e.g., endorphins, enkephalins) and exogenous opioids from activating these receptors.[3] This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic AMP (cAMP) levels. It also prevents the G-protein-mediated opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. In the context of alcohol dependence, this antagonism is thought to reduce the rewarding effects of alcohol, which are partly mediated by the release of endogenous opioids.[2]
-
Partial Agonism at κ-Receptors: As a partial agonist, this compound weakly activates κ-receptors, leading to a submaximal response compared to a full agonist. This activation is also coupled to G-proteins and can lead to the inhibition of adenylyl cyclase. The activation of κ-receptors is generally associated with dysphoria and aversive states, which may counteract the reinforcing effects of alcohol.
Caption: Signaling pathways modulated by this compound at opioid receptors.
Quantitative Pharmacological Data
The binding affinity of this compound for the different opioid receptors has been quantified in various studies. The table below summarizes the inhibitory constants (IC50) and binding affinities (Ki) of this compound in comparison to naloxone and naltrexone.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | μ (mu) | 1.0 | - | Rat | [6] |
| κ (kappa) | - | - | Rat | [6] | |
| δ (delta) | - | - | Rat | [6] | |
| This compound | μ (mu) | - | - | - | [7][8] |
| κ (kappa) | - | 16 | - | [9] | |
| δ (delta) | - | - | - | - | |
| Naloxone | μ (mu) | 4.0 | 5.4 | Rat | [6][8] |
| κ (kappa) | - | - | Rat | [6] | |
| δ (delta) | - | - | Rat | [6] | |
| Naltrexone | μ (mu) | 1.0 | - | Rat | [6] |
| κ (kappa) | - | - | Rat | [6] | |
| δ (delta) | - | - | Rat | [6] |
Note: Lower IC50 and Ki values indicate higher binding affinity.
These data indicate that this compound is a potent opioid receptor ligand with high affinity for all three receptor subtypes, binding more effectively to central opiate receptors than either naloxone or naltrexone.[6]
Experimental Protocols
The pharmacological characterization of this compound involves various in vitro and in vivo experimental techniques. Below are outlines of two key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 and Ki of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Rat brain membrane homogenates (or cells expressing the specific opioid receptor subtype).
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-dihydromorphine for μ, [³H]-ethylketocyclazocine for κ, and [³H]-D-ala-D-leu enkephalin for δ).[6]
-
This compound and other unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (this compound).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand opioid receptor binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.
Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
This compound and other test compounds (including known full agonists and antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (this compound) and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).[10] Agonist binding promotes the exchange of GDP for GTPγS on the Gα subunit.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[10]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis:
-
Agonist activity: Increased [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. The potency (EC50) and efficacy (%Emax relative to a full agonist) can be determined.
-
Antagonist activity: To test for antagonism, the assay is performed in the presence of a known agonist. A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Partial agonist activity: A compound that stimulates [³⁵S]GTPγS binding but to a lesser extent than a full agonist is classified as a partial agonist.
-
Conclusion
This compound's distinct molecular structure, particularly the 6-methylene substitution on the morphinan core, underpins its unique pharmacological profile as a μ/δ-opioid receptor antagonist and a κ-opioid receptor partial agonist. This combination of activities provides a multifaceted mechanism of action for the treatment of alcohol dependence and opioid overdose. The structure-activity relationships of this compound highlight the intricate interplay between chemical structure and biological function, offering valuable insights for the design and development of future therapeutics targeting the opioid system. The experimental protocols described herein are fundamental to the continued exploration and characterization of such compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 4. mdpi.com [mdpi.com]
- 5. EP2435439B1 - Preparation of this compound hydrochloride from naltrexone - Google Patents [patents.google.com]
- 6. Binding of a new opiate antagonist, this compound, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmt.net [acmt.net]
- 8. ACMT & AACT Joint Position Statement on this compound Should Not Replace Naloxone as the Primary Opioid Antidote at This Time. - ACMT [acmt.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubcompare.ai [pubcompare.ai]
Nalmefene: A Versatile Tool for Interrogating the Opioid System in Addiction Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nalmefene, an opioid receptor modulator with a unique pharmacological profile, has emerged as a critical tool compound in the field of addiction research. Its distinct interactions with the mu (µ), delta (δ), and kappa (κ) opioid receptors allow for the nuanced dissection of the neurobiological underpinnings of substance use disorders. This technical guide provides a comprehensive overview of this compound's pharmacology, summarizes key quantitative data, details experimental protocols for its use in preclinical and clinical research, and visualizes its complex signaling mechanisms.
Core Pharmacology and Mechanism of Action
This compound acts as an antagonist at the µ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[1][2] This mixed profile distinguishes it from other opioid antagonists like naltrexone and naloxone. The blockade of µ- and δ-opioid receptors is thought to reduce the rewarding effects of substances like alcohol and opioids by attenuating dopamine release in the mesolimbic pathway.[3] Concurrently, its partial agonism at the κ-opioid receptor may contribute to a reduction in the negative affective states associated with withdrawal and protracted abstinence, potentially by modulating stress-related drinking and craving.[3][4]
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics
The efficacy of this compound as a tool compound is rooted in its high affinity for opioid receptors and its favorable pharmacokinetic profile, including a longer duration of action compared to naloxone.[5]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) in CHO Cells Transfected with Human Receptors
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.24 | 0.3 | 1.1 |
| Naltrexone | 0.21 | 1.8 | 0.26 |
| Naloxone | 1.1 | 15 | 18 |
Data sourced from a preclinical study examining binding and inhibitory constants of various opioid receptor ligands.[6]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Naltrexone | Naloxone |
| Half-life | ~8-11 hours | ~4 hours (parent), ~13 hours (active metabolite) | ~1-1.5 hours |
| Bioavailability (Oral) | ~41% | ~5-40% | <2% |
| Onset of Action (IV) | 5-15 minutes | N/A for overdose reversal | 1-2 minutes |
Pharmacokinetic parameters can vary based on the route of administration and individual patient factors.[5][7]
Experimental Protocols
This compound has been extensively studied in both preclinical animal models and human clinical trials. The following protocols provide a detailed methodology for key experiments.
Preclinical Research: Rodent Models of Addiction
1. Operant Alcohol Self-Administration in Rats
This model assesses the reinforcing effects of alcohol and the ability of a compound to reduce alcohol-seeking behavior.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a 10% (v/v) ethanol solution on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward). Sessions are typically 30 minutes long, conducted daily.
-
Dependence Induction (Optional): To model alcohol dependence, rats can be exposed to intermittent or continuous ethanol vapor.
-
This compound Administration: this compound is administered prior to the self-administration session. Doses can be given subcutaneously (e.g., 0.01, 0.05, 0.1 mg/kg) 20 minutes before the session, or orally (e.g., 10, 20, 40 mg/kg) 90 minutes before the session.[8]
-
-
Outcome Measures: The primary outcome is the number of lever presses on the active lever (rewarded) versus the inactive lever (not rewarded). A reduction in active lever presses following this compound administration indicates a decrease in the reinforcing effects of alcohol.
2. Conditioned Place Preference (CPP) in Mice
The CPP paradigm evaluates the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Animals: Male C57BL/6J mice are frequently used.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore both compartments for 15 minutes to determine any initial preference.
-
Conditioning: Over the next 4-8 days, mice receive alternating injections of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and vehicle. Following each injection, they are confined to one of the compartments (drug-paired or vehicle-paired) for 30 minutes.
-
This compound Treatment: To test the effect of this compound on the expression of CPP, it is administered (e.g., 1 or 10 mg/kg, i.p.) before the post-conditioning test.[9]
-
Post-Conditioning (Test): On the test day, drug-free mice are allowed to freely explore both compartments for 15 minutes.
-
-
Outcome Measures: The time spent in the drug-paired compartment during the test phase is compared to the baseline. A significant increase in time spent in the drug-paired compartment indicates a conditioned preference. A reduction in this preference after this compound treatment suggests that this compound blocks the rewarding associations of the drug.[10]
Clinical Research: Human Trials
1. ESENSE 1 & 2 Clinical Trials for Alcohol Dependence
These were pivotal phase III, randomized, double-blind, placebo-controlled studies evaluating the efficacy of "as-needed" this compound for the reduction of alcohol consumption.
-
Participants: Adult patients with a diagnosis of alcohol dependence and a high drinking risk level (defined as >60 g/day for men and >40 g/day for women).[11][12][13]
-
Intervention:
-
Patients were randomized to receive either this compound (18 mg) or a placebo.
-
The medication was taken "as-needed," approximately 1-2 hours before an anticipated drinking occasion.
-
All participants also received a psychosocial intervention focused on treatment adherence and reducing alcohol consumption (BRENDA).[11][13]
-
-
Primary Outcome Measures:
-
Results: The studies demonstrated that as-needed this compound was significantly more effective than placebo in reducing the number of HDDs and TAC in this patient population.[11][12]
2. NCT06408714: this compound vs. Naloxone for Recurrent Respiratory Depression After Opioid Overdose
This is an ongoing, open-label, randomized, single-center study comparing the efficacy of this compound to naloxone in the emergency department setting.
-
Participants: Patients presenting to the emergency department with recurrent respiratory depression following an opioid overdose.[1]
-
Intervention:
-
Participants are randomized to receive either this compound or naloxone.
-
The study drug is administered if the patient's breathing slows down again after an initial dose of an opioid antagonist.
-
-
Primary Outcome Measures: The study will assess the need for additional antagonist doses and the duration of respiratory depression reversal.
-
Rationale: Given this compound's longer half-life, it is hypothesized that it may provide a more sustained reversal of opioid-induced respiratory depression compared to naloxone, potentially reducing the need for repeated dosing.[1]
Visualizing this compound's Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Mu-Opioid Receptor Antagonism by this compound.
Caption: Kappa-Opioid Receptor Partial Agonism by this compound.
Caption: Conditioned Place Preference Experimental Workflow.
Conclusion
This compound's multifaceted pharmacological profile makes it an invaluable tool for addiction research. Its ability to antagonize µ- and δ-opioid receptors while partially activating κ-opioid receptors provides a unique avenue to explore the complex interplay of reward and aversion in substance use disorders. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of addiction and the development of novel therapeutic interventions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 8. DSpace [repositori.upf.edu]
- 9. Naltrexone and this compound attenuate cocaine place preference in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of As-Needed this compound in Alcohol-Dependent Patients with at Least a High Drinking Risk Level: Results from a Subgroup Analysis of Two Randomized Controlled 6-Month Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1107 – Esense 1 - Randomised Controlled 6-month Study Of As-needed this compound: Subgroup Analysis Of Alcohol Dependent Patients With High Drinking Risk Level | European Psychiatry | Cambridge Core [cambridge.org]
Methodological & Application
Application Note: Quantification of Nalmefene in Human Plasma by HPLC-MS/MS
Abstract
This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Nalmefene in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method utilizes either protein precipitation or liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in positive ion mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high sensitivity and a broad linear range.
Introduction
This compound is an opioid antagonist used in the management of alcohol dependence and opioid overdose. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a validated HPLC-MS/MS method to measure this compound concentrations in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Nalbuphine or Hydromorphone (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Butyl chloride (ACS grade)
-
Ammonium Hydroxide (concentrated)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC System: An Agilent 1200 series LC system or equivalent, equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
Sample Preparation
Two primary methods for plasma sample preparation are presented: Protein Precipitation and Liquid-Liquid Extraction.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of methanol.[1]
-
If an internal standard is used, add the appropriate volume of IS solution to the methanol.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
-
To 1.0 mL of plasma sample in a silanized glass tube, add the internal standard (e.g., 5 ng of Nalbuphine).[2]
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample (pH > 10).[2]
-
Add 4 mL of n-butyl chloride/acetonitrile (4:1, v/v) extraction solvent.[2][3]
-
Cap the tubes and rock gently for 30 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase starting composition.
-
Inject an aliquot into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and IS, followed by re-equilibration.
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 4.5 minutes.[4]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.
-
Data Presentation
The quantitative performance of the HPLC-MS/MS method for this compound is summarized in the tables below, based on published data.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation Method | Liquid-Liquid Extraction Method |
| Internal Standard | Hydromorphone | Nalbuphine[2][3] |
| Linearity Range | 10 - 5000 pg/mL[4] | 0.1 - 100 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[4] | 0.1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 10.1%[4] | < 13.6% at LLOQ, < 6.6% at higher concentrations[3] |
| Inter-day Precision (%RSD) | < 10.1%[4] | < 6.6%[3] |
| Accuracy (% Bias) | ± 3.4%[4] | Within 18.0% at LLOQ, within 11.9% at higher concentrations[3] |
| Mean Recovery | Not explicitly stated | 80.0%[2][3] |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Concentration (Protein Precipitation) | Precision (%RSD) | Accuracy (% Bias) | Concentration (Liquid-Liquid Extraction) | Precision (%RSD) | Accuracy (% Bias) |
| Low | 30 pg/mL[4] | < 10.1% | ± 3.4% | 0.3 ng/mL[2] | < 6.6% | Within 11.9% |
| Medium | 300 pg/mL[4] | < 10.1% | ± 3.4% | 35 ng/mL[2] | < 6.6% | Within 11.9% |
| High | 4500 pg/mL[4] | < 10.1% | ± 3.4% | 75 ng/mL[2] | < 6.6% | Within 11.9% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their laboratories. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements for sample cleanup and desired sensitivity. Both methods have been shown to be effective for the analysis of this compound in a biological matrix.
References
Application Notes and Protocols for Studying Nalmefene's Effects on Alcohol Consumption in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical animal models used to evaluate the efficacy of nalmefene in reducing alcohol consumption. Detailed protocols for key experimental paradigms are included, along with a summary of quantitative data from pivotal studies. This document aims to guide researchers in designing and implementing robust preclinical studies to investigate this compound and other potential pharmacotherapies for alcohol use disorder (AUD).
This compound's Mechanism of Action in Alcohol Consumption
This compound is an opioid system modulator with a distinct receptor profile; it acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1][2] Its therapeutic effect in reducing alcohol consumption is believed to be mediated through the modulation of the cortico-mesolimbic reward system.[1]
Alcohol consumption stimulates the release of endogenous opioids like β-endorphin and dynorphin.[2] β-endorphin activates μ-opioid receptors, leading to dopamine release in the nucleus accumbens (NAc), which produces reinforcing, euphoric effects.[2][3] Conversely, dynorphin activates κ-opioid receptors, which can lead to dysphoria and negative reinforcement.[2] this compound's antagonism of μ-opioid receptors blocks the rewarding effects of alcohol, while its partial agonism at κ-receptors may help mitigate the negative state associated with alcohol withdrawal and dependence.[2][4] Preclinical studies suggest that this compound can restore alcohol-induced dysregulation of these opioid systems.[1] Additionally, recent findings indicate that this compound can prevent alcohol-induced neuroinflammation by blocking the Toll-Like Receptor 4 (TLR4) response.[5]
Caption: this compound's dual-action mechanism on opioid and inflammatory pathways.
Key Animal Models and Experimental Protocols
The selection of an appropriate animal model is critical for investigating the effects of this compound. The most common paradigms include operant self-administration, the two-bottle choice test, and models incorporating dependence induction like the alcohol deprivation effect (ADE) and chronic intermittent ethanol (CIE) vapor exposure.
Caption: General experimental workflow for preclinical evaluation of this compound.
This model assesses the reinforcing properties of alcohol by requiring an animal to perform a task (e.g., press a lever) to receive an alcohol reward. It is highly valued for its ability to distinguish between the motivation to seek alcohol (appetitive behavior) and the act of consumption.[6][7]
Objective: To evaluate if this compound reduces the motivation to self-administer alcohol.
Materials:
-
Standard operant conditioning chambers with two levers and a liquid delivery system (e.g., sipper tube or cup).[6][7]
-
Sweetener (saccharin or sucrose) for initial training.[9][12]
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Habituation & Training (Sucrose Fading):
-
Initially, train water-restricted rats to press a lever for a highly palatable solution (e.g., 0.2% saccharin or 10% sucrose).[9][12][13]
-
Once responding is stable, remove water restriction.[9]
-
Gradually introduce ethanol into the sweet solution while fading the sweetener concentration over several weeks until the animals are responding for only the ethanol solution (e.g., 15% ethanol).[12]
-
-
Baseline Establishment:
-
Once animals are reliably self-administering the final ethanol concentration, record baseline responding for 3-5 consecutive days. A stable baseline is defined as <20% variation in intake across these sessions.[6]
-
-
This compound Administration:
-
On test days, administer this compound (e.g., subcutaneously or intraperitoneally) at predetermined doses (e.g., 0.01-0.1 mg/kg s.c.) or vehicle.[10]
-
The injection should occur a specific time before the session begins (e.g., 20 minutes for s.c., 90 minutes for oral) to coincide with peak plasma concentration.[8]
-
-
Test Session:
-
Place the animal in the operant chamber and run the self-administration session.
-
Record the number of active (alcohol-delivering) and inactive lever presses, and the total volume of ethanol consumed.
-
-
Data Analysis:
-
Convert ethanol volume to g/kg of body weight.
-
Compare the number of active lever presses and g/kg intake between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
This model assesses alcohol preference and is often used to model relapse-like drinking behavior.[15] The ADE is a robust phenomenon where a period of abstinence leads to a significant, temporary increase in alcohol intake upon re-exposure.[15]
Objective: To determine if this compound can reduce voluntary alcohol consumption and attenuate relapse-like drinking.
Materials:
-
Standard home cages equipped with two drinking bottles.
-
Male Wistar rats.[15]
-
Alcohol solutions (e.g., 5%, 10%, and 20% v/v ethanol) and water.[15]
-
This compound hydrochloride and vehicle.
Procedure:
-
Baseline Drinking (8 weeks):
-
House rats individually and provide them with continuous access to four bottles: one with water and three with different ethanol concentrations (5%, 10%, 20%).[15]
-
Measure fluid intake and body weight daily. The position of the bottles should be changed daily to avoid place preference.
-
-
Alcohol Deprivation (2 weeks):
-
Remove all alcohol-containing bottles, leaving only water available for two weeks.[15]
-
-
This compound Administration & Re-exposure (Relapse Test):
-
At the end of the deprivation period, begin this compound administration. A typical regimen involves multiple subcutaneous injections (e.g., 0.3 mg/kg) at 12-hour intervals, starting the evening before alcohol is reintroduced.[15]
-
Reintroduce the alcohol bottles after the second this compound injection.[15]
-
-
Data Collection & Analysis:
-
Measure alcohol and water intake for the first 24-48 hours of re-exposure.
-
Calculate total alcohol intake (g/kg) and preference (alcohol fluid intake / total fluid intake).
-
Compare the ADE (the spike in consumption) between the this compound and vehicle groups.
-
Summary of Quantitative Preclinical Data
The following tables summarize key findings from animal studies investigating this compound's effect on alcohol consumption and related neurobiology.
Table 1: Efficacy of this compound in Operant Self-Administration Models
| Reference | Animal Model (Strain) | This compound Dose & Route | Key Findings | Notes |
|---|---|---|---|---|
| Calleja-Conde et al., 2016[10] | Male Wistar Rats | 0.01, 0.05, 0.1 mg/kg (s.c.) | Dose-dependently reduced alcohol-reinforced responding by up to 50.3%. | This compound's effect was independent of the alcohol concentration (10, 15, or 20%). |
| Calleja-Conde et al., 2016[10] | Male Wistar Rats | 10, 20, 40 mg/kg (p.o.) | Dose-dependently reduced alcohol-reinforced responding. | Oral administration required significantly higher doses than subcutaneous injection. |
| Walker & Koob, 2008[16] | Male Wistar Rats | Not specified | Significantly more effective in suppressing ethanol intake than naltrexone. | Effect was most pronounced in ethanol-dependent animals. |
Table 2: Efficacy of this compound in Consumption & Relapse Models
| Reference | Animal Model (Strain) | This compound Dose & Route | Key Findings | Model Type |
|---|---|---|---|---|
| Vengeliene et al., 2019[15] | Male Wistar Rats | 0.3 mg/kg (s.c.) | Reduced relapse-like consumption by ~20% on the first 2 days of alcohol reintroduction. | Alcohol Deprivation Effect (ADE) |
| Montesinos et al., 2017[5] | Adolescent Female C57BL/6J Mice | 0.1 mg/kg (i.p.) | Abolished ethanol-induced escalation of alcohol preference and consumption. | Intermittent Ethanol Treatment |
| Dhaher et al., 2015[17] | Adolescent Male Wistar Rats | 0.4 mg/kg (i.p.) | Drastically reduced mortality from binge-like ethanol exposure (from 71% to 14%). | Binge-Like Ethanol Exposure |
Table 3: Neurochemical and Imaging Studies with this compound
| Reference | Animal Model (Strain) | Technique | This compound Effect | Key Finding |
|---|---|---|---|---|
| Rose et al., 2016[18][19] | Male C57BL/6J Mice (CIE-exposed) | Fast Scan Cyclic Voltammetry (NAc slices) | Attenuated dopamine uptake rates to a greater extent than in control mice. | Suggests this compound's effects are enhanced in the alcohol-dependent state by modulating dopamine transporter-KOR interactions. |
| Rose et al., 2016[18][19] | Male C57BL/6J Mice (CIE-exposed) | Fast Scan Cyclic Voltammetry (NAc slices) | Reversed the dopamine-decreasing effects of a full KOR agonist (U50,488). | Demonstrates this compound's partial agonism at KORs in a brain region critical for addiction. |
| Dhaher et al., 2015[17] | Adolescent Male Wistar Rats | PET Imaging ([18F]DPA-714) | Significantly alleviated the neuroimmune response (microglial activation) to ethanol exposure in all brain regions. | Provides in-vivo evidence for this compound's neuroprotective and anti-inflammatory effects. |
Application Notes & Considerations
When designing studies with this compound, it is crucial to consider the specific research question, as this will determine the most appropriate model.
Caption: Logic for selecting an appropriate animal model for this compound studies.
-
Translational Relevance: The "as-needed" clinical use of this compound is best modeled by acute drug administration prior to a drinking session in animals with a history of high alcohol consumption.[20][21] The ADE model is particularly relevant for studying the prevention of relapse after a period of abstinence.[15]
-
Dependence vs. Non-Dependence: this compound appears to be significantly more effective at suppressing ethanol intake in dependent animals compared to non-dependent ones.[16] Therefore, incorporating a dependence-inducing procedure, such as CIE vapor exposure, is critical for modeling the clinical population where this compound is indicated.[13][18]
-
Dose and Route: Preclinical studies have shown a vast difference in the potency of subcutaneous versus oral this compound.[8] The choice of administration route and dose should be carefully considered based on the study's objectives and desired pharmacokinetic profile.
-
Behavioral Specificity: It is important to include control measures to ensure that this compound's effects are specific to alcohol-motivated behavior and not due to general motor impairment or suppression of all fluid intake. This can be achieved by measuring inactive lever presses, water intake, or locomotor activity.[15]
-
Predictive Validity: Studies have shown that an animal's baseline drinking pattern can predict its response to this compound. Rats that consume more alcohol during initial relapse episodes are more likely to respond to this compound treatment, a finding that aligns with clinical data showing greater efficacy in patients with high drinking risk levels.[15] This highlights the potential for using animal models to identify predictors of treatment success.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Alcohol dependence and opioid receptor -Pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repositori.upf.edu]
- 9. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is effective at reducing alcohol seeking, treating alcohol‐cocaine interactions and reducing alcohol‐induced histone deacetylases gene expression in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
- 12. ohsu.edu [ohsu.edu]
- 13. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Ethanol, Naltrexone, Nicotine and Varenicline in an Ethanol and Nicotine Co-Use Model in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound for the treatment of alcohol use disorders: recent data and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nalmefene Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nalmefene, an opioid system modulator, in preclinical rodent models of addiction and related behaviors. Detailed protocols for common behavioral assays, quantitative data summaries, and diagrams of the underlying signaling pathways are included to facilitate experimental design and execution.
Introduction
This compound is an opioid receptor antagonist with a unique pharmacological profile, acting as an antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1][2][3] This mechanism of action allows it to modulate the brain's reward circuitry, making it a valuable tool for investigating the neurobiology of addiction and for the preclinical assessment of potential therapeutics. In rodent models, this compound has been shown to reduce alcohol consumption and attenuate drug-seeking behaviors, highlighting its potential in addiction research.[4][5]
Mechanism of Action
This compound exerts its effects primarily by modulating the mesolimbic dopamine system, a key pathway in reward and reinforcement.[1][6] Alcohol and other drugs of abuse increase dopamine release in the nucleus accumbens, a process that is partially mediated by the release of endogenous opioids.[6] By blocking µ- and δ-opioid receptors, this compound can attenuate this drug-induced dopamine release, thereby reducing the reinforcing effects of the substance.[1][6]
Furthermore, its partial agonism at the κ-opioid receptor is thought to contribute to its effects, particularly in the context of alcohol dependence.[7] The κ-opioid system is often dysregulated in addiction, and this compound's action at this receptor may help to normalize dopamine transmission in the nucleus accumbens.[2][8] Recent studies also suggest that this compound's effects on drug-seeking behavior may be mediated through interactions with group II metabotropic glutamate receptors (mGluR2/3).[1][5]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound modulates dopamine release in the nucleus accumbens.
Caption: this compound's modulation of dopamine release.
Experimental Protocols
The following are detailed protocols for two common behavioral paradigms used to assess the effects of this compound in rodents.
Alcohol Deprivation Effect (ADE) in Rats
This model is used to study relapse-like alcohol drinking behavior.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Standard rat housing with free access to food and water
-
Drinking bottles (four per cage)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Calibrated tubes or digital drinkometer system for measuring fluid consumption
Experimental Workflow:
Caption: Alcohol Deprivation Effect experimental workflow.
Procedure:
-
Baseline Drinking (8 weeks): House rats in their home cages with continuous access to four bottles containing water, 5% (v/v) ethanol, 10% (v/v) ethanol, and 20% (v/v) ethanol. Measure daily fluid consumption to establish a baseline.[4]
-
Alcohol Deprivation (19 days): After the baseline period, remove the three ethanol-containing bottles, leaving only the water bottle available.[4]
-
Treatment and Reintroduction:
-
On the day of reintroduction, administer this compound (e.g., 0.3 mg/kg, subcutaneous) or vehicle to the rats.[4]
-
Following the injection, reintroduce the three ethanol bottles.
-
Measure alcohol consumption for at least the first two days of reintroduction to assess the effect of this compound on relapse-like drinking.[4]
-
Operant Self-Administration of Methamphetamine in Rats
This paradigm assesses the reinforcing properties of a drug and the motivation of the animal to seek it.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Methamphetamine hydrochloride
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Experimental Workflow:
Caption: Operant self-administration experimental workflow.
Procedure:
-
Surgery: Surgically implant an intravenous catheter into the jugular vein of each rat. Allow for a recovery period.
-
Acquisition (10 days):
-
Place rats in the operant chambers for daily sessions.
-
Train them to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.02 mg/infusion) paired with a cue (e.g., light and tone). This is typically done on a Fixed Ratio 1 (FR1) schedule, where one lever press results in one infusion.[1]
-
Presses on an "inactive" lever are recorded but have no programmed consequences.
-
-
Extinction:
-
Once a stable baseline of self-administration is achieved, begin extinction sessions where presses on the active lever no longer deliver methamphetamine but instead deliver saline.
-
Continue extinction sessions until responding on the active lever decreases to a predetermined criterion.[1]
-
-
Reinstatement Test:
-
Prior to the reinstatement test session, administer this compound (e.g., 10 mg/kg, intraperitoneal) or vehicle.[1]
-
Induce reinstatement of drug-seeking behavior by either a non-contingent "priming" injection of methamphetamine (e.g., 1.0 mg/kg, i.p.) or by presenting the drug-associated cues.[1]
-
Place the rat back in the operant chamber and record the number of presses on the active and inactive levers.
-
Data Presentation
The following tables summarize quantitative data from rodent behavioral studies investigating the effects of this compound.
Table 1: Effect of this compound on Alcohol Consumption in Rats
| Administration Route | Dose (mg/kg) | Behavioral Paradigm | % Reduction in Alcohol Responding/Consumption | Reference |
| Subcutaneous | 0.3 | Alcohol Deprivation Effect | ~20% | [4][9] |
Table 2: Effect of this compound on Methamphetamine Seeking in Rats
| Administration Route | Dose (mg/kg) | Behavioral Paradigm | Effect on Methamphetamine Seeking | Reference |
| Intraperitoneal | 10 | Reinstatement of Self-Administration | Significantly attenuated cue- and drug-induced reinstatement | [1] |
Conclusion
This compound is a versatile pharmacological tool for investigating the neurobiological mechanisms of addiction in rodent models. The protocols outlined above for the alcohol deprivation effect and operant self-administration paradigms provide a framework for assessing the efficacy of this compound in reducing alcohol consumption and drug-seeking behavior. The quantitative data and signaling pathway diagrams further support its role as a modulator of the brain's reward system. These application notes are intended to guide researchers in the design and implementation of preclinical studies involving this compound.
References
- 1. This compound attenuates reinstatement of methamphetamine-seeking behavior in rats through group II metabotropic glutamate receptors (mGluR2/3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Investigate Nalmefene's Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the receptor activity of Nalmefene, an opioid receptor modulator. This compound acts as an antagonist at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a partial agonist at the κ-opioid receptor (KOR).[1][2] The following protocols are essential for determining the binding affinity, functional potency, and signaling pathways affected by this compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, in this case, this compound.
Quantitative Data Summary: this compound Binding Affinities (Ki)
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Cell Line |
| µ-Opioid Receptor (MOR) | ~0.2 - 0.5 | Naloxone | ~1.5 | CHO, HEK293 |
| δ-Opioid Receptor (DOR) | ~20 - 50 | Naltrindole | ~0.1 - 0.5 | CHO, HEK293 |
| κ-Opioid Receptor (KOR) | ~0.1 - 0.4 | U-50,488 | ~0.5 - 2.0 | CHO, HEK293 |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors expressed in recombinant cell lines such as HEK293 or CHO cells.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for MOR)
-
[³H]-Naltrindole (for DOR)
-
[³H]-U69,593 (for KOR)
-
-
This compound
-
Non-specific binding control: Naloxone (high concentration, e.g., 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or this compound dilution.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
References
Designing Clinical Trials for Nalmefene in Alcohol Dependence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials for Nalmefene in the treatment of alcohol dependence. The protocols outlined below are based on established methodologies from key clinical trials and are intended to serve as a foundational framework for future research.
Introduction to this compound and its Mechanism of Action
This compound is an opioid system modulator with a distinct pharmacological profile. It acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1][2][3] In alcohol dependence, consumption of alcohol is associated with the release of endogenous opioids, which activate the mesolimbic reward pathway, leading to reinforcing effects.[4] By blocking the mu and delta opioid receptors, this compound is thought to reduce these rewarding effects, thereby decreasing the motivation to drink.[2][4] Its partial agonism at the kappa receptor may also contribute to its efficacy by modulating dysphoric states associated with alcohol withdrawal and craving.[4]
Signaling Pathway of this compound in Alcohol Dependence
Clinical Trial Design and Endpoints
The design of clinical trials for this compound in alcohol dependence has predominantly followed a multicenter, randomized, double-blind, placebo-controlled paradigm.[5] A key feature of these trials is the "as-needed" dosing regimen, where patients take the medication on days they perceive a risk of drinking alcohol.[5][6]
Key Study Design Parameters
| Parameter | Recommendation | Rationale |
| Study Phase | Phase III | To confirm efficacy and safety in a large, diverse population.[5] |
| Design | Multicenter, Randomized, Double-Blind, Placebo-Controlled | Minimizes bias and ensures generalizability of results.[5] |
| Patient Population | Adults (≥18 years) with a diagnosis of alcohol dependence (DSM-IV or DSM-5 criteria) and a high or very high drinking risk level (DRL) according to WHO criteria.[5][7] | Targets the population for whom this compound is indicated and most likely to show a benefit.[5][7] |
| Intervention | This compound (e.g., 18 mg or 20 mg) taken "as-needed," approximately 1-2 hours before the anticipated time of drinking.[5][6] | This dosing strategy is intended to improve adherence and target the medication's effect to periods of high risk. |
| Comparator | Placebo | To isolate the pharmacological effect of this compound.[5] |
| Psychosocial Support | All participants (intervention and placebo groups) should receive a standardized psychosocial intervention, such as the BRENDA framework, focusing on motivation, adherence, and reducing alcohol consumption.[7][8] | Provides a standard of care and addresses the behavioral components of alcohol dependence. |
| Duration | Minimum of 24 weeks of treatment, with a follow-up period.[5][7] | Allows for the assessment of sustained efficacy and safety over a clinically relevant timeframe. |
Primary and Secondary Endpoints
The primary goal of this compound treatment is the reduction of alcohol consumption rather than complete abstinence.[8]
| Endpoint | Definition | Data Collection Method |
| Primary: Change in the number of Heavy Drinking Days (HDDs) per month | A heavy drinking day is defined as consumption of ≥60g of pure alcohol for men and ≥40g for women.[8] | Timeline Follow-Back (TLFB) method. |
| Primary: Change in Total Alcohol Consumption (TAC) in g/day | The average daily amount of pure alcohol consumed. | Timeline Follow-Back (TLFB) method. |
| Secondary: Responder Analysis | Percentage of patients who achieve a clinically meaningful reduction in their drinking risk level (e.g., a reduction of at least two WHO drinking risk categories).[8] | Calculated from TLFB data. |
| Secondary: Clinical Global Impression (CGI) Scale | Investigator-assessed rating of the patient's overall clinical status.[5] | Standardized CGI scale administered at specified intervals. |
| Secondary: Liver Function Tests | Measurement of key liver enzymes (e.g., GGT, ALT, AST). | Blood samples collected at baseline and follow-up visits. |
| Safety and Tolerability | Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).[5] | Spontaneous reporting by patients and systematic inquiry by investigators at each visit. |
Summary of Efficacy and Safety Data from Key Clinical Trials
The following tables summarize key quantitative data from pivotal Phase III clinical trials of this compound.
Table 1: Efficacy of this compound in Reducing Alcohol Consumption at 12 and 24 Weeks
| Study (Dosage) | Treatment Group | N | Change in HDD/month from Baseline (Week 12) | Change in TAC ( g/day ) from Baseline (Week 12) |
| Japanese Phase 3 Trial (20mg) [5] | This compound 20mg | 206 | -4.34 (vs. placebo) | Significant reduction (p < 0.0001) |
| Placebo | 234 | - | - | |
| Japanese Phase 3 Trial (10mg) [5] | This compound 10mg | 154 | -4.18 (vs. placebo) | Significant reduction (p < 0.0001) |
| Placebo | 234 | - | - | |
| ESENSE 1 & 2 (pooled analysis) [8] | This compound 18mg | - | -2.3 (vs. placebo at 6 months) | -11 (vs. placebo at 6 months) |
| Placebo | - | - | - |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (Incidence %) | Placebo (Incidence %) |
| Nausea | Higher in this compound groups[8] | Lower than this compound |
| Dizziness | Higher in this compound groups[8] | Lower than this compound |
| Insomnia | Higher in this compound groups[8] | Lower than this compound |
| Headache | Higher in this compound groups[8] | Lower than this compound |
Note: The incidence of TEAEs is generally higher in the this compound groups compared to placebo, but most events are of mild to moderate severity.[5]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a clinical trial of this compound for alcohol dependence.
Protocol 1: Patient Screening and Enrollment
References
- 1. This compound in alcohol‐dependent patients with a high drinking risk: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol Dependence Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. 1107 – Esense 1 - Randomised Controlled 6-month Study Of As-needed this compound: Subgroup Analysis Of Alcohol Dependent Patients With High Drinking Risk Level | European Psychiatry | Cambridge Core [cambridge.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cost-Effectiveness of this compound Added to Psychosocial Support for the Reduction of Alcohol Consumption in Alcohol-Dependent Patients With High/Very High Drinking Risk Levels: A Microsimulation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Patient Choice in an Adaptive Sequential Randomization Trial of Treatment for Alcohol and Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Nalmefene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalmefene is a potent opioid receptor antagonist, structurally related to naltrexone. It exhibits a distinct binding profile, acting as an antagonist at the µ (mu) and δ (delta) opioid receptors and as a partial agonist at the κ (kappa) opioid receptor. This complex pharmacology makes this compound a valuable tool in both clinical settings, for conditions like opioid overdose and alcohol dependence, and in preclinical research for elucidating the roles of the opioid system.
Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand (like this compound) and its receptor. These assays are considered the gold standard for determining the affinity of a drug for its target. This document provides a detailed protocol for performing competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the human µ, δ, and κ opioid receptors.
Principle of the Assay
Competitive radioligand binding assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a constant concentration of a radioligand and receptor source (cell membranes) with increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.
Quantitative Data Summary
The binding affinity of this compound for the human µ, δ, and κ opioid receptors has been determined using radioligand binding assays. The inhibition constants (Ki) from published literature are summarized in the table below. This compound demonstrates high affinity for both µ- and κ-opioid receptors, with a significantly lower affinity for the δ-opioid receptor.
| Receptor Subtype | Mean Ki (nM) |
| µ-Opioid Receptor (MOR) | 0.55 |
| κ-Opioid Receptor (KOR) | 0.18 |
| δ-Opioid Receptor (DOR) | 37 |
Note: These values are compiled from literature and may vary depending on the specific experimental conditions, such as the radioligand and cell system used.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO (specific agonist) or [³H]-Diprenorphine (non-selective antagonist).
-
For κ-opioid receptor: [³H]-U-69,593 (specific agonist).
-
For δ-opioid receptor: [³H]-Naltrindole (specific antagonist).
-
Note: The choice of radioligand can influence the results. Using an antagonist radioligand like [³H]-Diprenorphine is common for competition assays with antagonist test compounds.
-
-
This compound Hydrochloride: Analytical grade.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Other Reagents:
-
Bovine Serum Albumin (BSA).
-
Protease inhibitor cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
Polyethyleneimine (PEI) for pre-soaking filters.
-
Experimental Workflow Diagram
Application Note: Analytical Techniques for Detecting Nalmefene and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Nalmefene is a selective opioid receptor antagonist with a structural resemblance to naltrexone. It is utilized in the management of alcohol dependence and for the reversal of opioid overdose.[1][2][3] this compound's efficacy is linked to its modulation of the cortico-mesolimbic functions, and it exhibits a longer duration of action compared to naloxone.[4][5] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This document outlines detailed protocols and validation data for the analytical determination of this compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the most prevalent, sensitive, and selective method currently employed.[6][7]
Metabolism of this compound
This compound is extensively metabolized in the liver. The primary metabolic pathway is glucuronide conjugation, forming this compound-3-O-glucuronide, which is pharmacologically inactive.[3][4][8] This conversion is mainly catalyzed by the UGT2B7 enzyme, with minor contributions from UGT1A3 and UGT1A8.[4][8] A smaller fraction of this compound is N-dealkylated by CYP3A4/5 to form northis compound, a metabolite with minimal pharmacological activity.[4][9] Renal excretion is the main route of elimination for this compound and its metabolites.[8][9]
Caption: Metabolic pathway of this compound.
Analytical Methods & Protocols
While various methods like radioimmunoassay (RIA) and HPLC with electrochemical detection have been used, LC-MS/MS is the gold standard for its high sensitivity and specificity.[6][7][10]
Protocol 1: LC-MS/MS Determination of this compound in Human Plasma
This protocol is based on a validated method using liquid-liquid extraction (LLE) for sample cleanup followed by LC-MS/MS analysis.[1][6][11]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 0.2 mL to 1.0 mL of plasma sample into a silanized glass tube.[6][12]
-
Internal Standard (IS): Add the internal standard solution (e.g., nalbuphine or this compound-d5).[6][12]
-
Alkalinization: Add 100 µL of concentrated ammonium hydroxide or 0.2 mL of 0.5 M sodium phosphate dibasic solution to adjust the pH to >9.[6][12]
-
Extraction: Add 2-4 mL of extraction solvent (e.g., n-butyl chloride/acetonitrile, 4:1 v/v or ethyl acetate/hexane, 1:1 v/v).[6][12]
-
Mixing: Vortex the mixture for 3 minutes.
-
Centrifugation: Centrifuge at approximately 3000 rpm for 5-10 minutes to separate the layers.[12]
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[12]
-
Reconstitution: Reconstitute the dried residue in 0.2 mL of the mobile phase.[12]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Caption: Experimental workflow for LLE sample preparation.
B. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent[2][6] |
| Column | YMC ODS-AQ (5 µm, 2.0 x 50 mm) or Luna Silica (3 µm, 2 x 50 mm)[6][12] |
| Mobile Phase | Acetonitrile/Water/1M Ammonium Formate/Formic Acid (900:100:5:1 v/v/v/v)[12] |
| Flow Rate | 0.4 mL/min[12] |
| Column Temp. | 35-40 °C |
| Injection Vol. | 3-10 µL |
| Mass Spectrometer | Sciex API 4000/5000 or equivalent[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 340.2 → 322.1; IS (this compound-d5): m/z 345.2 → 327.1[12] |
Protocol 2: Analysis of this compound Glucuronide Metabolites
To quantify glucuronidated metabolites, a hydrolysis step is typically included to cleave the glucuronide moiety, allowing for the measurement of total this compound. Alternatively, direct measurement of the conjugate is possible with a suitably developed LC-MS/MS method.
A. Sample Preparation with Enzymatic Hydrolysis
-
Follow steps 1 and 2 from Protocol 1 (Aliquoting and IS addition).
-
Hydrolysis: Add β-glucuronidase enzyme solution to the sample.
-
Incubation: Incubate the sample under optimized conditions (e.g., 37-50°C for a specified time) to ensure complete hydrolysis.
-
Extraction: Proceed with the LLE steps (3-10) as described in Protocol 1.
References
- 1. Determination of this compound by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tga.gov.au [tga.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Population pharmacokinetics of this compound in healthy subjects and its relation to μ‐opioid receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of this compound in plasma by high-performance liquid chromatography with electrochemical detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetic Properties of an FDA-Approved Intranasal this compound Formulation for the Treatment of Opioid Overdose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Nalmefene in Addiction Neurobiology Research
Nalmefene is a versatile opioid system modulator used by researchers to investigate the neurobiological underpinnings of addiction, particularly Alcohol Use Disorder (AUD). As a derivative of naltrexone, it exhibits a unique pharmacological profile, acting as an antagonist at the mu (μ) and delta (δ) opioid receptors, and as a partial agonist at the kappa (κ) opioid receptor.[1][2][3] This distinct mechanism allows for the dissection of different components of the opioid system's role in reward, motivation, and the negative affective states that drive addiction.
In the context of alcohol addiction, consumption of ethanol is known to trigger the release of endogenous opioids in the brain.[4] These opioids bind to μ-receptors in the mesolimbic pathway, enhancing dopamine release in the nucleus accumbens and producing the rewarding, reinforcing effects of alcohol.[2] By acting as an antagonist at μ- and δ-receptors, this compound blocks these effects, thereby reducing the motivation to drink.[5] Preclinical studies in rats have demonstrated that this compound suppresses alcohol self-administration, in some cases to a greater extent than naltrexone, particularly in alcohol-dependent animals.[6][7]
The partial agonism at the κ-opioid receptor provides a further layer of complexity and a unique avenue for research. The dynorphin/κ-opioid receptor system is implicated in the negative emotional states and stress associated with withdrawal, which are major drivers of relapse.[6][8][9] this compound's modulatory action at this receptor may help to mitigate the dysphoria and aversive states that contribute to compulsive alcohol use.[6] This dual mechanism of reducing the "high" from drinking while potentially alleviating the "low" of withdrawal makes this compound a powerful tool for both preclinical and clinical addiction research.
Human neuroimaging studies, particularly functional magnetic resonance imaging (fMRI), have utilized this compound to probe its effects on brain function. Research has shown that a single dose of this compound can reduce neural reactivity to alcohol-related cues in the ventral striatum, a key region of the brain's reward circuit.[10][11] This attenuation of cue-reactivity is correlated with a reduction in subjective cravings, providing a neurobiological basis for its clinical efficacy in reducing the number of heavy drinking days.[4][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's receptor binding profile and its observed effects in clinical and preclinical studies.
Table 1: this compound Opioid Receptor Binding Affinities (Kᵢ)
This table presents the dissociation constants (Kᵢ) for this compound at cloned human opioid receptors, indicating its binding affinity. Lower Kᵢ values signify higher binding affinity.
| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Description of Action |
| Mu (μ) Opioid Receptor | ~0.25 nM | Antagonist / Inverse Agonist[6] |
| Delta (δ) Opioid Receptor | ~1.3 nM | Antagonist[2][3] |
| Kappa (κ) Opioid Receptor | ~0.08 nM | Partial Agonist[1][6][12] |
(Note: Kᵢ values are compiled from various binding assays and may differ slightly between studies. The values presented are representative.)
Table 2: Summary of this compound's Effects in Neurobiological and Clinical Studies
This table highlights key quantitative outcomes from studies investigating this compound's impact on addiction-related behaviors and neural activity.
| Study Type | Model/Population | Key Quantitative Finding | Reference(s) |
| Preclinical: Behavior | Alcohol-dependent rats | Significantly attenuated alcohol self-administration to a greater extent than naltrexone at the same dose. | [6][7] |
| Preclinical: Neurochemistry | Rat Nucleus Accumbens (Microdialysis) | Opioid antagonists like naltrexone/nalmefene prevent ethanol-induced increases in dopamine levels. | [13] |
| Preclinical: Neurochemistry | Mouse Nucleus Accumbens Slices (Voltammetry) | This compound reversed the dopamine-decreasing effects of a KOR agonist (U50,488) in slices from ethanol-exposed mice. | [8][14] |
| Clinical: Efficacy | Patients with Alcohol Use Disorder | Reduced the number of heavy drinking days by ~2.3 days per month more than placebo. Reduced total alcohol consumption by ~11 g/day more than placebo. | [4][15] |
| Clinical: Neuroimaging (fMRI) | Patients with Alcohol Use Disorder | A single 18 mg dose significantly reduced alcohol cue-reactivity (BOLD signal) in the ventral striatum compared to placebo. | [10][11][16] |
| Clinical: Receptor Occupancy | Healthy Volunteers | A single 20 mg dose resulted in μ-opioid receptor occupancy of 60-90% for up to 22-24 hours. | [6][7] |
Experimental Protocols
Protocol 1: Investigating this compound's Effect on Neural Alcohol Cue-Reactivity using fMRI
This protocol is based on double-blind, placebo-controlled, crossover studies designed to measure how this compound modulates brain responses to alcohol cues.[10][11]
1. Objective: To assess the effect of a single dose of this compound on blood-oxygen-level-dependent (BOLD) signal in the ventral striatum in response to visual alcohol cues compared to neutral cues in participants with AUD.
2. Study Design:
-
Design: Double-blind, placebo-controlled, crossover.
-
Participants: Non-treatment-seeking individuals with a diagnosis of AUD and a high level of recent drinking (e.g., >60g/day for men, >40g/day for women).
-
Sessions: Two fMRI sessions, separated by a washout period (e.g., 1 week). Participants are randomly assigned to receive either this compound (18 mg, oral) or a matching placebo in the first session, and the other treatment in the second session.
3. Materials:
-
This compound (18 mg) and identical placebo capsules.
-
3T fMRI scanner.
-
Visual display system for stimulus presentation.
-
Response pads for participant feedback.
-
Validated set of visual stimuli (e.g., 50 images of alcoholic beverages, 50 images of non-alcoholic beverages).
-
Alcohol Urge Questionnaire (AUQ) or similar craving assessment tool.
4. Procedure:
-
Screening: Recruit and screen participants for eligibility (AUD diagnosis, drinking levels, MRI safety).
-
Session Day (for each of the two sessions):
-
Baseline Assessment: Administer baseline craving questionnaires (e.g., AUQ).
-
Drug Administration: Administer the encapsulated this compound (18 mg) or placebo orally.
-
Waiting Period: A 90-120 minute waiting period to allow for the drug to reach peak plasma concentration.
-
fMRI Scan:
-
Position the participant in the scanner.
-
Acquire a high-resolution anatomical scan (e.g., T1-weighted MPRAGE).
-
Begin the functional scan (e.g., T2*-weighted echo-planar imaging).
-
Cue-Reactivity Task: Present the alcohol and neutral images in a block or event-related design. For example, 20-second blocks of alcohol images alternating with 20-second blocks of neutral images, separated by a fixation cross.
-
-
Post-Scan Assessment: Re-administer the craving questionnaire immediately after the task.
-
5. Data Analysis:
-
fMRI Preprocessing: Perform standard fMRI preprocessing steps (motion correction, slice-timing correction, spatial normalization, smoothing).
-
First-Level Analysis: Model the BOLD response for each participant, creating contrast maps for [Alcohol Cues > Neutral Cues] for both the this compound and placebo conditions.
-
Second-Level (Group) Analysis:
-
Region of Interest (ROI) Analysis: Define an a priori ROI for the ventral striatum. Extract the mean contrast values from this ROI for each participant in each condition. Perform a paired t-test to compare the effect of this compound vs. placebo on cue reactivity within the ROI.
-
Whole-Brain Analysis: Perform a whole-brain analysis to explore effects in other brain regions.
-
-
Behavioral Analysis: Use a paired t-test to compare changes in craving scores (post-task minus pre-task) between the this compound and placebo conditions.
Protocol 2: Investigating this compound's Effect on Alcohol Self-Administration in Rats
This protocol outlines a standard operant conditioning procedure to assess if this compound reduces voluntary alcohol consumption in a rodent model.
1. Objective: To determine the effect of this compound administration on alcohol-reinforced lever pressing and total alcohol intake in rats with a history of alcohol self-administration.
2. Study Design:
-
Design: Within-subjects design.
-
Animals: Male Wistar or Long-Evans rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system (dipper or pump), and a house light.
3. Materials:
-
This compound hydrochloride, dissolved in sterile saline.
-
Ethanol solution (e.g., 10-15% w/v).
-
Vehicle (sterile saline).
-
Syringes for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
4. Procedure:
-
Acquisition of Self-Administration:
-
Train water-deprived rats to press a lever for a water reward.
-
Gradually introduce ethanol into the water, increasing the concentration over several days until the target concentration (e.g., 10%) is reached.
-
Establish stable baseline responding for the ethanol solution over several consecutive days (e.g., less than 15% variation in intake). The second lever is designated as "inactive" and pressing it results in no consequence.
-
-
Drug Testing Phase:
-
On a test day, pre-treat a rat with a specific dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) or vehicle 30 minutes before placing it in the operant chamber.
-
Allow the rat to self-administer the ethanol solution for a fixed session duration (e.g., 30-60 minutes).
-
Record the number of presses on the active and inactive levers and the total volume of ethanol consumed.
-
Each rat should be tested with each dose of this compound and the vehicle in a counterbalanced order, with several baseline days between test days to allow for drug washout and re-stabilization of drinking behavior.
-
5. Data Analysis:
-
Data Collection: For each session, quantify:
-
Total ethanol intake (g/kg body weight).
-
Number of active lever presses.
-
Number of inactive lever presses (as a measure of general activity).
-
-
Statistical Analysis: Use a repeated-measures Analysis of Variance (ANOVA) to analyze the effect of this compound dose on ethanol intake and active lever presses. Follow up with post-hoc tests to compare each dose to the vehicle condition.
Visualizations
References
- 1. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 2. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whitelightbh.com [whitelightbh.com]
- 6. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. The effects of this compound on the impulsive and reflective system in alcohol use disorder: A resting-state fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates neural alcohol cue-reactivity in the ventral striatum and subjective alcohol craving in patients with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates neural alcohol cue-reactivity in the ventral striatum and subjective alcohol craving in patients with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Oral Nalmefene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of Nalmefene.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it low?
This compound has a relatively low and variable oral bioavailability, estimated to be around 41%.[1][2] This is primarily due to extensive first-pass metabolism in the liver. After oral administration, this compound is rapidly and extensively metabolized, mainly through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes (primarily UGT2B7, with contributions from UGT1A3 and UGT1A8) and to a lesser extent by N-dealkylation via CYP3A4/5.[3] This metabolic process significantly reduces the amount of active drug that reaches systemic circulation.
Q2: My in-vivo oral this compound study in rats shows significantly lower bioavailability than expected. What are the potential reasons?
Several factors could contribute to lower-than-expected oral bioavailability in preclinical models:
-
Food Effect: The presence of food can impact the absorption of this compound. Studies have shown that a high-fat meal can increase the AUC by 30% and Cmax by 50%.[1][2] Ensure that your experimental protocol clearly defines and controls the feeding status of the animals.
-
Animal Model Differences: Metabolic pathways and enzyme activity can differ between species. The specific UGT and CYP enzyme expression and activity in your rat strain might lead to more extensive first-pass metabolism compared to what is reported in humans.
-
Formulation Issues: Poor dissolution of the this compound formulation can limit its absorption. Ensure the drug is fully dissolved in the vehicle before administration. The choice of vehicle can also influence absorption.
-
Gastrointestinal Instability: While not widely reported as a major issue for this compound, degradation in the gastrointestinal tract could be a contributing factor.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Based on current research, the most promising strategies involve bypassing or reducing first-pass metabolism. These include:
-
Alternative Routes of Administration: Intranasal, subcutaneous, and intramuscular routes have demonstrated higher and more consistent bioavailability by avoiding the liver on the first pass.[4][5]
-
Prodrug Approach: Creating lipophilic prodrugs of this compound can alter its metabolic pathway and provide sustained release, potentially leading to improved bioavailability of the parent drug.[6][7][8]
-
Formulation with Permeation Enhancers: For alternative routes like intranasal delivery, the use of permeation enhancers such as Dodecyl maltoside (DDM) has been shown to significantly increase absorption and bioavailability.[9][10][11] While less explored for oral delivery, this remains a potential avenue.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles could protect it from degradation and facilitate its absorption through the lymphatic system, thereby bypassing the portal circulation and first-pass metabolism.[12]
Q4: Are there any known drug-drug interactions that could influence this compound's oral bioavailability?
Yes, co-administration of drugs that inhibit the primary metabolizing enzymes of this compound could increase its oral bioavailability. For instance, potent inhibitors of UGT2B7 or CYP3A4/5 could theoretically lead to higher plasma concentrations of this compound. Conversely, inducers of these enzymes could decrease its bioavailability. When designing in-vivo studies, it is crucial to consider the potential impact of any co-administered substances on these metabolic pathways.
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic Data from Oral this compound Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Food Intake | Standardize the feeding schedule for all animals. For example, fast animals overnight before dosing. If studying the food effect, ensure consistent meal composition and timing. |
| Formulation Inhomogeneity | Ensure the this compound formulation is homogenous and the drug is fully solubilized or uniformly suspended before each administration. Use sonication or vortexing if necessary. |
| Dosing Inaccuracy | Calibrate all dosing equipment regularly. For oral gavage, ensure proper technique to avoid reflux or incomplete dosing. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for inter-individual differences in metabolism. |
Issue: Poor Efficacy of Oral this compound in a Behavioral Model Despite Adequate Dosing
| Potential Cause | Troubleshooting Step |
| Insufficient Brain Penetration | Although this compound is known to cross the blood-brain barrier, a suboptimal plasma concentration due to low oral bioavailability will result in insufficient brain levels.[1] Consider a higher oral dose or an alternative route of administration with better bioavailability (e.g., subcutaneous). |
| Timing of Behavioral Testing | The peak plasma concentration (Tmax) after oral administration is approximately 1.5 hours.[1][2] Ensure that the timing of your behavioral testing aligns with the expected peak drug levels in the brain. |
| Rapid Metabolism | The half-life of oral this compound is around 12.5 hours. If your behavioral paradigm is long, the drug concentration may fall below the effective threshold. Consider a formulation that provides sustained release or multiple dosing. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound via Different Routes of Administration
| Route of Administration | Dose | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Terminal Half-Life (hours) | Reference |
| Oral | 18.06 mg | 41% | ~1.5 | 16.5 | ~12.5 | [1] |
| Oral (with high-fat food) | 18.06 mg | ~53% | ~2.0 | ~24.8 | ~12.5 | [1][13] |
| Intravenous | 1 mg | 100% | N/A | N/A | 10.8 ± 5.2 | [1] |
| Intramuscular | 1.5 mg | Complete | 2.3 ± 1.1 | 1.53 | ~8 | [5][11] |
| Subcutaneous | N/A | Complete | 1.5 ± 1.2 | N/A | N/A | [5] |
| Intranasal (with 0.25% DDM) | 3 mg | ~71-77% (absolute) | 0.25 | 4.45 | ~7-8 | [9][10][11] |
Table 2: Effect of Permeation Enhancers on Intranasal this compound Bioavailability in Rats
| Permeation Enhancer (Concentration) | Absolute Bioavailability (%) | Reference |
| None | 47.7% | [9] |
| 0.25% Dodecyl maltoside (DDM) | 71.0% | [9] |
| 0.5% Dodecyl maltoside (DDM) | 76.5% | [9] |
| 0.5% Solutol® HS15 | 72.14% | [10] |
| 0.25% HP-β-CD | 55.18% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for preparing this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
This compound hydrochloride
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound HCl and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Sonication: Subject the resulting emulsion to high-intensity sonication using a probe sonicator to reduce the droplet size.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: In-vivo Pharmacokinetic Study of Oral this compound in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of an oral this compound formulation in rats.
Materials:
-
This compound formulation
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., HPLC-MS/MS)[14][15]
Methodology:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Visualizations
Caption: First-pass metabolism of oral this compound.
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: this compound's mechanism in reducing alcohol reward.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DSpace [repositori.upf.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilic this compound prodrugs to achieve a one-month sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Different Absorption Enhancers on the Nasal Absorption of this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Population pharmacokinetics of this compound in healthy subjects and its relation to μ‐opioid receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Nalmefene Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nalmefene in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in aqueous solutions?
A1: The principal degradation product identified for this compound in aqueous solutions is 2,2'-bisthis compound[1]. This is a dimer formed from two this compound molecules.
Q2: What are the optimal storage conditions for this compound hydrochloride injections?
A2: this compound hydrochloride injections are formulated at an acidic pH, typically between 3.5 and 5.5, with a preferred range of 4.0 to 5.0, to ensure stability.[2] The use of antioxidants and chelating agents in the formulation can further enhance stability.[2]
Q3: How stable is this compound in common intravenous (IV) diluents?
A3: this compound hydrochloride injection has been shown to be stable for up to 72 hours at temperatures up to 40°C when diluted with various common IV fluids, including 0.9% Sodium Chloride, 5% Dextrose, and Lactated Ringer's solution.
Q4: What analytical method is typically used to assess this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound and detecting its degradation products.[3][4]
Q5: Is this compound susceptible to photodegradation?
A5: Yes, exposure to light is a factor that can contribute to the degradation of this compound.[4][5] Therefore, it is recommended to protect this compound solutions from light.
Troubleshooting this compound Instability
If you are observing unexpected degradation of this compound in your aqueous solution, this guide will help you troubleshoot potential causes.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data on this compound Stability
The degradation of this compound hydrochloride injection has been shown to follow first-order kinetics.[1]
| Parameter | Condition | Value | Citation |
| Degradation Rate Constant | 25°C in formulated injection | 0.00441 month-1 | [1] |
Note: This table will be updated as more quantitative data from forced degradation studies becomes publicly available.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for the analysis of this compound and its primary degradant, 2,2'-bisthis compound. Method optimization and validation are required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Primspher C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.[4]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL (typical, may require optimization).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the this compound aqueous solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing retention times and integrating peak areas against the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.
1. Acid and Base Hydrolysis:
-
Expose the this compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Samples can be heated (e.g., 60°C) to accelerate degradation.
-
Neutralize the samples at specified time points before HPLC analysis.
2. Oxidative Degradation:
-
Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Analyze samples at various time intervals.
3. Thermal Degradation:
-
Store the this compound solution at elevated temperatures (e.g., 60°C, 80°C).
-
Analyze samples at different time points.
4. Photodegradation:
-
Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber) according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at specified intervals.
This compound Degradation Pathway
The primary degradation pathway for this compound in aqueous solutions involves the formation of a dimer.
Diagram: this compound to 2,2'-Bisthis compound Degradation
Caption: this compound degradation to 2,2'-bisthis compound.
References
- 1. Stability of Revex, this compound hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Hydrochloride Injection [dailymed.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. FDA Approves this compound HCl Injection, 2mg/2mL (1mg/1mL) for the Treatment of Known or Suspected Opioid Overdose with Natural or Synthetic Opioids - Purdue Pharma [purduepharma.com]
Nalmefene Preclinical Addiction Models: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nalmefene in preclinical addiction models. The information is designed to assist scientists and drug development professionals in optimizing their experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in addiction models?
A1: this compound is an opioid receptor antagonist with a distinct binding profile. It acts as an antagonist at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), while exhibiting partial agonist activity at the kappa-opioid receptor (KOR).[1][2][3] This dual action is thought to modulate the brain's reward pathways. By blocking MOR, this compound can reduce the reinforcing effects of substances like alcohol and opioids.[1][3] Its partial agonism at the KOR may help in reducing cravings and the negative affective states associated with withdrawal.[1][3]
Q2: What are the recommended starting doses for this compound in rodent models of alcohol addiction?
A2: The optimal dose of this compound can vary depending on the administration route and the specific experimental paradigm. For subcutaneous (s.c.) administration in rats, effective doses to reduce alcohol self-administration have been reported in the range of 0.01 to 0.1 mg/kg.[4] For oral (p.o.) administration in rats, higher doses of 10 to 40 mg/kg have been shown to be effective.[4] In mice, intraperitoneal (i.p.) injections of this compound have been used, with doses around 0.3 mg/kg showing efficacy in reducing relapse-like alcohol consumption.[5][6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How does the route of administration affect this compound's potency and efficacy?
A3: The route of administration significantly impacts this compound's potency. Subcutaneous administration is considerably more potent than oral administration.[4] One study in rats found that subcutaneous this compound was approximately 1,000-fold more potent than oral this compound in reducing alcohol consumption.[4] Intravenous (i.v.), intramuscular (i.m.), and subcutaneous (s.c.) routes generally lead to rapid onset of action, with i.v. administration producing effects within minutes.[2]
Troubleshooting Guide
Problem 1: this compound is not reducing alcohol or opioid self-administration in my model.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low. Consult the literature for effective dose ranges for your specific animal model and route of administration. Consider conducting a dose-response study to identify the optimal dose. For example, subcutaneous doses in rats for alcohol self-administration can range from 0.01 to 0.1 mg/kg.[4] |
| Route of Administration | The chosen route of administration may not be optimal. Subcutaneous and intraperitoneal injections are common and effective in preclinical studies.[4][7] Oral administration requires significantly higher doses to achieve similar effects.[4] |
| Timing of Administration | The time between this compound administration and the behavioral test is crucial. Pre-treatment times of 30 minutes are often used for subcutaneous injections.[8] The pharmacokinetic profile of this compound should be considered to ensure that the drug is at its peak effective concentration during the behavioral testing period. |
| Animal Strain or Species Differences | There can be significant differences in drug metabolism and behavioral responses between different rodent strains and species. Ensure that the chosen strain is appropriate for the addiction model and that the this compound dosage is optimized for that strain. |
| Severity of Dependence | The effectiveness of this compound can be influenced by the level of substance dependence in the animal model. Some studies suggest that this compound is more effective in reducing alcohol consumption in highly dependent animals.[5] |
Problem 2: I am observing unexpected or adverse effects in my animals after this compound administration.
| Possible Cause | Troubleshooting Step |
| Dose is too high | High doses of this compound can lead to adverse effects. In clinical settings, side effects can include nausea, dizziness, and insomnia.[9] While preclinical safety data is extensive, it's crucial to start with lower doses and carefully observe the animals for any signs of distress. |
| Precipitated Withdrawal | In opioid-dependent animals, this compound can precipitate withdrawal symptoms.[7][10] If working with opioid-dependent subjects, a lower initial dose should be used to minimize the severity of withdrawal. |
| Interaction with other substances | Consider any potential interactions if this compound is being co-administered with other compounds. |
| Vehicle Effects | Ensure that the vehicle used to dissolve this compound is inert and not causing any behavioral or physiological effects on its own. A vehicle-only control group is essential. |
Quantitative Data Summary
Table 1: Effective Doses of this compound in Preclinical Alcohol Addiction Models
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Wistar Rats | Subcutaneous (s.c.) | 0.01 - 0.1 mg/kg | Dose-dependent reduction in operant responses for alcohol.[4] | [4] |
| Wistar Rats | Oral (p.o.) | 10 - 40 mg/kg | Dose-dependent reduction in operant responses for alcohol.[4] | [4] |
| Male Rats | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant reduction in relapse-like alcohol consumption.[5] | [5] |
| C57BL/6J Mice | Intraperitoneal (i.p.) | 1 and 10 mg/kg | Did not significantly attenuate cocaine intake.[8] | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rats | Reference |
| Terminal Half-life (t½) | Approximately 1 hour | [11] |
| Primary Metabolite | Northis compound | [11] |
Experimental Protocols
Protocol 1: Operant Alcohol Self-Administration in Rats
This protocol is a summary of the methodology used to assess the effect of this compound on alcohol-seeking behavior.
-
Animals: Male Wistar rats are individually housed and maintained on a reverse light-dark cycle.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light.
-
Training:
-
Rats are trained to press a lever for a 10% (v/v) ethanol solution during daily 30-minute sessions.
-
A fixed-ratio 1 (FR1) schedule of reinforcement is used initially, where each lever press results in the delivery of 0.1 ml of the ethanol solution.
-
Once a stable baseline of responding is achieved, the schedule can be changed to more complex ones (e.g., progressive ratio) to assess motivation.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Different doses of this compound (e.g., 0.01, 0.05, 0.1 mg/kg for s.c. or 10, 20, 40 mg/kg for p.o.) or vehicle are administered at a specific time (e.g., 30 minutes) before the start of the self-administration session.[4]
-
-
Data Analysis: The primary dependent variable is the number of lever presses on the active lever. Other measures can include inactive lever presses and total ethanol consumption. Data are typically analyzed using ANOVA to compare the effects of different this compound doses to the vehicle control.
Visualizations
Caption: this compound's signaling pathway in addiction.
Caption: A typical experimental workflow for preclinical this compound studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
- 5. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a mu opioid receptor antagonist/kappa opioid receptor partial agonist, potentiates cocaine motivation but not intake with extended access self-administration in adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-site dose ranging study of this compound in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Study Explores this compound and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 11. Disposition of the opioid antagonist, this compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Nalmefene in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nalmefene in cellular assays. The information is designed to help address specific issues related to potential off-target effects and ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is primarily known as an opioid receptor antagonist. It exhibits high affinity for the mu (µ) and kappa (κ) opioid receptors and a lower affinity for the delta (δ) opioid receptor.[1] It functions as an antagonist at the µ and δ receptors and as a partial agonist at the κ receptor.[1] This profile makes it effective in reversing opioid-induced respiratory depression and in the management of alcohol dependence.[2][3]
Q2: What are the known or potential off-target effects of this compound that I should be aware of in my cellular assays?
Beyond its primary opioid receptor targets, this compound has been reported to interact with other cellular components, which may lead to off-target effects in your assays. These include:
-
Toll-Like Receptor 4 (TLR4): this compound can act as an antagonist to TLR4, a key component of the innate immune system. This interaction has been shown to prevent neuroinflammation in certain models.[4]
-
AKT-GSK-3β Signaling Pathway: In colorectal cancer cell lines, this compound has been observed to inhibit the AKT-GSK-3β pathway, which is involved in cell survival and metabolism. This effect was linked to a decrease in calmodulin expression and CaMKII phosphorylation.[5]
-
Dopamine Uptake: Studies in brain slices have shown that this compound can attenuate the rate of dopamine uptake.[6][7][8]
-
hERG Potassium Channels: A clinical study investigating the proarrhythmic potential of this compound found a small, dose-dependent increase in the QTc interval, suggesting a potential weak interaction with hERG channels.[9][10]
Q3: Where can I find quantitative data on this compound's binding affinity and functional activity?
Quantitative data for this compound's interaction with its primary opioid targets is available in the literature. Data for off-target interactions is less common but can be found in specific studies. Below is a summary of available data.
Data Presentation: this compound Receptor and Transporter Interaction Profile
Table 1: Opioid Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Assay Type |
| Mu (µ) | ~0.5 - 1.0 | Human | Radioligand Binding |
| Kappa (κ) | ~0.2 - 0.8 | Human | Radioligand Binding |
| Delta (δ) | ~15 - 25 | Human | Radioligand Binding |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Reported Off-Target Effects and Associated Concentrations
| Target/Pathway | Effect | Cell Line/System | Effective Concentration |
| AKT-GSK-3β Pathway | Inhibition | CT26 Colon Cancer Cells | Concentration-dependent |
| Dopamine Transporter | Attenuation of uptake rate | Mouse Nucleus Accumbens Slices | Concentration-dependent |
| hERG Channel | Weak inhibition | Clinical study (in vivo) | 20 mg and 80 mg/day doses showed small QTc prolongation |
| Toll-Like Receptor 4 | Antagonism | Astroglial cells | Not specified |
Troubleshooting Guides
Issue 1: I am observing unexpected changes in cell viability or proliferation in my assays when using this compound.
-
Question: Could this compound be cytotoxic at the concentrations I am using? Answer: While this compound is generally well-tolerated in vivo, high concentrations in vitro could potentially lead to cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line.
-
Recommended Action: Perform a dose-response cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range where this compound does not significantly impact cell viability. It is advisable to use concentrations well below the cytotoxic threshold for your functional assays.
-
-
Question: My assay involves measuring metabolic activity. Could this compound be interfering with cellular metabolism? Answer: Yes, this compound has been shown to inhibit glycolysis in CT26 colon cancer cells.[5] This could confound results from assays that rely on metabolic readouts (like MTT or resazurin reduction).
-
Recommended Action: If you suspect metabolic interference, consider using a cytotoxicity assay with a different readout, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay).
-
Issue 2: I am seeing inconsistent or unexpected results in my GPCR functional assays (e.g., cAMP or calcium mobilization).
-
Question: How can I be sure that the observed effects are mediated by my target receptor and not an off-target interaction? Answer: This is a critical question in pharmacology. A multi-pronged approach is necessary to confirm on-target activity.
-
Recommended Action:
-
Use a control cell line: Employ a parental cell line that does not express the receptor of interest. Any response in this cell line can be attributed to off-target effects.
-
Use a selective antagonist: If a highly selective antagonist for your target receptor is available, its ability to block the this compound-induced effect would strongly suggest on-target activity.
-
Knockdown or knockout of the target receptor: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target receptor should abolish the on-target effects of this compound.
-
-
-
Question: Could this compound be interfering with the assay technology itself? Answer: It is possible for small molecules to interfere with assay components, such as fluorescent or luminescent reporters.
-
Recommended Action:
-
Run a compound interference counterscreen: Test this compound in your assay system in the absence of cells or in a lysate-based format to see if it directly affects the signal of your reporter (e.g., quenches fluorescence or inhibits luciferase).
-
Consult the literature for the specific assay kit: Review the manufacturer's instructions and relevant publications for known interfering compound classes.
-
-
Issue 3: I am having trouble with the solubility and stability of this compound in my cell culture media.
-
Question: What is the best way to prepare and store this compound for cellular assays? Answer: this compound hydrochloride is soluble in water and DMSO. For cellular assays, it is common to prepare a concentrated stock solution in DMSO.
-
Recommended Action:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
-
-
-
Question: How stable is this compound in aqueous solutions? Answer: this compound hydrochloride injection has been shown to be stable in various injectable solutions for up to 72 hours at different temperatures.[11] While cell culture media are more complex, this suggests good short-term stability.
-
Recommended Action: For long-term experiments, it is best to prepare fresh working solutions from your frozen stock. If media changes are performed during the experiment, re-application of this compound may be necessary to maintain a consistent concentration.
-
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions (including a vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. cAMP Functional Assay (Luminescence-based)
This protocol measures changes in intracellular cyclic AMP levels, a common second messenger for Gs and Gi-coupled GPCRs.
-
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
GPCR agonist
-
cAMP detection kit (e.g., Promega's cAMP-Glo™ Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Methodology:
-
Seed cells in a white, opaque plate and incubate overnight.
-
Prepare this compound dilutions in an appropriate assay buffer. For antagonist mode, also prepare a solution of the agonist at its EC80 concentration.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Add the agonist to stimulate the cells (for antagonist mode).
-
Lyse the cells and follow the manufacturer's instructions for the cAMP detection reagent. This typically involves adding a lysis buffer followed by a detection solution containing luciferase and its substrate.
-
Incubate to allow the luminescent signal to stabilize.
-
Read the luminescence.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
-
3. Calcium Mobilization Assay (Fluorescence-based)
This protocol measures changes in intracellular calcium, a second messenger for Gq-coupled GPCRs.
-
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
GPCR agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection system (e.g., FLIPR, FlexStation)
-
-
Methodology:
-
Seed cells in a black, clear-bottom plate and incubate overnight.
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.
-
Prepare this compound and agonist solutions in assay buffer in a separate plate (the "source plate").
-
Place both the cell plate and the source plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Program the instrument to inject the agonist (to measure antagonism by this compound, which would be added prior to the agonist) and record the fluorescence signal over time.
-
Analyze the kinetic data to determine the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Signaling Pathway and Workflow Diagrams
References
- 1. This compound | 55096-26-9 [chemicalbook.com]
- 2. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Opioid Receptor Gene Variation on Targeted this compound Treatment in Heavy Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Stability of revex, this compound hydrochloride injection, in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Nalmefene detection in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of nalmefene in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for this compound detection.
High-Performance Liquid Chromatography (HPLC) Methods
Question: My HPLC signal for this compound is weak, and the sensitivity is poor. How can I improve it?
Answer:
Several factors can contribute to low signal intensity in HPLC analysis. Consider the following troubleshooting steps:
-
Optimize the Detector: this compound can be detected using electrochemical detection (LCEC), which is generally more sensitive than UV detection for this compound.[1][2] If using LCEC, ensure the glassy carbon electrode is clean and the applied potential is optimized.[1][2]
-
Mobile Phase Composition: Ensure the pH of the mobile phase is appropriate for this compound, which is a basic compound. A pH around 9 in the extraction step has been shown to be effective.[2] For the mobile phase itself, using additives like sodium pentanesulfonic acid can improve chromatography.[3]
-
Column Choice: A reverse-phase C18 or a phenyl column can be used for this compound separation.[2][3] Ensure your column is not degraded and is appropriate for the mobile phase conditions. Columns with smaller particle sizes can increase efficiency and, therefore, sensitivity.[4]
-
Extraction Efficiency: Evaluate your sample extraction method. Both solid-phase extraction (SPE) with a cyanopropyl column and liquid-liquid extraction (LLE) have been used successfully.[2][3] Ensure the pH of the sample is adjusted to optimize extraction recovery.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.[5]
Question: I am observing poor peak shape and tailing for my this compound peak. What could be the cause?
Answer:
Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: this compound, as a basic compound, can interact with residual silanol groups on the silica-based column packing. This can be minimized by:
-
Using a highly end-capped column.
-
Adding a competing base, like triethylamine, to the mobile phase in low concentrations.
-
Operating at a mobile phase pH that ensures this compound is in a single ionic state.
-
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Try flushing the column with a strong solvent.[4]
-
Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing) can cause peak broadening and tailing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Question: My LC-MS/MS assay for this compound lacks the expected sensitivity. How can I improve the Lower Limit of Quantification (LLOQ)?
Answer:
LC-MS/MS is an inherently sensitive technique. If you are experiencing poor sensitivity, consider these points:
-
Ionization Source Optimization: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6][7] Optimize source parameters such as spray voltage, gas temperatures, and gas flows to maximize the signal for this compound.
-
MS/MS Transition Selection: Ensure you are using the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). For this compound, a common transition is the dehydration of the parent ion.[8]
-
Sample Preparation: The cleaner the sample, the better the ionization efficiency and the lower the matrix effects.
-
Protein Precipitation: While simple, it may not be sufficient to remove all interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): Using a solvent system like n-butyl chloride/acetonitrile (4:1) at a high pH can provide a cleaner extract.[7][9]
-
Solid-Phase Extraction (SPE): Can provide very clean samples but requires method development to optimize recovery.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results. To mitigate this:
-
Improve chromatographic separation to move the this compound peak away from interfering compounds.
-
Use a deuterated internal standard (e.g., this compound-d3) to compensate for matrix effects.[6]
-
Evaluate different sample preparation techniques to remove the interfering components.
-
-
Mobile Phase: The use of volatile buffers like ammonium formate or acetate is crucial for good LC-MS performance.[4] High concentrations of non-volatile salts will suppress the signal.[5]
Question: I am seeing high background noise in my LC-MS/MS chromatogram. What are the potential sources?
Answer:
High background noise can mask the analyte signal and reduce sensitivity. Common sources include:
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and reagents. Contaminants like polyethylene glycol (PEG) are common and can create significant background noise.[4]
-
Sample Matrix: Incomplete removal of matrix components can lead to a high baseline. Improve your sample cleanup procedure.
-
System Contamination: The LC system, including tubing, autosampler, and column, can become contaminated over time. Regularly flush the system with a strong organic solvent.[4]
-
Mobile Phase Additives: Ensure that any additives are volatile and used at the lowest effective concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am trying to detect this compound using an ELISA kit, but I am getting no signal or a very weak signal. What should I do?
Answer:
Currently, there are no commercially available ELISA kits specifically for this compound. However, some kits for naltrexone may show cross-reactivity. If you are attempting to use such a kit, consider the following:
-
Cross-Reactivity: Check the kit's cross-reactivity data. A naltrexone/nalbuphine ELISA kit has shown 26% cross-reactivity with this compound.[10] This means the sensitivity for this compound will be significantly lower than for the primary analytes.
-
General ELISA Troubleshooting: If you are confident the kit should detect this compound, follow general ELISA troubleshooting procedures:
-
Reagent Preparation: Ensure all reagents, including standards and conjugates, were prepared correctly and are not expired.[11]
-
Incubation Times and Temperatures: Adhere strictly to the protocol's recommended incubation times and temperatures.
-
Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can reduce the signal.[12]
-
Plate Reader Settings: Confirm that the plate reader is set to the correct wavelength for the substrate used.
-
Standard Curve: A poor standard curve can indicate a problem with the standard itself or with pipetting accuracy.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices like plasma.[7][9] Published methods have achieved lower limits of quantification (LLOQ) as low as 10 pg/mL.[1]
Q2: How should I store my biological samples before this compound analysis?
A2: Plasma samples containing this compound should be stored at -20°C or colder.[1] this compound has been shown to be stable in human plasma for up to 24 hours at room temperature and after three freeze-thaw cycles.[1][9] For longer-term storage, temperatures of -60°C or lower are recommended.[6]
Q3: What are the typical extraction recoveries for this compound from plasma?
A3: Using liquid-liquid extraction with n-butyl chloride/acetonitrile, the mean recovery for this compound from human plasma has been reported to be around 80%.[7][9]
Q4: What internal standard should I use for LC-MS/MS analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3.[6] If a deuterated analog is not available, a structurally similar compound like nalbuphine or naltrexone can be used, but it may not compensate as effectively for matrix effects and ionization variability.[2][7]
Q5: What are the common challenges in developing a this compound detection assay?
A5: The main challenges include achieving high sensitivity for detecting low concentrations in plasma, minimizing matrix effects from complex biological samples, and ensuring the stability of the analyte during sample collection, storage, and processing.[13][14]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound detection in human plasma.
| Method | LLOQ | Linearity Range | Sample Volume | Extraction Method | Reference |
| LC-MS/MS | 10 pg/mL | 10 - 5000 pg/mL | 200 µL | Protein Precipitation | [1] |
| LC-MS/MS | 0.1 ng/mL | 0.1 - 100 ng/mL | 1.0 mL | Liquid-Liquid Extraction | [7][9] |
| HPLC-LCEC | 3 ng/mL | 3 - 200 ng/mL | 1.0 mL | Liquid-Liquid Extraction | [2] |
| HPLC-LCEC | 1 ng/mL | Not Specified | Not Specified | Solid-Phase Extraction | [3] |
| RIA | 0.2 ng/mL | Not Specified | 0.5 mL | Liquid-Liquid Extraction | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is adapted from a validated method for this compound extraction from plasma.[7]
-
Pipette 1.0 mL of plasma sample, calibration standard, or quality control sample into a silanized glass tube.
-
Add 50 µL of the internal standard working solution (e.g., nalbuphine at 0.1 ng/µL).
-
Vortex briefly.
-
Add 100 µL of concentrated ammonium hydroxide to raise the pH to >10.
-
Add 4 mL of the extraction solvent (n-butyl chloride/acetonitrile, 4:1 v/v).
-
Cap the tubes and mix on a reciprocating rocker for 30 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 15:85 methanol:0.1% formic acid in water).[6]
-
Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation for LC-MS/MS Analysis
This is a simpler and faster, though potentially less clean, extraction method.[6]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 50 µL of acetonitrile containing the internal standard (e.g., this compound-d3 at 0.5 ng).
-
Add 500 µL of acetonitrile.
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 5 minutes at 4°C.
-
Transfer 500 µL of the clear supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Representative LC-MS/MS Conditions
These conditions are a starting point and should be optimized for your specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: Ascentis Express C18, 2.7 µm, 50 x 2.1 mm.[6]
-
Mobile Phase A: 0.2% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile:Methanol (1:1).[6]
-
Gradient: A gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI or APCI, positive ion mode.[6]
-
MRM Transitions (example):
-
This compound: Q1 m/z 340.0 -> Q3 m/z 322.4 (dehydration product).[8]
-
This compound-d3 (IS): Adjust masses accordingly.
-
Visualizations
Caption: General workflow for this compound detection in biological samples.
Caption: Troubleshooting logic for low sensitivity in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: quantitation of a new narcotic antagonist in human plasma using high performance-liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in plasma by high-performance liquid chromatography with electrochemical detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 6. Fighting Fire with Fire: Development of Intranasal this compound to Treat Synthetic Opioid Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of this compound by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neogen.com [neogen.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. The challenges of LC-MS/MS analysis of opiates and opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nalmefene-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Nalmefene administration in animal studies.
Troubleshooting Guides
This section offers practical guidance in a question-and-answer format to address specific issues that may arise during your experiments.
Precipitated Withdrawal
My opioid-dependent animal is exhibiting severe withdrawal symptoms (e.g., jumping, wet-dog shakes, diarrhea) after this compound administration. What should I do?
This is likely this compound-precipitated withdrawal, a common and expected effect in opioid-dependent subjects. The severity is dose-dependent.[1][2]
Immediate Management:
-
Supportive Care: Provide a warm, quiet environment to minimize stress. Ensure easy access to food and water.
-
Symptomatic Treatment:
-
For autonomic hyperactivity (e.g., increased heart rate, tremors): Consider administration of an alpha-2 adrenergic agonist like clonidine.[3][4]
-
For anxiety and seizures: A benzodiazepine such as diazepam can be used to manage severe agitation or seizure activity.[5][6][7]
-
For gastrointestinal distress (diarrhea): Ensure adequate hydration and monitor for dehydration.
-
Experimental Protocol: [See Experimental Protocols Section 2.1 for a detailed protocol on managing precipitated withdrawal.]
How can I minimize the severity of precipitated withdrawal in future experiments?
-
Dose Adjustment: Use the lowest effective dose of this compound to achieve the desired opioid receptor blockade while minimizing withdrawal severity.
-
Acclimatization: Allow animals to acclimate to handling and experimental procedures to reduce stress-induced exacerbation of withdrawal signs.
-
Opioid Tapering: If the experimental design allows, gradually tapering the opioid agonist dose before this compound administration can reduce the severity of precipitated withdrawal.
Gastrointestinal Side Effects
My animal is showing signs of nausea (pica - eating non-food substances like bedding) and has vomited after this compound administration. How can I manage this?
This compound can induce nausea and vomiting.[8] Pica, the consumption of non-nutritive substances, is an established indicator of nausea in rats.[9][10][11]
Management:
-
Antiemetics: Administration of a 5-HT3 receptor antagonist like ondansetron can be effective in mitigating nausea and vomiting.[9][10][11]
Experimental Protocol: [See Experimental Protocols Section 2.2 for a detailed protocol on managing this compound-induced pica.]
My animal has developed constipation. Is this related to this compound?
While opioid agonists are well-known to cause constipation, this compound, as an antagonist, is less likely to be the primary cause. However, its metabolite, this compound glucuronide, has been investigated for gut-selective opioid antagonism, though it may still precipitate systemic withdrawal symptoms.[12] It is more likely that the constipation is related to the opioid agonist used in the study.
Behavioral and Locomotor Changes
I've observed a decrease in my animal's locomotor activity after this compound administration. Is this expected?
In opioid-naive animals, this compound itself does not typically stimulate locomotor activity.[1] However, it potently antagonizes morphine-induced hyperlocomotion in a dose- and time-related manner.[1][2] Therefore, if your animal was co-administered an opioid agonist that increases locomotor activity, a decrease upon this compound administration is the expected antagonist effect.
My animal's food and water intake has decreased, and it's losing weight. Is this compound the cause?
Yes, acute administration of this compound has been shown to decrease meal size, and food and water intake, leading to weight loss in rats.[13]
Conversely, I've noticed an increase in food intake and body weight with chronic this compound administration. Why is this happening?
Chronic oral administration of this compound in mice has been reported to lead to a paradoxical increase in cumulative food intake and body weight, primarily due to increased fat accumulation.[13] This effect may be attributable to pharmacologically active metabolites of this compound rather than the parent drug itself.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal studies?
The most frequently observed side effects include precipitated withdrawal in opioid-dependent animals (characterized by jumping, wet-dog shakes, teeth chattering, piloerection), alterations in locomotor activity (antagonism of opioid-induced hyperlocomotion), and changes in food and water intake.[1][2][13][14]
Q2: How does the side effect profile of this compound compare to Naloxone?
This compound's side effect profile is generally similar to that of naloxone, particularly in precipitating withdrawal.[1][2] However, this compound has a slower onset and a longer duration of action.[1][2]
Q3: Can this compound cause side effects in opioid-naïve animals?
In opioid-naïve animals, this compound generally has minimal observable effects and does not produce respiratory depression, psychotomimetic effects, or pupillary constriction.[15][16]
Q4: Are there any known sex differences in the response to this compound?
Some studies suggest that female mice may be more responsive to higher doses of this compound in certain behavioral tests like the forced swim test.[17] It is advisable to consider potential sex differences in your experimental design and data analysis.
Q5: What is the mechanism of action of this compound that leads to these side effects?
This compound is an opioid receptor antagonist with high affinity for the mu- and delta-opioid receptors and is a partial agonist at the kappa-opioid receptor.[15][16][18] Its primary side effect, precipitated withdrawal, is due to the rapid displacement of opioid agonists from the mu-opioid receptors.[8] Its effects on mood and motivation may be related to its partial agonism at the kappa-opioid receptor and modulation of the mesolimbic dopamine system.[19][20] this compound can also inhibit TLR4 signaling, which may contribute to its anti-inflammatory effects but is less directly related to the acute behavioral side effects.[21]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Precipitated Withdrawal Signs in Morphine-Dependent Mice
| This compound Dose (mg/kg, i.p.) | Mean Number of Jumps (± SEM) | Body Weight Loss (%) (± SEM) | Mean Fecal Boli (± SEM) | Reference |
| Vehicle | 5.3 ± 2.1 | 1.2 ± 0.5 | 2.1 ± 0.6 | [1] |
| 0.032 | 15.6 ± 5.8 | 2.5 ± 0.7 | 4.3 ± 1.1 | [1] |
| 0.1 | 35.2 ± 8.9 | 3.8 ± 0.9 | 6.8 ± 1.5 | [1] |
| 0.32 | 58.7 ± 12.4 | 4.5 ± 1.2 | 8.9 ± 1.8 | [1] |
| 1.0 | 65.4 ± 14.1 | 4.2 ± 1.1 | 9.5 ± 2.0 | [1] |
*p < 0.01 compared to vehicle. Data synthesized from graphical representations in the cited literature.
Table 2: Effect of this compound on Morphine-Induced Hyperlocomotion in Mice
| Treatment | Locomotor Activity (Arbitrary Units ± SEM) | % Antagonism of Morphine Effect | Reference |
| Vehicle + Saline | 150 ± 25 | N/A | [1] |
| Vehicle + Morphine (10 mg/kg) | 850 ± 75 | 0% | [1] |
| This compound (0.01 mg/kg) + Morphine | 500 ± 50 | 50% | [1] |
| This compound (0.032 mg/kg) + Morphine | 250 ± 40 | 85% | [1] |
| This compound (0.1 mg/kg) + Morphine | 175 ± 30 | 96% | [1] |
Data are estimations based on graphical representations in the cited literature. The ID50 for this compound antagonism of morphine-induced locomotor activity was calculated to be 0.014 mg/kg.[1][2]
Table 3: Effects of Chronic Oral this compound Administration on Food Intake and Body Weight in Diet-Induced Obese Mice (21 days)
| Treatment (mg/kg/day) | Cumulative Food Intake (g ± SEM) | Body Weight Gain (g ± SEM) | Fat Mass Gain (g ± SEM) | Reference |
| Vehicle | 65.2 ± 2.1 | 3.8 ± 0.4 | 1.9 ± 0.3 | [13] |
| This compound (2) | 71.0 ± 2.5 | 4.5 ± 0.5 | 2.4 ± 0.4 | [13] |
| This compound (10) | 72.5 ± 2.8 | 5.1 ± 0.6 | 3.1 ± 0.5 | [13] |
*p < 0.5 compared to vehicle. Data synthesized from the cited literature.
Experimental Protocols
Management of this compound-Precipitated Withdrawal in Rodents
Objective: To provide a protocol for the symptomatic management of this compound-precipitated withdrawal in opioid-dependent rodents.
Materials:
-
This compound solution
-
Opioid-dependent rodent model (e.g., mice chronically treated with morphine)
-
Clonidine hydrochloride solution (0.1 mg/mL in sterile saline)
-
Diazepam solution (5 mg/mL)
-
Warming pad
-
Clean cages with easily accessible food and water
-
Behavioral observation checklist (for scoring withdrawal signs)
Procedure:
-
Induce Opioid Dependence: Establish a stable state of opioid dependence in the animals according to your specific experimental protocol (e.g., repeated morphine injections or pellet implantation).
-
Baseline Observation: Before this compound administration, observe and record baseline behaviors.
-
This compound Administration: Administer the desired dose of this compound (e.g., intraperitoneally).
-
Observe for Withdrawal Signs: Immediately after this compound administration, begin observing the animals for signs of precipitated withdrawal. Common signs in mice include jumping, wet-dog shakes, paw tremors, ptosis, diarrhea, and teeth chattering.[14] Use a standardized scoring system to quantify the severity of withdrawal.
-
Provide Supportive Care: Place the animal in a clean, quiet cage on a warming pad to maintain body temperature. Ensure easy access to food and water.
-
Administer Symptomatic Treatment (if necessary):
-
Monitoring: Continuously monitor the animal's condition, including respiratory rate, activity level, and hydration status, until the withdrawal signs subside. The duration of observation will depend on the dose of this compound used, given its long duration of action.
Assessment and Management of this compound-Induced Pica in Rats
Objective: To assess this compound-induced nausea through a pica model and manage it with ondansetron.
Materials:
-
This compound solution
-
Ondansetron solution (1-2 mg/mL in sterile saline)
-
Kaolin pellets (non-nutritive clay)
-
Standard rat chow
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Procedure:
-
Acclimatization: Acclimate rats to the metabolic cages and the presence of both standard chow and kaolin pellets for several days prior to the experiment.
-
Baseline Measurement: Measure the daily consumption of both chow and kaolin for each rat to establish a baseline.
-
Ondansetron Pre-treatment (for treatment group): Administer ondansetron at a dose of 1-2 mg/kg, i.p., 30 minutes before this compound administration.[9][10][24]
-
This compound Administration: Administer this compound at the desired dose.
-
Measurement of Pica: Over the next 24-48 hours, measure the consumption of both kaolin and standard chow. An increase in kaolin consumption relative to baseline is indicative of pica and nausea.
-
Data Analysis: Compare the kaolin intake between the vehicle control group, the this compound-only group, and the ondansetron + this compound group to determine the efficacy of ondansetron in reducing pica.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's interaction with opioid receptors.
Caption: this compound's modulation of the mesolimbic pathway.
Caption: this compound's inhibition of the TLR4 signaling pathway.
Experimental Workflows
Caption: Workflow for managing precipitated withdrawal.
Caption: Experimental workflow for pica assessment and management.
References
- 1. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine attenuates conditioned aversion produced by naloxone-precipitated opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine attenuates naloxone-induced opioid-withdrawal syndrome in cholestatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam pretreatment suppresses morphine withdrawal signs in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of naloxone, diazepam, and quercetin on seizure and sedation in acute on chronic tramadol administration: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. dovepress.com [dovepress.com]
- 12. Assessment of this compound glucuronide as a selective gut opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic administration of this compound leads to increased food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Behavioral effects of the kappa opioid receptor partial agonist this compound in tests relevant to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 19. κ-opioid receptors are implicated in the increased potency of intra-accumbens this compound in ethanol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Prevents Alcohol-Induced Neuroinflammation and Alcohol Drinking Preference in Adolescent Female Mice: Role of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modification of naloxone-precipitated withdrawal symptoms in mice by drugs acting on alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in immunoassays for Nalmefene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues encountered during immunoassays for the opioid antagonist, nalmefene.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when the antibodies in an assay kit bind to substances other than the target analyte (in this case, this compound). This binding is typically due to structural similarities between the target molecule and the interfering substance, leading to inaccurate, often falsely elevated, results.
Q2: Why is my this compound immunoassay showing a positive result in a sample that should be negative?
A2: An unexpected positive result, or a result that is higher than anticipated, may be due to the presence of a cross-reacting substance in the sample matrix. Structurally similar compounds, such as other opioid antagonists or their metabolites, are common sources of interference. It is also crucial to ensure that there were no errors in the experimental procedure, such as contamination or incorrect reagent preparation.
Q3: Which substances are known to, or are likely to, cross-react in a this compound immunoassay?
A3: Due to its structural similarity to other opioid antagonists, this compound immunoassays are most likely to show cross-reactivity with naltrexone and naloxone, as well as their respective metabolites. The degree of cross-reactivity can vary significantly depending on the specific antibody used in the assay. A radioimmunoassay developed for this compound utilized an antiserum raised against a naltrexone conjugate, which indicates a high potential for cross-reactivity with naltrexone in such assays.[1]
Q4: How can I confirm that the positive signal in my assay is from this compound and not a cross-reactant?
A4: The gold standard for confirming a positive immunoassay result is to re-analyze the sample using a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods separate the components of the sample before detection, allowing for the unambiguous identification and quantification of this compound.
Q5: What should I do if I suspect cross-reactivity is affecting my results?
A5: If you suspect cross-reactivity, it is recommended to first consult the immunoassay kit's package insert for a list of known cross-reactants. If the suspected compound is not listed, you can perform a spike-and-recovery experiment by adding a known concentration of the suspected interfering substance to a negative control sample and observing if a positive signal is generated.
Troubleshooting Guide
Issue: Unexpectedly High or False-Positive this compound Concentrations
This guide provides a systematic approach to troubleshooting unexpected results in your this compound immunoassay.
Step 1: Initial Verification
-
Review Experimental Protocol: Carefully re-examine the entire experimental procedure. Check for potential errors in reagent dilution, incubation times and temperatures, and wash steps.
-
Check Reagent Integrity: Ensure that all assay reagents, standards, and controls have not expired and have been stored under the recommended conditions.
-
Rule out Contamination: Verify that there was no cross-contamination between samples or from positive controls.
Step 2: Investigate Potential Cross-Reactivity
-
Sample Composition Analysis: Review the known composition of your sample. Are there any structurally related compounds present, particularly other opioid antagonists or their metabolites?
-
Consult Manufacturer's Data: Refer to the technical data sheet or package insert provided with your immunoassay kit for any information on the cross-reactivity of the antibody with other compounds.
-
Perform a Cross-Reactivity Test:
-
Prepare a solution of the suspected interfering compound in the same buffer or matrix as your samples.
-
Run this solution in the this compound immunoassay as you would a regular sample.
-
A positive result indicates cross-reactivity.
-
Step 3: Confirmatory Analysis
-
Orthogonal Method Confirmation: If cross-reactivity is suspected or cannot be ruled out, it is essential to confirm the result using a different analytical technique. LC-MS/MS is a highly specific and sensitive method for the definitive identification and quantification of this compound.
Data on Potential Cross-Reactants
While specific quantitative cross-reactivity data for commercially available this compound immunoassays is limited in the public domain, the following table outlines potential cross-reactants based on structural similarity. Researchers should validate potential cross-reactivity for their specific assay.
| Potential Cross-Reactant | Structural Similarity to this compound | Likelihood of Cross-Reactivity | Rationale |
| Naltrexone | High | Very High | This compound is a derivative of naltrexone. Early this compound radioimmunoassays used antibodies raised against naltrexone conjugates.[1] |
| Naloxone | High | High | Shares a similar core morphinan structure with this compound. |
| 6-β-Naltrexol | High | High | Major metabolite of naltrexone with a conserved core structure. |
| Oxymorphone | Moderate | Moderate | This compound is structurally similar to oxymorphone, which could lead to some degree of antibody recognition. |
| Noroxymorphone | Moderate | Moderate | A metabolite of naltrexone and oxymorphone that has been shown to cross-react in other opioid immunoassays. |
Experimental Protocols
Generalized this compound ELISA Protocol (for Troubleshooting)
This protocol provides a general workflow for a competitive ELISA, which is a common format for small molecule immunoassays. Refer to your specific kit's manual for precise volumes, concentrations, and incubation parameters.
-
Plate Coating: An antibody specific to this compound is pre-coated onto the wells of a microplate.
-
Sample/Standard Addition:
-
Add standards, controls, and unknown samples to the appropriate wells.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
-
Competitive Binding:
-
Incubate the plate. During this time, the free this compound in the samples and the enzyme-conjugated this compound compete for binding to the limited number of antibody sites on the plate.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that will react with the enzyme to produce a colored product.
-
Signal Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for suspected cross-reactivity.
Caption: Principle of a competitive immunoassay for this compound.
References
Enhancing Preclinical Nalmefene Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the translational value of preclinical Nalmefene studies. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during in vivo and in vitro experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during preclinical this compound research, offering potential causes and solutions in a user-friendly question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing inconsistent or no reduction in alcohol self-administration in my rodent model after this compound administration? | - Inappropriate Dose Selection: The dose of this compound may be too low to be effective or so high that it causes non-specific behavioral effects. - Animal Strain Variability: Different rodent strains can exhibit varied responses to both alcohol and this compound. - Procedural Drift: Minor changes in the self-administration protocol over time can lead to inconsistent results. - Tolerance Development: Continuous, rather than "as-needed," administration of this compound may lead to tolerance. | - Conduct a Dose-Response Study: Determine the optimal dose of this compound for your specific animal model and experimental conditions.[1] - Standardize Animal Model: Use a consistent rodent strain known to reliably self-administer alcohol. - Strict Protocol Adherence: Ensure all experimental parameters (e.g., session duration, reinforcement schedule) are consistent across all animals and cohorts. - Mimic Clinical Dosing: Consider an "as-needed" dosing schedule where this compound is administered prior to the alcohol self-administration session to better reflect its clinical use. |
| My conditioned place preference (CPP) results with this compound are ambiguous or show aversion at higher doses. What could be the reason? | - Aversive Effects of High Doses: High concentrations of this compound may induce conditioned place aversion (CPA) on their own, confounding the assessment of its effect on the rewarding properties of other drugs. - Insufficient Conditioning: The number of conditioning sessions may not be adequate to establish a stable place preference. - Biased Apparatus Design: The animal may have an inherent preference for one compartment of the CPP apparatus, skewing the results. | - Include a this compound-Only Control Group: Test the effects of this compound alone on place preference to identify any intrinsic rewarding or aversive properties at the doses used. - Optimize Conditioning Protocol: Increase the number of drug- and vehicle-pairing sessions to strengthen the association. - Conduct a Habituation/Bias Test: Before conditioning, assess the baseline preference of each animal for the different compartments and counterbalance the drug-paired side.[2][3] |
| I am not detecting a significant change in dopamine levels in the nucleus accumbens after this compound administration using in vivo microdialysis. | - Probe Placement: The microdialysis probe may not be accurately placed in the target brain region. - Insufficient Temporal Resolution: Dopamine changes can be rapid, and the sampling frequency may be too low to capture these fluctuations. - Low Basal Dopamine Levels: In a non-stimulated state, the effect of an antagonist on dopamine levels might be subtle. | - Histological Verification: After the experiment, perform histological analysis to confirm the correct placement of the microdialysis probe. - Increase Sampling Frequency: Utilize a system with high temporal resolution, such as online capillary liquid chromatography with electrochemical detection, to capture transient changes in dopamine.[4] - Consider a Stimulated Model: Measure the effect of this compound on dopamine release that has been stimulated by alcohol or another agonist to observe a more robust effect. |
| How do I address precipitated withdrawal in my opioid-dependent animal models when administering this compound? | - High Antagonist Affinity: this compound's high affinity for the µ-opioid receptor can rapidly displace agonists, leading to sudden and severe withdrawal symptoms.[5] - Inverse Agonist Properties: this compound acts as an inverse agonist, which may lead to more severe withdrawal effects compared to neutral antagonists.[6] | - Titrate the Dose: Begin with a very low dose of this compound and gradually increase it to acclimate the animal and minimize the severity of withdrawal. - Monitor Withdrawal Signs: Use a validated withdrawal scoring system to quantify the severity of precipitated withdrawal and adjust the dosing regimen accordingly. - Consider a Washout Period: If experimentally feasible, allow for a washout period for the opioid agonist before starting this compound treatment. |
Quantitative Data
The following tables summarize key quantitative data from preclinical this compound studies to aid in experimental design and data comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | t½ (h) | Reference |
| Rat | Intramuscular (IM) | 10 mg/kg | - | ~150 | ~1.5 | [7] |
| Rat | Subcutaneous (SC) | - | ~0.5 | ~100 | - | [8] |
| Rat | Intravenous (IV) | - | - | - | ~1.0 | [9] |
| Human (for comparison) | Intravenous (IV) | 1 mg | - | - | 10.8 ± 5.2 | [10] |
| Human (for comparison) | Intramuscular (IM) | - | 2.3 ± 1.1 | - | 10.6-11.4 | [11][12] |
| Human (for comparison) | Subcutaneous (SC) | - | 1.5 ± 1.2 | - | - | [11] |
Note: Preclinical pharmacokinetic data for this compound is limited and can vary between studies. The values presented are approximations based on available graphical and textual data.
Table 2: this compound's Effect on Alcohol Consumption in Rats
| Study Type | This compound Dose | Effect on Alcohol Consumption | Reference |
| Alcohol Deprivation Effect | 0.3 mg/kg (s.c.) | ~20% reduction in relapse-like consumption on the first 2 days of reintroduction. | [1] |
| Operant Self-Administration (Alcohol-Dependent Rats) | Not specified | More effective than naloxone in reducing alcohol intake. | [13] |
Table 3: Comparative Efficacy of this compound and Naloxone in Reversing Opioid Effects in Rats
| Opioid | This compound Dose (IM) | Naloxone Dose (IM) | Outcome | Reference |
| Carfentanil (10 µg/kg, IV) | 9.4 - 18.8 µg/kg | 150 µg/kg | Comparable reduction in the duration of loss of righting reflex. | [6] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Rodent Operant Alcohol Self-Administration
Objective: To assess the effect of this compound on the motivation to consume alcohol.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Training:
-
Rats are first trained to press a lever for a sucrose solution to establish operant responding.
-
A "sucrose-fading" procedure is then used, where the concentration of sucrose is gradually decreased while the concentration of ethanol is increased in the reinforcement solution until the animals are self-administering a 10% (w/v) ethanol solution.[14]
-
Training is typically conducted in daily sessions under a fixed-ratio (FR) 1 schedule, where each lever press delivers a small volume of the ethanol solution.[13]
-
-
Dependence Induction (Optional): To model alcohol dependence, rats can be exposed to intermittent or continuous ethanol vapor.[13]
-
Testing:
-
Once stable responding for alcohol is achieved, a baseline of self-administration is established.
-
This compound or vehicle is administered (e.g., subcutaneously) at a predetermined time before the operant session.
-
The number of lever presses and the volume of alcohol consumed are recorded and compared between the this compound and vehicle groups.[1]
-
Conditioned Place Preference (CPP)
Objective: To evaluate whether this compound blocks the rewarding effects of drugs of abuse or has rewarding/aversive properties on its own.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[2]
-
Phases:
-
Habituation/Pre-Conditioning: Rats are allowed to freely explore all compartments of the apparatus to determine any baseline preference for a particular side.[2]
-
Conditioning:
-
On alternating days, rats receive an injection of the drug of abuse (e.g., morphine, cocaine) and are confined to one compartment.
-
On the other days, they receive a vehicle injection and are confined to the opposite compartment.
-
To test the effect of this compound on the rewarding properties of another drug, this compound is administered prior to the drug of abuse during the conditioning phase.
-
To test for this compound's own rewarding or aversive properties, it is paired with one compartment and vehicle with the other.
-
-
Post-Conditioning Test: In a drug-free state, rats are placed in the central compartment (if applicable) and allowed free access to all compartments. The time spent in each compartment is recorded.[15]
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a place preference (reward), while a significant decrease indicates a place aversion.[3][15]
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions, such as the nucleus accumbens, in response to this compound.
Methodology:
-
Surgery:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).[16]
-
Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
Testing:
-
This compound or vehicle is administered.
-
Dialysate collection continues to measure changes in dopamine levels from baseline.
-
-
Analysis:
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or a similar sensitive technique.[17]
-
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to preclinical this compound studies.
References
- 1. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disposition of the opioid antagonist, this compound, in rat and dog. | Semantic Scholar [semanticscholar.org]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Attenuation of ethanol self-administration and of conditioned reinstatement of alcohol-seeking behaviour by the antiopioid peptide nociceptin/orphanin FQ in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nalmefene-Induced Withdrawal in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nalmefene-precipitated withdrawal in animal models. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Q1: We are observing severe, and sometimes lethal, withdrawal symptoms after administering this compound to our opioid-dependent animal models. How can we reduce the severity of these symptoms?
A1: Severe withdrawal is a known consequence of administering an opioid antagonist like this compound to an opioid-dependent subject.[1][2] To mitigate this, consider pre-treating with agents that target the downstream neurochemical systems involved in withdrawal. Two primary, non-opioid pharmacological approaches have shown efficacy in mitigating naloxone-precipitated withdrawal, which is mechanistically similar to this compound-precipitated withdrawal.
-
Alpha-2 Adrenergic Agonists: Drugs like clonidine and lofexidine can attenuate withdrawal signs. Clonidine has been shown to inhibit precipitated shakes and modulate body temperature changes associated with withdrawal in rats.[3] Lofexidine is another alpha-2 adrenergic agonist used to manage opioid withdrawal symptoms.[4][5][6][7]
-
GABA-B Receptor Agonists: Baclofen, a GABA-B receptor agonist, can prevent some somatic and behavioral expressions of naloxone-precipitated morphine withdrawal in mice.[8] It has been shown to re-establish dopamine concentrations in the striatum and cortex during withdrawal.[9]
It is crucial to administer these mitigating agents before the this compound challenge. The exact timing and dosage will need to be optimized for your specific animal model and experimental protocol.
Q2: What are the appropriate control groups to include in our study investigating the mitigation of this compound-precipitated withdrawal?
A2: To ensure the rigor and validity of your findings, several control groups are essential:
-
Vehicle + this compound in Opioid-Dependent Animals: This group establishes the baseline severity of this compound-precipitated withdrawal in your model.
-
Mitigating Agent + this compound in Opioid-Dependent Animals: This is your experimental group to test the efficacy of the mitigating agent.
-
Mitigating Agent + Saline in Opioid-Dependent Animals: This controls for any independent effects of the mitigating agent on the animals' behavior and physiology.
-
Vehicle + Saline in Opioid-Dependent Animals: This group controls for the effects of handling and injection stress.
-
Vehicle + this compound in Opioid-Naive Animals: This ensures that the observed withdrawal behaviors are due to opioid dependence and not a direct effect of this compound in non-dependent animals.
Q3: We are having difficulty adapting a naloxone-precipitated withdrawal protocol for use with this compound. What are the key differences to consider?
A3: While both are opioid antagonists, this compound has a slower onset and a longer duration of action compared to naloxone.[1] This has important implications for your experimental design:
-
Observation Period: The withdrawal symptoms precipitated by this compound may have a more protracted time course. Therefore, you may need to extend your behavioral and physiological observation period compared to a naloxone study.
-
Dosing of Mitigating Agents: Given the longer duration of this compound's effects, a single pre-treatment with a mitigating agent might not be sufficient. You may need to consider a different dosing regimen for the mitigating agent, such as multiple doses or a continuous infusion, to cover the extended withdrawal period.
-
This compound Dose: this compound is a potent antagonist.[1] Ensure you are using a dose that reliably precipitates withdrawal without causing excessive distress or mortality. A dose-response study for this compound in your specific opioid-dependence model is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound-precipitated withdrawal in rodent models?
A1: this compound-precipitated withdrawal in opioid-dependent rodents elicits a range of behavioral and physiological symptoms. Commonly observed signs include:[1][3][10]
-
Behavioral: Increased locomotor activity, jumping, wet-dog shakes, teeth chattering, writhing, and escape attempts.
-
Physiological: Diarrhea, weight loss, ptosis (drooping eyelids), and changes in body temperature.
The specific constellation and severity of signs can vary depending on the opioid used for dependence, the duration of dependence, the dose of this compound, and the species and strain of the animal.
Q2: What are the primary neurotransmitter systems involved in the expression of this compound-precipitated withdrawal symptoms?
A2: The acute withdrawal syndrome precipitated by this compound is primarily driven by the sudden removal of opioid-induced inhibition in various neural circuits. Key systems implicated include:
-
Noradrenergic System: A hyperactivation of noradrenergic neurons in the locus coeruleus is a hallmark of opioid withdrawal, leading to many of the somatic signs.
-
GABAergic System: Opioid withdrawal is associated with an increased probability of GABA release in certain brain regions, which can contribute to the behavioral manifestations of withdrawal.[11]
-
Dopaminergic System: Opioid withdrawal leads to a significant decrease in dopamine levels in reward-related brain regions like the striatum and cortex, contributing to the negative affective state.[9]
Q3: Are there non-pharmacological ways to mitigate this compound withdrawal in an experimental setting?
A3: While pharmacological interventions are the most studied, some general laboratory practices can help reduce stress and potential confounds in your withdrawal studies:
-
Acclimatization: Ensure animals are thoroughly acclimated to the testing environment and handling procedures to minimize stress-induced responses that could overlap with withdrawal signs.
-
Environmental Control: Maintain a stable and comfortable environment (temperature, lighting, and noise) for the animals throughout the experiment.
-
Observer Blinding: All behavioral scoring should be performed by observers who are blind to the experimental conditions to prevent bias.
Data Presentation
Table 1: Summary of Potential Pharmacological Interventions for Mitigating Opioid Antagonist-Precipitated Withdrawal in Rodent Models
| Pharmacological Agent | Mechanism of Action | Animal Model | Opioid of Dependence | Antagonist | Key Findings on Withdrawal Mitigation | Reference |
| Clonidine | Alpha-2 Adrenergic Agonist | Rat | Morphine | Naloxone | Inhibited precipitated shakes and modulated body temperature changes. | [3] |
| Baclofen | GABA-B Receptor Agonist | Mouse | Morphine | Naloxone | Prevented some somatic and behavioral signs of withdrawal; re-established striatal and cortical dopamine levels. | [8][9] |
Note: The data presented is primarily from naloxone-precipitated withdrawal studies, which serve as a strong rationale for their application in this compound-induced withdrawal paradigms.
Experimental Protocols
Protocol 1: Induction of Morphine Dependence and this compound-Precipitated Withdrawal in Mice
This protocol is adapted from studies characterizing opioid antagonist-precipitated withdrawal.[1]
-
Animals: Use male ICR mice (or another appropriate strain) weighing 25-30g.
-
Morphine Dependence Induction:
-
Chronic Model: Implant a 75 mg morphine pellet subcutaneously on the back of the mouse, under brief anesthesia. Allow 72 hours for the development of physical dependence.
-
Acute Model: Administer a single high dose of morphine (e.g., 100 mg/kg, s.c.) and wait for 4 hours to establish acute dependence.
-
-
This compound Administration:
-
Dissolve this compound hydrochloride in sterile saline.
-
Administer this compound intraperitoneally (i.p.) at a dose range of 0.1-1.0 mg/kg to precipitate withdrawal. A dose-response determination is recommended to find the optimal dose for your experimental needs.
-
-
Observation of Withdrawal:
-
Immediately after this compound injection, place the mouse in a clear observation chamber.
-
Record the frequency and/or duration of withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, teeth chattering) for a predetermined period, typically 15-30 minutes.
-
Other physiological measures such as body weight and temperature can also be taken before and after this compound administration.
-
Protocol 2: Mitigation of this compound-Precipitated Withdrawal with Clonidine in Morphine-Dependent Rats
This protocol is a hypothetical adaptation based on existing literature for clonidine's effect on naloxone-precipitated withdrawal.[3]
-
Animals: Use male Sprague-Dawley rats weighing 200-250g.
-
Morphine Dependence Induction: Implant two 75 mg morphine pellets subcutaneously. Allow 7 days for the development of a robust state of dependence.
-
Clonidine Pre-treatment:
-
Dissolve clonidine hydrochloride in sterile saline.
-
Administer clonidine (e.g., 0.1 mg/kg, i.p.) 30 minutes prior to the this compound challenge.
-
-
This compound Administration: Administer this compound (e.g., 0.3 mg/kg, s.c.) to precipitate withdrawal.
-
Assessment of Withdrawal:
-
Use a standardized withdrawal rating scale (e.g., Gellert-Holtzman scale) to score the severity of various withdrawal signs (e.g., ptosis, teeth chattering, wet-dog shakes, abnormal posture) at regular intervals for at least 60 minutes post-nalmefene.
-
Monitor rectal temperature continuously or at fixed time points.
-
Visualizations
Caption: this compound-precipitated opioid withdrawal signaling pathway.
Caption: Experimental workflow for mitigating this compound-precipitated withdrawal.
Caption: Logical relationship between the problem, mechanism, and solutions.
References
- 1. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Study Explores this compound and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 3. Effects of clonidine on morphine withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lofexidine for acute opioid withdrawal: A clinical case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baclofen prevents the elevated plus maze behavior and BDNF expression during naloxone precipitated morphine withdrawal in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baclofen reestablishes striatal and cortical dopamine concentrations during naloxone-precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of opioid withdrawal signs in rats repeatedly treated with morphine and injected with naloxone, in the absence or presence of the antiabstinence agent clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased Probability of GABA Release during Withdrawal from Morphine | Journal of Neuroscience [jneurosci.org]
Validation & Comparative
Nalmefene vs. Naltrexone: A Comparative Guide for Reducing Alcohol Consumption
For researchers and professionals in drug development, understanding the nuances of pharmacotherapies for alcohol use disorder (AUD) is paramount. This guide provides a detailed, objective comparison of two prominent opioid receptor antagonists, nalmefene and naltrexone, used to reduce alcohol consumption.
At a Glance: Key Differences
| Feature | This compound | Naltrexone |
| Primary Indication | Reduction of alcohol consumption in patients with high-risk drinking. | Treatment of alcohol dependence and prevention of relapse to opioid dependence. |
| Dosing Regimen | As-needed, taken when the patient perceives a risk of drinking. | Typically administered as a once-daily oral dose or a long-acting monthly injection. |
| Receptor Binding Profile | Antagonist at mu (μ) and delta (δ) opioid receptors, and a partial agonist at the kappa (κ) opioid receptor.[1][2] | Primarily a competitive antagonist at the μ-opioid receptor, with some activity at κ and δ receptors.[3][4] |
| FDA Approval (for AUD) | Not approved in the United States.[1] | Approved for the treatment of alcohol dependence.[3] |
| European Medicines Agency (EMA) Approval | Approved for the reduction of alcohol consumption.[5] | Approved for the treatment of alcohol dependence. |
Mechanism of Action: Modulating the Brain's Reward System
Both this compound and naltrexone exert their effects by modulating the endogenous opioid system, which plays a crucial role in the rewarding effects of alcohol.[6] Alcohol consumption triggers the release of endogenous opioids (like β-endorphin), which then activate μ-opioid receptors.[2] This activation is a key step in the cascade that leads to dopamine release in the brain's reward center, the nucleus accumbens, producing feelings of pleasure and reinforcement.[1][7]
Naltrexone acts as a competitive antagonist primarily at the μ-opioid receptors.[3][4] By blocking these receptors, naltrexone attenuates the rewarding effects of alcohol, making it less pleasurable. This reduction in positive reinforcement is thought to decrease the urge to drink.[7]
This compound has a more complex receptor binding profile. It is an antagonist at the μ and δ-opioid receptors but also functions as a partial agonist at the κ-opioid receptor.[1][2] Its antagonist activity at the μ-receptors is similar to naltrexone in reducing the rewarding effects of alcohol. The partial agonism at the κ-receptor is thought to modulate the dysphoric and negative affective states associated with alcohol withdrawal and protracted abstinence, which can be a significant driver of relapse.[2]
Efficacy in Reducing Alcohol Consumption: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound and naltrexone are lacking. However, numerous placebo-controlled trials and an indirect meta-analysis provide valuable insights into their relative efficacy.
An indirect meta-analysis of four placebo-controlled studies of this compound and thirteen of naltrexone suggested a statistically significant advantage for this compound in reducing both the quantity and frequency of drinking. Both drugs were found to have a benign safety profile.
Table 1: Summary of Key Efficacy Data from Clinical Trials
| Drug | Study | Primary Outcome Measure(s) | Key Findings |
| This compound | ESENSE 1 & 2 (Pooled Analysis)[8] | - Change in Heavy Drinking Days (HDDs) per month- Change in Total Alcohol Consumption (TAC) per day | - Statistically significant reduction in HDDs and TAC compared to placebo at 6 months. |
| Miyata et al. (2019)[5] | - Change in HDDs from baseline to week 12 | - Significant reductions in HDDs for both 10 mg and 20 mg this compound compared to placebo. | |
| Naltrexone | COMBINE Study[9] | - Good clinical outcome (defined by drinking limits and no significant problems) | - Naltrexone (100 mg/day) was more efficacious than placebo in increasing good clinical outcomes. |
| Garbutt et al. (2005)[9] | - Reduction in heavy-drinking days (injectable naltrexone) | - Higher dose of injectable naltrexone significantly reduced heavy-drinking days by about 25% overall. | |
| Ray et al. (2015)[10] | - Percent heavy drinking days- Percent days abstinent | - No significant difference in the frequency of drinking or heavy drinking days, but naltrexone did reduce the number of drinks per drinking day. |
Experimental Protocols: A Closer Look at Trial Design
The design of clinical trials for this compound and naltrexone reflects their different dosing strategies.
This compound Clinical Trial Protocol (Example: ESENSE 1 & 2)[10]
-
Objective: To evaluate the efficacy of as-needed this compound in reducing alcohol consumption in patients with alcohol dependence.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults (≥18 years) with a diagnosis of alcohol dependence (DSM-IV) and a high or very high drinking risk level at screening and randomization.
-
Intervention: Patients were randomized to receive either this compound (18 mg) or placebo, to be taken "as-needed" on days when they perceived a risk of drinking. All participants also received a psychosocial intervention (BRENDA) focused on motivation and adherence.
-
Duration: 24 weeks of treatment.
-
Primary Outcome Measures:
-
Change from baseline in the number of heavy drinking days (HDDs) per month at month 6.
-
Change from baseline in total alcohol consumption (TAC) in g/day at month 6.
-
-
Data Collection: Alcohol consumption was assessed using the Timeline Follow-back method.
Naltrexone Clinical Trial Protocol (Example: COMBINE Study)[11]
-
Objective: To evaluate the efficacy of naltrexone, alone and in combination with behavioral interventions, for the treatment of alcohol dependence.
-
Study Design: Randomized, double-blind, placebo-controlled trial with a 2x2 factorial design for medication and a comparison of behavioral interventions.
-
Participant Population: Adults meeting DSM-IV criteria for alcohol dependence who had at least 4 days of abstinence prior to randomization.
-
Intervention: Participants were randomized to receive naltrexone (100 mg daily) or placebo for 16 weeks. They also received different combinations of medical management and behavioral interventions.
-
Duration: 16 weeks of treatment.
-
Primary Outcome Measure: A "good clinical outcome," defined as not more than two heavy drinking days per week and drinking at or below a safe limit during the last 8 weeks of the trial, without significant alcohol-related problems.
Safety and Tolerability
Both this compound and naltrexone are generally well-tolerated. The most common side effects are similar and include nausea, dizziness, headache, and fatigue.[11] Naltrexone carries a potential risk of hepatotoxicity, although this is more commonly associated with higher doses than those typically used for alcohol dependence.[11] this compound is reported to have a lower risk of liver toxicity.[11]
Table 2: Common Adverse Events
| Adverse Event | This compound | Naltrexone |
| Nausea | More common | Common |
| Dizziness | More common | Common |
| Insomnia | Common | Common |
| Headache | Common | Common |
| Fatigue | Common | Common |
| Injection Site Reactions | N/A | For long-acting injectable formulation |
Conclusion
This compound and naltrexone are both valuable tools in the pharmacological management of alcohol use disorder, operating through the modulation of the brain's opioid system. While their primary mechanisms of action overlap in antagonizing the μ-opioid receptor, this compound's partial agonism at the κ-opioid receptor may offer a different therapeutic profile, potentially by addressing the negative affective components of alcohol dependence.
The "as-needed" dosing strategy of this compound presents a novel paradigm in AUD treatment, focusing on harm reduction and patient empowerment. In contrast, the established daily or monthly dosing of naltrexone may be more suitable for patients aiming for complete abstinence and for whom adherence with a regular schedule is feasible.
The choice between these agents should be guided by the patient's treatment goals (reduction vs. abstinence), drinking patterns, and individual tolerability. Further head-to-head comparative studies are needed to more definitively delineate the relative efficacy and patient populations best suited for each medication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Alcohol dependence and opioid receptor -Pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound in alcohol‐dependent patients with a high drinking risk: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.mil [health.mil]
- 8. Efficacy of As-Needed this compound in Alcohol-Dependent Patients with at Least a High Drinking Risk Level: Results from a Subgroup Analysis of Two Randomized Controlled 6-Month Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nalmefene and Other Opioid Antagonists
This guide provides a detailed, data-driven comparison of Nalmefene with other primary opioid antagonists, Naloxone and Naltrexone. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological properties, supported by experimental data and methodologies.
Pharmacological Profile: Receptor Binding and Potency
The primary mechanism of action for this compound, Naloxone, and Naltrexone is the competitive antagonism of opioid receptors. Their clinical effects are largely dictated by their binding affinity (Ki) for the different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—and their resulting potency.
This compound is a 6-methylene analog of naltrexone and functions as a pure opioid antagonist. It exhibits a strong binding affinity for the μ- and κ-opioid receptors and a lower affinity for the δ-opioid receptor.[1] Notably, this compound's binding affinity for opioid receptors is approximately 5-fold higher than that of Naloxone.[2][3] Studies have shown this compound to be about four times more potent than Naloxone at the μ-opioid receptor.[1][4] This higher affinity and potency contribute to its robust and sustained reversal of opioid effects.
Data Summary: Receptor Binding Affinities (Ki)
The following table summarizes the in vitro binding affinities of this compound, Naloxone, and Naltrexone for the three main opioid receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Antagonist | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| This compound | ~0.24 - 0.3 | High Affinity (Primary Target) | Lower Affinity (~200-fold less than κ)[1] |
| Naloxone | ~1.1 | Comparable to MOR Affinity[1] | Data Variable |
| Naltrexone | High Affinity (Primary Target) | High Affinity | Moderate Affinity |
Note: Absolute Ki values can vary between studies based on experimental conditions. The data presented reflects relative affinities.
Pharmacokinetics and Duration of Action
A key differentiator among these antagonists is their pharmacokinetic profile, particularly their plasma half-life, which directly influences the duration of action. This compound's prolonged duration of action is a significant feature, reducing the risk of re-narcotization from long-acting opioids.[1][5]
The clearance half-time of this compound from opioid receptors is substantially longer (28.7 +/- 5.9 hours) compared to Naloxone (2.0 +/- 1.6 hours).[6] This is attributed to this compound's slow dissociation from the receptors.[1][6] This extended receptor occupancy provides a longer-lasting blockade of opioid effects, which is advantageous in cases of overdose with potent, long-acting synthetic opioids.[5][6][7]
Data Summary: Comparative Pharmacokinetics
| Parameter | This compound | Naloxone | Naltrexone |
| Plasma Half-Life (t½) | 7.11 - 11 hours[1][2] | 0.5 - 2.08 hours[2] | ~4 hours (parent drug) |
| Time to Max Conc. (Tmax, Intranasal) | 0.25 hours[2] | 0.5 hours[2] | N/A |
| Duration of Action | Long (1-4+ hours)[1] | Short (30-90 minutes)[5] | Long (24-72 hours) |
| Onset of Action (IV) | 2 - 5 minutes[1] | 1 - 2 minutes[1] | N/A (not used for overdose) |
Key Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro competitive radioligand binding assays and in vivo pharmacodynamic studies.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a specific murine or human opioid receptor subtype (μ, δ, or κ).[8] Protein concentration is determined using a standard method like the Lowry assay.[8]
-
Assay Buffer Preparation: A suitable buffer is prepared. For example, 50 mM potassium phosphate buffer with 5 mM MgSO₄ for MOR-1 binding assays.[8]
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]IBNtxA or [³H]diprenorphine) is incubated with the prepared cell membranes.[8][9]
-
Competition: Varying concentrations of the unlabeled antagonist (the "competitor," such as this compound, Naloxone, or Naltrexone) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[8]
-
Separation: The reaction is terminated by rapid filtration through glass-fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.[8]
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter or gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualized Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Canonical opioid receptor signaling pathway and antagonist action.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical comparison of key pharmacological attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. acmt.net [acmt.net]
- 3. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duration of opioid antagonism by this compound and naloxone in the dog. A nonparametric pharmacodynamic comparison based on generalized cross-validated spline estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Longer occupancy of opioid receptors by this compound compared to naloxone as measured in vivo by a dual-detector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Study Explores this compound and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. elifesciences.org [elifesciences.org]
Validating Nalmefene's Antagonism at the Kappa-Opioid Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nalmefene's antagonistic properties at the kappa-opioid receptor (KOR) against other selective antagonists. Supported by experimental data, this document details the methodologies for key validation assays and visualizes critical signaling pathways and experimental workflows.
This compound, a derivative of naltrexone, is recognized for its complex pharmacology, acting as a potent antagonist at the mu-opioid receptor and a partial agonist at the kappa-opioid receptor (KOR), resulting in a net antagonistic effect.[1][2][3][4] This dual action has positioned it as a therapeutic agent for conditions like alcohol use disorder.[1][4] Understanding its specific interactions with the KOR is crucial for elucidating its mechanism of action and exploring further therapeutic applications, particularly in areas like depression, anxiety, and addiction, where the KOR system is a key regulator.[5][6]
This guide compares this compound to other well-characterized KOR antagonists, such as nor-Binaltorphimine (nor-BNI) and JDTic, to provide a comprehensive overview of its antagonistic profile.
Comparative Antagonistic Properties at the Kappa-Opioid Receptor
The following table summarizes the binding affinity (Ki) and functional antagonism (pA2 or IC50) of this compound and other selective KOR antagonists. Lower Ki and higher pA2 values indicate greater potency.
| Compound | Binding Affinity (Ki) at KOR | Functional Antagonism | Species/Assay |
| This compound | ~0.2 nM | Partial Agonist/Net Antagonist | Human/Various |
| nor-Binaltorphimine (nor-BNI) | High Affinity (sub-nanomolar) | Potent Antagonist | Various |
| JDTic | High Affinity (sub-nanomolar) | Selective Antagonist | Human/Rodent |
| LY2456302 | 0.72 nM (Ki) | Selective Antagonist (Kb = 0.63 nM) | Human |
Note: Specific values can vary between studies and experimental conditions. Data compiled from multiple sources.
Key Experimental Protocols for Validating KOR Antagonism
Accurate characterization of a compound's antagonistic properties at the KOR relies on a combination of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the KOR by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the KOR.
Materials:
-
Cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand: [3H]U-69,593 (a selective KOR agonist).
-
Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593).
-
Test compounds: this compound and comparator antagonists at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the KOR.
-
In a 96-well plate, add the cell membranes (typically 20 µg of protein per well).
-
Add increasing concentrations of the test compound (this compound or comparators).
-
Add a fixed concentration of the radioligand ([3H]U-69,593, typically 0.4 nM).
-
For determining non-specific binding, add the non-labeled ligand in separate wells.
-
Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a ligand can activate the G-protein coupled to the KOR. Antagonists are evaluated by their ability to block agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional efficacy (agonist, partial agonist, or antagonist) and potency of this compound and comparator compounds at the KOR.
Materials:
-
Cell membranes from cells stably expressing the human KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
A known KOR agonist (e.g., U-50,488H).
-
Test compounds: this compound and comparator antagonists.
-
Assay buffer: e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.[8]
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the KOR.
-
In a 96-well plate, add the cell membranes (approximately 15 µg of protein per well).[8]
-
To test for antagonist activity, pre-incubate the membranes with various concentrations of the test compound (this compound or comparators).
-
Add a fixed concentration of a KOR agonist (e.g., U-50,488H) to stimulate G-protein activation.
-
Add [³⁵S]GTPγS (typically ~0.1 nM) and GDP (e.g., 3 µM).[8]
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).[9]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
To determine the effect of the test compounds, generate concentration-response curves for the KOR agonist in the presence and absence of the antagonist.
-
A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (pA2 or Kb).
Visualizing the Kappa-Opioid Receptor Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Kappa-Opioid Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Behavioral effects of the kappa opioid receptor partial agonist this compound in tests relevant to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure [mdpi.com]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 8. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Nalmefene's effectiveness in different animal strains
A Comparative Analysis of Nalmefene's Efficacy Across Different Animal Strains
This compound, an opioid system modulator, has demonstrated significant potential in preclinical studies for the treatment of alcohol dependence and opioid-related disorders. Its effectiveness, however, varies across different animal strains, highlighting the importance of comparative analysis for translational research. This guide provides a comprehensive overview of this compound's effectiveness in various animal models, supported by experimental data and detailed protocols.
Quantitative Efficacy of this compound in Rodent and Canine Models
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rats, mice, and dogs. These data offer a comparative perspective on the drug's potency and pharmacokinetic profile across species.
Table 1: Efficacy of this compound in Reducing Alcohol Consumption in Rats
| Animal Strain | Administration Route | Dosage Range | Key Findings | Reference |
| Wistar Rats | Subcutaneous (s.c.) | 0.01 - 0.1 mg/kg | Dose-dependently reduced alcohol-reinforced responding by up to 50.3%.[1][2] | [1][2] |
| Wistar Rats | Oral (p.o.) | 10 - 40 mg/kg | Dose-dependently reduced alcohol-reinforced responding by up to 50.3%.[1][2] | [1][2] |
| Alcohol-Preferring AA Rats | Subcutaneous (s.c.) | Not specified | Daily injections were more effective than continuous infusion in reducing alcohol drinking.[3][4] | [3][4] |
| Wistar Rats | Not specified | 0.3 mg/kg | Reduced relapse-like alcohol consumption by approximately 20% on the first two days of alcohol reintroduction.[5] | [5] |
| Alcohol-dependent rats | Not specified | Not specified | Significantly attenuated alcohol self-administration to a greater extent than naltrexone at the same dose.[6][7] | [6][7] |
Table 2: Opioid Antagonist Potency of this compound in Mice
| Animal Strain | Assay | Administration Route | ID50 (mg/kg) | Key Findings | Reference |
| ICR Mice | Morphine-stimulated hyperlocomotion | Intraperitoneal (i.p.) | 0.014 | This compound produced dose- and time-related antagonism of morphine-induced increases in locomotor activity.[8][9] | [8][9] |
| ICR Mice | Morphine-induced antinociception (55°C tail-flick test) | Intraperitoneal (i.p.) | Not specified | A 0.32 mg/kg dose produced a blockade of morphine-induced antinociception that lasted approximately 2 hours.[8][9] | [8][9] |
Table 3: Pharmacokinetic Properties of this compound in Rats and Dogs
| Animal Species | Key Pharmacokinetic Parameters | Reference |
| Rat (Sprague-Dawley) | Terminal half-life of this compound and its metabolite northis compound is approximately 1 hour.[10][11] Cmax and AUC of northis compound were ≤ 7% of the corresponding this compound values.[10][11] | [10][11] |
| Dog (Beagle) | This compound is approximately 4-fold more potent than naloxone and has a 2-fold longer duration of action.[12] this compound had a significantly more protracted terminal disposition compared to naloxone.[13] | [12][13] |
| Rat | Following a 10 mg/kg IM dose, the half-life was calculated, though the specific value is not provided in the abstract.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison tables.
Operant Alcohol Self-Administration in Rats
This protocol is used to assess the reinforcing effects of alcohol and the ability of this compound to reduce alcohol-seeking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Training:
-
Rats are trained to press a lever to receive a 10% (v/v) ethanol solution.
-
Training sessions are conducted daily.
-
Once stable responding is achieved (less than 10% deviation for 2 consecutive sessions), the drug administration phase begins.[15]
-
-
Drug Administration:
-
Data Analysis: The primary measure is the number of lever presses for alcohol, which is automatically recorded. The data is analyzed to determine the dose-dependent effects of this compound on alcohol self-administration.[1]
Morphine-Stimulated Hyperlocomotion in Mice
This assay is used to evaluate the antagonist properties of this compound against the stimulant effects of morphine.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Mice are habituated to the activity chambers before drug administration.
-
A fixed dose of morphine known to produce a significant increase in locomotor activity (A90 dose) is administered.
-
Different doses of this compound are administered intraperitoneally (i.p.) prior to the morphine injection.[9]
-
-
Data Analysis: Locomotor activity (e.g., distance traveled, beam breaks) is recorded over a set period. The ability of this compound to dose-dependently block the hyperlocomotion induced by morphine is quantified, and the ID50 (the dose that produces 50% inhibition) is calculated.[8][9]
Antagonist-Precipitated Opioid Withdrawal in Mice
This model assesses the potency of this compound in inducing withdrawal symptoms in morphine-dependent animals.
-
Animals: Male ICR mice.[8]
-
Induction of Dependence:
-
Precipitation of Withdrawal:
-
Following the period of morphine exposure, different doses of this compound are administered (i.p.).[9]
-
-
Assessment of Withdrawal:
-
Several withdrawal signs are observed and quantified over a specific period, including:
-
Vertical jumps
-
Bodyweight loss
-
Urine and feces output[8]
-
-
-
Data Analysis: The severity of withdrawal is scored based on the observed signs. The dose-response relationship for this compound-precipitated withdrawal is then determined.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound's mechanism of action on the opioid and mesolimbic reward pathways.
References
- 1. This compound is effective at reducing alcohol seeking, treating alcohol‐cocaine interactions and reducing alcohol‐induced histone deacetylases gene expression in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous delivery of naltrexone and this compound leads to tolerance in reducing alcohol drinking and to supersensitivity of brain opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of the opioid antagonist, this compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of the opioid antagonist, this compound, in rat and dog. | Semantic Scholar [semanticscholar.org]
- 12. Duration of opioid antagonism by this compound and naloxone in the dog. A nonparametric pharmacodynamic comparison based on generalized cross-validated spline estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duration of opioid antagonism by this compound and naloxone in the dog: an integrated pharmacokinetic/pharmacodynamic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. κ-opioid receptors are implicated in the increased potency of intra-accumbens this compound in ethanol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nalmefene and Naltrexone: Receptor Binding Profiles and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles and functional activities of two important opioid receptor modulators, nalmefene and naltrexone. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values for this compound and naltrexone at the human mu (µ), delta (δ), and kappa (κ) opioid receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.21[1] | 0.69[1] | 0.23[1] |
| Naltrexone | 0.25[1] | 10.8[2] | 5.15[3] |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of Ki values is typically achieved through radioligand competition binding assays. This experimental approach quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound or naltrexone) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound and naltrexone for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from CHO cells stably transfected with and expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the opioid receptor subtype being studied (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Competitors: this compound and naltrexone of high purity.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay.
-
Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.
Procedure:
-
Membrane Preparation: The CHO cells expressing the opioid receptor of interest are harvested and homogenized in a cold buffer. The cell homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the competitor (this compound or naltrexone).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, which plots the percentage of specific binding of the radioligand against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Functional Activity and Signaling Pathways
Beyond binding affinity, the functional activity of a ligand at its receptor is paramount. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Naltrexone is generally considered a neutral antagonist at µ, δ, and κ opioid receptors. This means that it binds to these receptors with high affinity but does not activate them. By occupying the receptor, naltrexone blocks the binding of endogenous opioids (e.g., endorphins, enkephalins, and dynorphins) and exogenous opioids, thereby inhibiting their effects.
This compound , in contrast, exhibits a more complex functional profile. It acts as an antagonist at the µ and δ opioid receptors, similar to naltrexone. However, at the κ opioid receptor, this compound functions as a partial agonist [4][5]. This means that it binds to and weakly activates the κ receptor, producing a submaximal response compared to a full agonist.
The canonical signaling pathway for opioid receptors involves the following steps:
-
Ligand Binding: An agonist binds to the opioid receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.
-
Downstream Signaling:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization and reduced neuronal excitability) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
-
Differential Effects on Dopamine Modulation
A key distinction between this compound and naltrexone lies in their influence on the dopaminergic system, which is central to reward and reinforcement.
Naltrexone's primary mechanism for modulating dopamine is through its antagonism of the µ-opioid receptor. Endogenous opioids, by acting on µ-opioid receptors on GABAergic interneurons, can inhibit these inhibitory neurons, leading to a disinhibition of dopamine neurons and subsequent dopamine release in areas like the nucleus accumbens. By blocking µ-opioid receptors, naltrexone prevents this disinhibition, thereby attenuating the dopamine-releasing effects of both endogenous and exogenous opioids[2][6][7].
This compound , while also blocking µ-opioid receptors, has an additional mechanism of action through its partial agonism at the κ-opioid receptor. Activation of κ-opioid receptors, which are located on dopamine nerve terminals, has an inhibitory effect on dopamine release[8][9][10]. As a partial agonist, this compound's effect on dopamine release via the κ-receptor is context-dependent. In the absence of a full κ-agonist, it may weakly activate the receptor and slightly decrease dopamine release. In the presence of a full κ-agonist (like the endogenous ligand dynorphin, which can be elevated in states of stress and alcohol withdrawal), this compound will compete for the receptor and act as a functional antagonist, attenuating the full agonist's inhibitory effect on dopamine release[8]. This dual action at both µ and κ receptors gives this compound a distinct modulatory profile on the dopaminergic system compared to the more straightforward µ-receptor antagonism of naltrexone.
References
- 1. Effect of extended-release naltrexone on striatal dopamine transporter availability, depression and anhedonia in heroin-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcajhb.com [arcajhb.com]
- 3. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound|Opioid Receptor Antagonist|For Research [benchchem.com]
- 5. This compound induced elevation in serum prolactin in normal human volunteers: partial kappa opioid agonist activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Naltrexone take away the "feel good" effects of the other pleasures in life?: William D Nelson, NMD: Physical Medicine [explorehealthaz.com]
- 7. Naltrexone modulates dopamine release following chronic, but not acute amphetamine administration: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Distinct Effects of this compound on Dopamine Uptake Rates and Kappa Opioid Receptor Activity in the Nucleus Accumbens Following Chronic Intermittent Ethanol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of the kappa opioid receptor partial agonist this compound in tests relevant to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Nalmefene for Alcohol Dependence: A Comparative Meta-Analysis of Clinical Trials
Nalmefene, an opioid system modulator, has been a subject of extensive research for the treatment of alcohol dependence. This guide provides a comprehensive comparison of this compound's efficacy and safety profile as evidenced by meta-analyses of clinical trials, alongside a review of its mechanism of action and the methodologies of key studies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound in the context of alcohol dependence pharmacotherapy.
Efficacy of this compound: A Quantitative Overview
Meta-analyses of randomized controlled trials (RCTs) have evaluated the efficacy of this compound, primarily in comparison to placebo, for reducing alcohol consumption in adults with alcohol dependence. The primary endpoints in these studies typically include the reduction in the number of heavy drinking days (HDDs) and the total alcohol consumption (TAC).
A systematic review of five RCTs involving 2,567 participants found that this compound was slightly superior to placebo in reducing the monthly number of HDDs and TAC.[1][2] However, these findings were not always robust, and some analyses suggested that the efficacy of this compound is limited.[1][2] One meta-analysis reported that patients taking this compound had a mean of 1.65 fewer heavy drinking days per month compared to those on placebo.[2] Another analysis of the ESENSE 1 and 2 trials showed a significant reduction in heavy drinking days by 2.3 days per month and a decrease in total alcohol consumption by 11 g/day in the this compound group compared to placebo.[3]
It is important to note that the patient population in these trials did not always align with the European Medicines Agency's approved indication, which is for adults with alcohol dependence who consume more than 60g of alcohol per day for men or more than 40g per day for women.[4][5]
| Efficacy Outcome | This compound vs. Placebo (at 6 months) | This compound vs. Placebo (at 1 year) | Source |
| Reduction in Heavy Drinking Days (HDDs) per month | Mean Difference: -1.65 days (95% CI: -2.41 to -0.89) | Mean Difference: -1.60 days (95% CI: -2.85 to -0.35) | [4] |
| Total Alcohol Consumption (TAC) | Standardized Mean Difference: -0.20 (95% CI: -0.30 to -0.10) | Not Reported | [2] |
| Mortality | Risk Ratio: 0.39 (95% CI: 0.08 to 2.01) | Risk Ratio: 0.98 (95% CI: 0.04 to 23.95) | [2][4] |
| Quality of Life (Physical Component) | Mean Difference: 0.85 (95% CI: -0.32 to 2.01) | Not Reported | [2][4] |
| Quality of Life (Mental Component) | Mean Difference: 1.01 (95% CI: -1.33 to 3.34) | Not Reported | [2][4] |
Safety and Tolerability Profile
The safety profile of this compound has been a point of discussion in the literature. A notable finding from meta-analyses is a higher rate of withdrawal from clinical trials among patients receiving this compound compared to placebo, often due to adverse events.[1][6] At six months, the risk of withdrawal for safety reasons was found to be 3.65 times higher for this compound compared to placebo.[1][6] This attrition bias could potentially impact the interpretation of the efficacy results.[1][6]
| Safety Outcome | This compound vs. Placebo (at 6 months) | This compound vs. Placebo (at 1 year) | Source |
| Withdrawal for Safety Reasons | Risk Ratio: 3.65 (95% CI: 2.02 to 6.63) | Risk Ratio: 7.01 (95% CI: 1.72 to 28.63) | [1][6] |
Comparison with Other Pharmacotherapies
Direct head-to-head comparative trials between this compound and other approved medications for alcohol dependence, such as naltrexone and acamprosate, are scarce.[4] Most comparisons are indirect and derived from separate meta-analyses.
Naltrexone, another opioid antagonist, is thought to reduce cravings and prevent relapse to heavy drinking.[7] Acamprosate is believed to promote abstinence by restoring the balance of neurotransmitter systems disrupted by chronic alcohol use.[7] Some meta-analyses suggest that naltrexone may be more effective for reducing heavy drinking, while acamprosate may be more beneficial for maintaining abstinence.[8][9] An indirect meta-analysis suggested a potential advantage of this compound over naltrexone in reducing the quantity and frequency of drinking, though the authors concluded that more direct evidence is needed.[10]
Mechanism of Action of this compound
This compound's therapeutic effect in alcohol dependence is attributed to its modulation of the brain's opioid system.[3] It acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[11][12] Alcohol consumption leads to the release of endogenous opioids, which activate these receptors and subsequently trigger dopamine release in the mesolimbic pathway, creating a rewarding effect. By blocking the mu and delta receptors, this compound is thought to reduce the reinforcing properties of alcohol. Its partial agonism at the kappa receptor may also contribute to reducing the desire to drink.
Caption: this compound's Mechanism of Action in Alcohol Dependence.
Experimental Protocols in Key Clinical Trials
The meta-analyses reviewed several key double-blind, placebo-controlled randomized trials, such as the ESENSE 1 and ESENSE 2 studies.[3] The general methodology of these trials is outlined below.
Patient Population: The studies enrolled adults diagnosed with alcohol dependence. A key inclusion criterion was a high or very high drinking risk level according to World Health Organization criteria.[3] Patients requiring immediate detoxification were typically excluded.[11]
Intervention: Participants were randomized to receive either this compound (typically 18 mg as-needed) or a placebo.[12] The "as-needed" dosing strategy allowed patients to take the medication on days they perceived a risk of drinking.[3] Concurrently, all participants received a psychosocial intervention, such as the BRENDA framework, which focuses on enhancing motivation and treatment adherence.[3]
Data Collection and Endpoints: The primary efficacy endpoints were the change from baseline in the number of heavy drinking days (HDDs) and total alcohol consumption (TAC) over a defined period, typically 6 to 12 months.[3][4] Safety and tolerability were assessed by monitoring adverse events and treatment discontinuation rates.
Caption: Generalized Experimental Workflow of this compound Clinical Trials.
Conclusion
The available meta-analyses indicate that this compound has a statistically significant but modest effect in reducing alcohol consumption in individuals with alcohol dependence compared to placebo.[1][2] However, the clinical significance of this effect is a subject of debate, particularly when considering the higher rate of treatment discontinuation due to adverse events.[1][2][4] The value of this compound for the treatment of alcohol addiction is not definitively established, and some researchers suggest that at best, it has limited efficacy.[1][5] Further research, including direct comparative studies with other pharmacotherapies, is needed to clarify the role of this compound in the management of alcohol dependence. Clinicians and researchers should consider the individual patient's profile and treatment goals when evaluating this compound as a therapeutic option.
References
- 1. Risks and Benefits of this compound in the Treatment of Adult Alcohol Dependence: A Systematic Literature Review and Meta-Analysis of Published and Unpublished Double-Blind Randomized Controlled Trials | PLOS Medicine [journals.plos.org]
- 2. Meta-analysis finds no evidence for efficacy of this compound in treating alcohol dependence | The BMJ [bmj.com]
- 3. This compound: a new approach to the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Risks and Benefits of this compound in the Treatment of Adult Alcohol Dependence: A Systematic Literature Review and Meta-Analysis of Published and Unpublished Double-Blind Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risks and Benefits of this compound in the Treatment of Adult Alcohol Dependence: A Systematic Literature Review and Meta-Analysis of Published and Unpublished Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recoveryanswers.org [recoveryanswers.org]
- 8. Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: When are these medications most helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: when are these medications most helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
A Comparative Guide to the Preclinical Pharmacokinetics of Nalmefene and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacokinetic profiles of two potent opioid antagonists, Nalmefene and Naltrexone. The information presented is collated from various preclinical studies and is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds in relevant animal models.
Executive Summary
This compound, a 6-methylene analogue of naltrexone, and naltrexone itself are both competitive antagonists at mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors.[1][2] While structurally similar, they exhibit key pharmacokinetic differences that influence their duration of action and potential therapeutic applications. Generally, this compound demonstrates a longer half-life and, in some species, greater oral bioavailability compared to naltrexone.[1][3]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of this compound and Naltrexone across various preclinical models and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Dose | T½ (half-life) | Cmax (Maximum Concentration) | Bioavailability (%) | Reference(s) |
| Dog | Intramuscular (IM) | 0.014 mg/kg | 1.39 ± 1.18 h | - | - | [4] |
| Dog | Intravenous (IV) | 0.3 mg/kg | 0.85 h | - | - | [4] |
| Mouse | Intraperitoneal (i.p.) | 0.32 mg/kg | ~2 h (duration of action) | - | - | [5][6] |
| Rat | Subcutaneous (SC) | - | - | - | - | [7] |
Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.
Table 2: Pharmacokinetic Parameters of Naltrexone in Preclinical Models
| Species | Route of Administration | Dose | T½ (half-life) | Cmax (Maximum Concentration) | Bioavailability (%) | Reference(s) |
| Dog | Intravenous (IV) | 5 mg/kg | 85.1 ± 9.0 min | - | - | [8] |
| Dog | Intravenous (IV) | 5 mg | 78 ± 6 min | - | - | [9] |
| Dog | Oral (PO) | 10 mg | 74 ± 6 min | - | 15.8% | [9] |
| Dog | Intramuscular (IM) | 0.5 - 1.0 mg/kg | 60.0 - 67.2 min | - | ~93% (sustained release) | [10] |
| Rat | Intramuscular (IM) | - | - | - | - | [11] |
Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.
Metabolism and Excretion
This compound: The liver is the primary site of metabolism for this compound, primarily through glucuronide conjugation. The resulting metabolites are then excreted in the urine.[3]
Naltrexone: Naltrexone undergoes extensive first-pass metabolism in the liver when administered orally.[9] The major metabolite is 6-β-naltrexol, which is also an opioid antagonist but is less potent than the parent compound. Both naltrexone and its metabolites are primarily excreted by the kidneys.
Experimental Protocols
The following are generalized experimental protocols representative of those used in the cited preclinical pharmacokinetic studies. Specific details may vary between individual studies.
Oral Administration (Rat)
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 180-250g, are used. Animals are fasted overnight prior to dosing.[12][13]
-
Drug Formulation: The compound is dissolved or suspended in a suitable vehicle, such as water, saline, or a solution containing a solubilizing agent like PEG400.[13]
-
Administration: A specific dose volume (e.g., 5-10 mL/kg) is administered directly into the stomach using a gavage needle.[14][15]
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[13][16]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[13]
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Intravenous Administration (Dog)
-
Animal Model: Beagle dogs are commonly used for intravenous pharmacokinetic studies.
-
Catheterization: A catheter is placed in a peripheral vein (e.g., cephalic vein) for drug administration and in another vein (e.g., jugular vein) for blood sampling.[17]
-
Drug Formulation: The compound is dissolved in a sterile, injectable vehicle.
-
Administration: A single bolus dose is administered intravenously over a short period (e.g., 1-2 minutes).[18][19]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing and Analysis: Similar to the oral administration protocol, blood is processed to plasma and analyzed for drug concentrations.
Subcutaneous Administration (Mouse)
-
Animal Model: Various strains of mice (e.g., ICR, C57BL/6) are used.
-
Drug Formulation: The compound is prepared in a sterile, injectable solution.
-
Administration: The drug is injected into the subcutaneous space, typically in the dorsal region (scruff of the neck).[20][21]
-
Blood Sampling: Blood is collected via methods such as retro-orbital bleeding or cardiac puncture at specified time points.[22][23]
-
Sample Processing and Analysis: Plasma is separated and analyzed as described in the previous protocols.
Mandatory Visualization
Signaling Pathways
Both this compound and Naltrexone are opioid receptor antagonists. They bind to opioid receptors, primarily the mu (µ) receptor, and block the effects of opioid agonists. The following diagram illustrates the general signaling pathway of a µ-opioid receptor, which is inhibited by these antagonists.
Caption: Opioid Antagonist Signaling Pathway.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.
Caption: Preclinical Pharmacokinetic Study Workflow.
Conclusion
The preclinical pharmacokinetic data reveal important distinctions between this compound and Naltrexone. This compound generally exhibits a longer duration of action, which may be advantageous in certain clinical scenarios. Conversely, the extensive preclinical and clinical history of naltrexone provides a vast dataset for comparison. The choice between these antagonists for further development or research will depend on the specific therapeutic goals and the desired pharmacokinetic profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. Naltrexone pharmacology, pharmacokinetics, and metabolism: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Blinded, Placebo‐Controlled Crossover Study of the Pharmacokinetics and Pharmacodynamics of Naloxone, Naltrexone, and this compound in Methadone‐Sedated Working Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of naloxone and naltrexone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics of naltrexone hydrochloride and naltrexone glucuronide in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 13. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
- 18. Pharmacokinetics of a continuous intravenous infusion of hydromorphone in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of intravenous and intramuscular methohexitone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
Validating Nalmefene's Engagement with the Kappa-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nalmefene, an opioid system modulator, has garnered significant interest for its therapeutic potential, particularly in the management of alcohol dependence. A key aspect of its pharmacological profile is its interaction with the kappa-opioid receptor (KOR), where it acts as a partial agonist. This guide provides a comprehensive comparison of this compound with other relevant opioid receptor modulators, supported by experimental data, to elucidate the critical role of the KOR in its mechanism of action.
Comparative Analysis of Opioid Receptor Modulators
To understand the unique properties of this compound, it is essential to compare its receptor binding affinity and pharmacokinetic profile with those of other well-known opioid antagonists, such as Naltrexone and Naloxone.
Opioid Receptor Binding Affinities (Ki, nM)
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. The table below summarizes the inhibitory constants (Ki) of this compound, Naltrexone, and Naloxone for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor (μ) | Delta-Opioid Receptor (δ) | Kappa-Opioid Receptor (κ) |
| This compound | ~0.56 nM[1] | ~9.4 nM[2] | ~0.37 nM[2] |
| Naltrexone | ~0.4 nM[1] | ~20-30 times less potent than for μOR[1] | ~4.8 nM[2] |
| Naloxone | ~1.1 nM[3] | ~20-30 times less potent than for μOR[1] | ~2-5 times less potent than Naltrexone[1] |
Note: Ki values can vary between studies depending on the experimental conditions.
This compound exhibits a high affinity for the kappa-opioid receptor, comparable to its affinity for the mu-opioid receptor, and a significantly higher affinity for the KOR compared to Naltrexone.[1][2] This distinct receptor binding profile is believed to contribute to its unique pharmacological effects.
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds influence their duration of action and clinical utility.
| Property | This compound | Naltrexone | Naloxone |
| Half-life | 8-11 hours[4] | 10-12 hours (including active metabolite)[2] | 30-120 minutes[4] |
| Bioavailability (Oral) | ~41% | ~60% (subject to first-pass metabolism)[5] | Low (extensive first-pass metabolism) |
| Primary Mechanism | μOR/δOR antagonist, KOR partial agonist[6] | μOR antagonist, also blocks δOR and KOR[4] | μOR, δOR, KOR antagonist[7] |
This compound's longer half-life compared to Naloxone provides a more sustained effect, which is advantageous in certain clinical scenarios.[4] While structurally similar to Naltrexone, this compound's partial agonism at the KOR is a key differentiator.[4][6]
Clinical Efficacy in Alcohol Dependence
The clinical relevance of this compound's interaction with the KOR is particularly evident in its application for alcohol use disorder. The following table summarizes key findings from clinical trials investigating the efficacy of this compound in reducing alcohol consumption.
| Study/Analysis | Primary Outcome | Result |
| Pooled analysis of ESENSE 1 & 2 (subgroup with high drinking risk) | Reduction in heavy drinking days (HDDs) per month at 6 months | -3.2 days (this compound) vs. Placebo (p < 0.0001)[5] |
| Reduction in total alcohol consumption ( g/day ) at 6 months | -14.3 g/day (this compound) vs. Placebo (p < 0.0001)[5] | |
| Systematic Review & Meta-Analysis (Palpacuer et al.) | Reduction in HDDs per month at 6 months | -1.65 days (this compound) vs. Placebo[8][9] |
| Japanese Phase 3 Study (Week 12) | Reduction in HDDs per month | -4.34 days (20mg this compound) vs. Placebo (p < 0.0001)[10] |
These studies demonstrate that this compound, when used as needed, significantly reduces the number of heavy drinking days and overall alcohol consumption in patients with alcohol dependence.[5][8][9][10] This effect is thought to be mediated, at least in part, by its modulation of the KOR system, which is implicated in the negative reinforcement and stress-related aspects of addiction.
Experimental Protocols
To validate the role of the KOR in this compound's effects, specific experimental methodologies are employed. Below are detailed protocols for key in vitro and in vivo assays.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligand (e.g., [3H]diprenorphine).
-
This compound at various concentrations.
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To assess the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
This compound solution for administration.
Procedure:
-
Surgically implant a guide cannula targeting the nucleus accumbens in the anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[11]
-
Administer this compound (systemically or locally into the nucleus accumbens).
-
Continue collecting dialysate samples to measure changes in dopamine levels post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC.
-
Compare the dopamine levels before and after this compound administration to determine its effect.[12]
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of the kappa-opioid receptor and a typical experimental workflow.
Caption: this compound's partial agonism at the KOR activates Gi/o proteins.
Caption: Workflow for validating this compound's KOR-mediated effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of as-needed this compound in alcohol-dependent patients with at least a high drinking risk level: results from a subgroup analysis of two randomized controlled 6-month studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Risks and Benefits of this compound in the Treatment of Adult Alcohol Dependence: A Systematic Literature Review and Meta-Analysis of Published and Unpublished Double-Blind Randomized Controlled Trials | PLOS Medicine [journals.plos.org]
- 10. This compound in alcohol‐dependent patients with a high drinking risk: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Behavioral effects of the kappa opioid receptor partial agonist this compound in tests relevant to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nalmefene's Potency Against Novel Opioid Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of nalmefene, an established opioid antagonist, with that of several novel opioid antagonists. The data presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of opioid pharmacology. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the presented data.
Comparative Potency of Opioid Antagonists
The potency of an opioid antagonist is a critical determinant of its clinical utility. It is typically quantified by its binding affinity (Ki) for opioid receptors, its ability to inhibit the effects of an agonist in vitro (IC50), and its effective dose in vivo (ED50). The following tables summarize the available data for this compound and a selection of novel opioid antagonists.
In Vitro Binding Affinity (Ki)
Binding affinity (Ki) is a measure of how tightly a ligand (in this case, an antagonist) binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below represents Ki values (in nanomolars, nM) for the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are the primary targets for opioid drugs.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.052 - 1.0[1] | 2.7[1] | 0.23[1] |
| Samidorphan | 0.052 ± 0.0044[1] | 2.7 ± 0.36[1] | 0.23 ± 0.018[1] |
| AT-076 | ~1.0 | ~1.0 | ~1.0 |
| Naltrexone (Comparator) | ~0.11 - 1.518[2] | ~60.0[2] | ~0.2 |
In Vitro Functional Antagonism (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an antagonist required to inhibit 50% of the maximal response of an agonist. A lower IC50 value indicates greater potency.
| Compound | Assay | Agonist | µ-Opioid Receptor (IC50, nM) |
| This compound | [³H]-Dihydromorphine Binding | Dihydromorphine | 1.0[2] |
| Samidorphan | Agonist-Stimulated Binding | DAMGO | 0.88 ± 0.14[2] |
| Naltrexone (Comparator) | Agonist-Stimulated Binding | DAMGO | 4.8 ± 0.42[2] |
In Vivo Potency (ED50)
The median effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population. In the context of opioid antagonists, it is often measured as the dose required to block the effects of an opioid agonist.
| Compound | Animal Model | Agonist | Effect Measured | ED50 (mg/kg) |
| This compound | Mouse | Morphine | Antagonism of Hyperlocomotion | 0.014 (0.007-0.027)[3] |
| Naltrexone (Comparator) | Mouse | Fentanyl | Blockade of Analgesia | 0.08 (0.05–0.10)[4] |
| 6β-Naltrexol (Comparator) | Mouse | Fentanyl | Blockade of Analgesia | 1.38 (1.18–1.69)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the potency of opioid antagonists.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with the human µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
Unlabeled test antagonist (e.g., this compound, novel antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test antagonist.
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and one of the dilutions of the unlabeled test antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
GTPγS Binding Assay
This in vitro functional assay measures the ability of a compound to modulate G-protein activation following receptor binding. For an antagonist, this assay measures its ability to block agonist-stimulated G-protein activation.
Objective: To determine the functional potency of an antagonist by measuring its inhibition of agonist-stimulated [³⁵S]GTPγS binding to G-proteins.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Opioid agonist (e.g., DAMGO for µ-opioid receptor).
-
Test antagonist.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the opioid agonist to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding is the IC50 value.
In Vivo Mouse Tail-Flick Test
This is a common in vivo assay to assess the analgesic effects of opioids and the ability of antagonists to block these effects.
Objective: To determine the in vivo potency (ED50) of an opioid antagonist by measuring its ability to reverse or block the analgesic effect of an opioid agonist.
Materials:
-
Mice (e.g., male C57BL/6).
-
Opioid agonist (e.g., morphine).
-
Test antagonist.
-
Tail-flick apparatus (a device that applies a radiant heat source to the tail).
Procedure:
-
Administer the test antagonist to a group of mice at various doses.
-
After a set pre-treatment time, administer a standard dose of the opioid agonist known to produce a significant analgesic effect.
-
At the time of peak agonist effect, place each mouse in the tail-flick apparatus.
-
Apply the heat source to the mouse's tail and measure the latency (in seconds) for the mouse to flick its tail away from the heat. A longer latency indicates an analgesic effect.
-
A cut-off time is established to prevent tissue damage.
-
The dose of the antagonist that reduces the analgesic effect of the agonist by 50% is determined as the ED50.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to opioid antagonist benchmarking.
Caption: Opioid Receptor Signaling Antagonism
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the opioid antagonist this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Nalmefene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling of Nalmefene, an opioid antagonist. Adherence to these protocols is critical to minimize exposure risk and ensure operational integrity from receipt to disposal.
This compound and its hydrochloride salt are classified as hazardous materials. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.[1] The substance is harmful if swallowed, inhaled, or comes into contact with the skin.[2] It can cause skin and serious eye irritation, as well as allergic skin reactions and potential respiratory sensitization.[2]
Recommended Personal Protective Equipment (PPE)
A site-specific risk assessment should be conducted to determine the appropriate level of PPE required.[3] However, the following table summarizes the minimum recommended PPE for handling this compound powder or solutions in a laboratory setting.
| PPE Category | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. This compound is harmful in contact with skin and can cause allergic reactions.[2] Double gloving may be considered. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes. This compound causes serious eye irritation.[2] |
| Respiratory Protection | Use within a certified chemical fume hood or other ventilated enclosure. If not feasible, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful dust or aerosols. This compound is harmful if inhaled and may cause respiratory sensitization.[2] |
| Body Protection | Laboratory coat. Disposable coveralls (e.g., Tyvek®) for extensive handling or spill cleanup. | To prevent contamination of personal clothing and skin. |
Quantitative Safety Data
Occupational Exposure Limits (OELs) and Acceptable Daily Exposure (ADE) values are established for active pharmaceutical ingredients (APIs) like this compound to determine the necessary engineering controls and PPE. While specific values are often proprietary, their existence guides the required level of containment.
| Data Type | Value | Significance |
| Occupational Exposure Limit (OEL) | A numerical OEL and control band assignment are available for this compound.[4] | The OEL is the time-weighted average airborne concentration to which nearly all workers may be repeatedly exposed without adverse effect. This value dictates the level of engineering controls (e.g., fume hoods, isolators) and respiratory protection needed. |
| Acceptable Daily Exposure (ADE) | A monograph containing the ADE value for this compound is available.[4] | The ADE is the maximum dose of a substance a person can be exposed to per day over a lifetime without an appreciable health risk. It is critical for risk assessment in shared manufacturing facilities. |
| Glove Permeation/Breakthrough | Data not specified for this compound. Performance varies by glove material, thickness, and chemical. | On-site testing is recommended to determine the actual breakthrough time and degradation for the specific gloves and conditions of use.[5][6] |
Operational and Disposal Plans
A clear, step-by-step workflow is crucial for safely managing this compound in a laboratory setting.
Handling and Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound, from preparation to post-experiment cleanup.
Emergency Procedures: Spills and Exposure
Immediate and correct response to an accidental release or exposure is critical.
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat or disposable coveralls, and appropriate respiratory protection.
-
Contain: For small spills, cover with an absorbent material (e.g., paper towels or chemical absorbent pads).[3]
-
Collect: Carefully pick up the absorbent material and contaminated debris. Place it into a properly labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water or a suitable laboratory decontaminant.
-
Dispose: Treat all cleanup materials as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Disposal Plan
All this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads, containers), must be treated as hazardous chemical waste.
Procedural Steps for Disposal:
-
Segregation: Do not mix this compound waste with other waste streams. Collect it in a dedicated, compatible, and clearly labeled hazardous waste container.[7]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents (i.e., "this compound Waste") and the associated hazards.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA should be away from incompatible materials.
-
Collection: Adhere to institutional guidelines regarding waste container fill levels and storage time limits.[7][8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal service.
-
Prohibition: Do not dispose of this compound down the drain or in the regular trash.[3][9]
Experimental Protocol: General Methodology for Assessing Glove Permeation
While no specific protocol for testing PPE against this compound was identified in the public domain, a general methodology based on standards like ASTM F739 (Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact) can be employed.
Objective: To determine the breakthrough time and permeation rate of a this compound solution through a specific glove material.
Methodology:
-
Apparatus: A permeation test cell is used, which consists of two chambers separated by the glove material to be tested.
-
Challenge Chemical: One chamber (the "challenge" side) contains the this compound solution at a known concentration.
-
Collection Medium: The other chamber (the "collection" side) contains a medium (liquid or gas) that will collect any this compound that permeates through the material.
-
Sampling: The collection medium is continuously or periodically sampled and analyzed using a sensitive analytical method (e.g., HPLC-UV, LC-MS) to detect the presence and quantity of this compound.
-
Breakthrough Time: The "normalized breakthrough time" is the time elapsed from the initial contact of the challenge chemical with the glove material until the chemical is detected on the collection side at a specific permeation rate (e.g., 0.1 µg/cm²/min).
-
Permeation Rate: The steady-state permeation rate is determined once the concentration of the chemical in the collection medium increases at a constant rate.
-
Data Analysis: The results are used to rate the glove's effectiveness against this compound, informing selection and establishing safe use durations.
References
- 1. This compound | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. purduepharma.com [purduepharma.com]
- 4. This compound - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
